molecular formula C31H27N10Na3O9S3 B1215824 Brown FK CAS No. 8062-14-4

Brown FK

Cat. No.: B1215824
CAS No.: 8062-14-4
M. Wt: 848.8 g/mol
InChI Key: YJCJAUSWVUZMSY-UHFFFAOYSA-K
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Description

Brown FK, also known as this compound, is a useful research compound. Its molecular formula is C31H27N10Na3O9S3 and its molecular weight is 848.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

8062-14-4

Molecular Formula

C31H27N10Na3O9S3

Molecular Weight

848.8 g/mol

IUPAC Name

trisodium;4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate;4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C18H16N6O6S2.C13H14N4O3S.3Na/c19-15-9-16(20)18(24-22-12-3-7-14(8-4-12)32(28,29)30)10-17(15)23-21-11-1-5-13(6-2-11)31(25,26)27;1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20;;;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);2-7H,14-15H2,1H3,(H,18,19,20);;;/q;;3*+1/p-3

InChI Key

YJCJAUSWVUZMSY-UHFFFAOYSA-K

SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Other CAS No.

8062-14-4

Synonyms

Brown FK
Brown-FK

Origin of Product

United States

Foundational & Exploratory

Unraveling Brown FK: A Technical Guide to its Individual Azo Dye Components

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the individual azo dye components of Brown FK (also known as C.I. Food Brown 1 or E154), a complex mixture of synthetic colorants. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis, offering detailed information on the composition, chemical structures, and analytical methodologies for the separation and identification of its constituent dyes.

This compound is a reddish-brown, water-soluble mixture composed of six primary azo dyes, along with sodium chloride and/or sodium sulfate (B86663) as principal uncolored components.[1][2] While its use in food products is restricted in many jurisdictions, including the European Union and the United States, its analysis remains a relevant topic in food science and regulatory monitoring.[2]

Core Components of this compound

The coloring matter of this compound is a blend of six distinct azo dyes. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established specifications for the composition of this compound, outlining the maximum percentage of each component within the total coloring matters.[1]

Component IDChemical NameMaximum Percentage of Total Colouring Matters
ISodium 4-(2,4-diaminophenylazo)benzenesulfonate26%
IISodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate17%
IIIDisodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)17%
IVDisodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)16%
VDisodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)20%
VITrisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)16%

Table 1: Individual Azo Dye Components of this compound and their specified maximum proportions in the total coloring matter, according to JECFA specifications.[1]

Two of the major constituents, Component I (2,4-diamino-5-(p-sulfophenylazo)toluene) and Component II (1,3-diamino-4-(p-sulfo-phenylazo)benzene), are each typically present at about 18% in the complete color mixture.[3] For regulatory purposes, some bodies like the European Food Safety Authority (EFSA) may primarily focus on Components II and IV.[2]

Visualization of this compound Composition

The hierarchical relationship between the this compound mixture and its individual azo dye components can be visualized as follows:

Brown_FK_Components cluster_components Individual Azo Dye Components This compound This compound Component I I: Sodium 4-(2,4-diaminophenylazo) benzenesulfonate This compound->Component I Component II II: Sodium 4-(4,6-diamino-m-tolylazo) benzenesulfonate This compound->Component II Component III III: Disodium 4,4'-(4,6-diamino-1,3- phenylenebisazo)di(benzenesulfonate) This compound->Component III Component IV IV: Disodium 4,4'-(2,4-diamino-1,3- phenylenebisazo)di(benzenesulfonate) This compound->Component IV Component V V: Disodium 4,4'-(2,4-diamino-5-methyl-1,3- phenylenebisazo)di(benzenesulfonate) This compound->Component V Component VI VI: Trisodium 4,4',4''-(2,4-diaminobenzene- 1,3,5-trisazo)tri(benzenesulfonate) This compound->Component VI

Figure 1: Hierarchical structure of this compound and its six constituent azo dyes.

Experimental Protocols for Component Analysis

The separation and quantification of the individual components of this compound present analytical challenges due to the complexity of the mixture. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a commonly employed technique. For more definitive identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized.

Sample Preparation for Food Matrices

A general procedure for the extraction of azo dyes from solid food samples involves the following steps:

  • Homogenization: A representative sample of the food product is homogenized.

  • Extraction: The homogenized sample is mixed with a suitable extraction solvent, such as a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer. The mixture is then subjected to ultrasonication to facilitate the release of the dyes into the solvent.

  • Centrifugation and Filtration: The resulting mixture is centrifuged to separate the solid food matrix from the liquid extract. The supernatant is then filtered through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

The following method has been shown to provide good resolution for the components of this compound:[4]

  • Chromatographic Column: Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.075 M sodium acetate buffer, pH adjusted to 6.0 with glacial acetic acid.[4]

    • Solvent B: A 2:3 (v/v) mixture of Solvent A and methanol.[4]

  • Elution Program: An isocratic elution with 45% Solvent B is run for 30 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection: Diode Array Detector (DAD) monitoring at 254 nm.[4]

  • Injection Volume: 10 µL.[4]

This method has demonstrated successful separation of components II and IV of this compound.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Component Identification

For unequivocal identification of the separated peaks, LC-MS/MS analysis can be performed with the following parameters:[4]

  • Chromatographic Column: Thermo Scientific Hypersil GOLD C18 (2.1 x 100 mm, 1.9 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[4]

    • Solvent B: Acetonitrile with 0.1% formic acid.[4]

  • Elution Program: A gradient elution is performed as follows:

    • 0-8 min: 10% to 80% B.[4]

    • 8-13 min: 80% to 10% B.[4]

    • 13-15 min: 10% to 0% B.[4]

  • Flow Rate: 200 µL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Ionization Source: Electrospray Ionization (ESI).[4]

The use of formic acid in the mobile phase has been reported to facilitate the successful separation of azo dyes.[4]

The experimental workflow for the analysis of this compound components can be summarized in the following diagram:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_DAD HPLC-DAD (Quantification) Filtration->HPLC_DAD LC_MSMS LC-MS/MS (Identification) Filtration->LC_MSMS Data_Analysis Data Analysis & Quantification HPLC_DAD->Data_Analysis LC_MSMS->Data_Analysis

Figure 2: General workflow for the analysis of this compound components from a sample matrix.

References

An In-depth Technical Guide to the Synthesis Pathways for Brown FK Constituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK, also known as C.I. Food Brown 1, is a complex mixture of six synthetic azo dyes. Historically used as a food colorant, particularly for kippered fish, its application has been restricted in many jurisdictions due to safety concerns. This technical guide provides a detailed overview of the synthesis pathways for the six primary constituents of this compound. The synthesis of these compounds is rooted in the foundational principles of azo dye chemistry, primarily involving the diazotization of sulfanilic acid and subsequent azo coupling reactions with aromatic amines.

Core Constituents of this compound

This compound is not a single chemical entity but a mixture of six distinct azo dyes, along with sodium chloride and/or sodium sulfate.[1] The six primary color constituents are all sodium salts of sulfonated azo compounds.[2][3] The structures of these components are based on the coupling of diazotized sulfanilic acid with m-phenylenediamine (B132917) and m-toluylenediamine (2,4-diaminotoluene).[4]

The six major colored components of this compound are detailed in the table below.

Constituent NumberChemical NameMolecular Formula
I Sodium 4-(2,4-diaminophenylazo)benzenesulfonateC₁₂H₁₁N₄NaO₃S
II Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonateC₁₃H₁₃N₄NaO₃S
III Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)C₁₈H₁₄N₆Na₂O₆S₂
IV Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)C₁₈H₁₄N₆Na₂O₆S₂
V Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)C₁₉H₁₆N₆Na₂O₆S₂
VI Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)C₂₄H₁₇N₈Na₃O₉S₃

General Synthesis Pathway

The synthesis of the this compound constituents follows a well-established two-step process common to many azo dyes:

  • Diazotization: An aromatic primary amine is converted into a diazonium salt. For all this compound components, the starting amine is sulfanilic acid.

  • Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich coupling agent. In the case of this compound, the coupling agents are m-phenylenediamine and m-toluylenediamine (2,4-diaminotoluene).

The following diagram illustrates the general workflow for the synthesis of a monoazo constituent of this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Sulfanilic_Acid Sulfanilic Acid Diazonium_Salt Diazotized Sulfanilic Acid (Diazonium Salt) Sulfanilic_Acid->Diazonium_Salt 0-5 °C NaNO2_HCl Sodium Nitrite (B80452) (NaNO2) Hydrochloric Acid (HCl) NaNO2_HCl->Diazonium_Salt Azo_Dye Monoazo this compound Constituent Diazonium_Salt->Azo_Dye Electrophilic Aromatic Substitution Coupling_Agent Coupling Agent (m-phenylenediamine or m-toluylenediamine) Coupling_Agent->Azo_Dye Alkaline or weakly acidic conditions

Caption: General synthesis workflow for monoazo constituents of this compound.

The formation of the di- and tri-azo components follows a similar principle, with multiple diazonium salt molecules reacting with the available activated positions on the aromatic diamine coupling agent.

Experimental Protocols

Diazotization of Sulfanilic Acid

Materials:

  • Sulfanilic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a flask, dissolve sulfanilic acid in a dilute aqueous solution of sodium carbonate by gentle heating to form sodium sulfanilate.

  • Cool the solution to room temperature and then add a solution of sodium nitrite in water.

  • Prepare an acidic ice solution in a separate beaker by combining crushed ice and concentrated hydrochloric acid.

  • Slowly add the sodium sulfanilate/sodium nitrite solution to the acidic ice solution with constant stirring. The temperature should be maintained between 0-5 °C.

  • The formation of a fine, white precipitate of the diazonium salt of sulfanilic acid should be observed. This suspension is used immediately in the coupling step.

Azo Coupling Reaction

Materials:

  • Diazonium salt suspension from the previous step

  • m-phenylenediamine or m-toluylenediamine (2,4-diaminotoluene)

  • Sodium hydroxide (B78521) (NaOH) or sodium acetate (B1210297) (CH₃COONa) solution

  • Sodium chloride (NaCl)

Procedure:

  • In a separate beaker, dissolve the coupling agent (m-phenylenediamine or m-toluylenediamine) in a dilute aqueous solution of sodium hydroxide or prepare a solution in a suitable buffer (e.g., sodium acetate) to maintain a weakly acidic to alkaline pH.

  • Cool the solution of the coupling agent in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt suspension to the cold solution of the coupling agent with vigorous stirring.

  • Continue stirring the reaction mixture in the ice bath for 15-30 minutes. The formation of the colored azo dye precipitate should be observed.

  • The pH of the reaction mixture may need to be adjusted during the coupling to ensure optimal reaction conditions.

  • Once the coupling reaction is complete, the dye can be "salted out" by adding sodium chloride to decrease its solubility in water.

  • The precipitated dye is then collected by vacuum filtration, washed with a cold saturated sodium chloride solution, and dried.

Synthesis of Di- and Tri-azo Components

The synthesis of the more complex di- and tri-azo constituents (Components III, IV, V, and VI) involves the reaction of the coupling agents (m-phenylenediamine or m-toluylenediamine) with a stoichiometric excess of the diazotized sulfanilic acid. The reaction conditions, such as pH and temperature, would need to be carefully controlled to favor multiple couplings onto the same aromatic ring of the diamine.

The logical relationship for the formation of the different classes of this compound constituents is depicted in the following diagram.

G DS Diazotized Sulfanilic Acid Monoazo Monoazo (I, II) DS->Monoazo Diazo Diazo (III, IV, V) DS->Diazo Triazo Triazo (VI) DS->Triazo MPD m-Phenylenediamine MPD->Monoazo MPD->Diazo MPD->Triazo MTD m-Toluylenediamine MTD->Monoazo MTD->Diazo

Caption: Reactant to product relationships for this compound constituents.

Quantitative Data

Precise, experimentally determined quantitative data such as reaction yields, optimal molar ratios, and purification efficiencies for the synthesis of each individual this compound component are not extensively reported in publicly available literature. However, based on general azo dye synthesis, the following table summarizes key parameters that would be critical for process optimization.

ParameterTypical Range/ValueNotes
Diazotization Temperature 0 - 5 °CEssential to prevent the decomposition of the unstable diazonium salt.
Coupling Temperature 0 - 10 °CLower temperatures generally favor the para-coupling product and minimize side reactions.
pH for Diazotization Strongly Acidic (pH 1-2)Achieved through the use of mineral acids like HCl.
pH for Coupling Weakly Acidic to Alkaline (pH 4-9)The optimal pH depends on the specific coupling agent. For aromatic amines, coupling is typically faster at a slightly acidic pH.
Molar Ratio (Amine:Nitrite) 1 : 1A slight excess of nitrite may be used to ensure complete diazotization, with the excess being quenched (e.g., with sulfamic acid) before coupling.
Molar Ratio (Diazo:Coupler) 1:1 for monoazo, >1:1 for di/tri-azoThe stoichiometry will determine the predominant product. For di- and tri-azo compounds, a significant excess of the diazonium salt is required.
Reaction Time Diazotization: 30-60 minCoupling: 1-3 hoursThese are typical timeframes and would require optimization for each specific synthesis.
Yield Highly variable (50-95%)Yields are dependent on the purity of reagents, precise control of reaction conditions, and efficiency of product isolation and purification.

Conclusion

The synthesis of the six primary constituents of this compound is a classic example of azo dye chemistry, relying on the diazotization of sulfanilic acid followed by azo coupling with m-phenylenediamine and m-toluylenediamine. While the general principles are well-understood, specific, optimized, and high-yield experimental protocols for each individual component are not widely published. The information provided in this guide offers a comprehensive overview of the synthetic pathways and a foundation for the laboratory-scale synthesis of these compounds for research and analytical purposes. Further experimental work would be required to establish optimized and scalable synthesis protocols for each of the six constituents.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Brown FK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK, also known by the E number E154, Kipper Brown, or C.I. Food Brown 1, is not a single chemical entity but a complex mixture of six synthetic azo dyes, supplemented with sodium chloride and/or sodium sulfate.[1][2] It is a reddish-brown powder or granule that is very soluble in water.[1][3] Historically, it was utilized in the food industry, particularly for coloring smoked and cured fish like kippers and mackerel, as well as some cooked meats, to impart a stable and appealing color that does not fade or leach during cooking.[1]

However, due to significant gaps in toxicity data and potential health concerns, its use as a food additive has been discontinued (B1498344) in many jurisdictions, including the European Union, the United States, Canada, and Australia.[1] The European Food Safety Authority (EFSA) could not conclude on its safety, leading to its removal from the Union list of approved food additives.[1] This guide provides a detailed overview of the known physicochemical properties of this compound, the analytical methods for its characterization, and its metabolic fate, tailored for a scientific audience.

Chemical Composition and Core Properties

This compound's identity is defined by its constituent dyes, which are all sulfonated azo compounds. This composition is crucial for understanding its properties and analytical behavior.

General Properties

The general identifiers and characteristics of the this compound mixture are summarized below.

PropertyDescriptionReference(s)
Common Names This compound, Kipper Brown, Chocolate this compound, C.I. Food Brown 1[1]
E Number E154[1][2]
CAS Number 8062-14-4[4][5][6]
Appearance Reddish-brown powder or granules[3]
Class Mixture of synthetic azo dyes[1][7]
Principal Dye Components

The complexity of this compound arises from its six primary azo dye components.[1][8]

Component NameReference(s)
Sodium 4-(2,4-diaminophenylazo)benzenesulfonate[1]
Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate[1]
Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)[1]
Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)[1]
Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)[1]
Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)[1]

Physicochemical Data

Quantitative data for this compound is often presented for the mixture as a whole.

ParameterValue / DescriptionReference(s)
Molecular Formula C18H14N6O6S2 . C13H13N4O3S . 3Na (representative)[9]
Molecular Weight ~848.8 g/mol (representative mixture)[4][9]
Solubility Very soluble in water.[1][2]
Melting Point Not well-defined; as a mixture of salts, it is expected to decompose at high temperatures rather than exhibit a sharp melting point.
Stability Exhibits mediocre stability to light and poor thermal stability in aqueous solutions.

Analytical Methodologies and Experimental Protocols

The multicomponent and complex nature of this compound necessitates robust analytical techniques for its detection and quantification, primarily relying on chromatographic methods.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC with spectrophotometric detection is a predominant technique for the analysis of this compound in various matrices.[4][10] An improved and validated method has been developed for its determination in food products.[11]

Experimental Protocol: HPLC with Diode Array Detection (DAD)

  • Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Chromatographic Column : A reversed-phase C18 column (e.g., RC-C18) is typically employed.[11]

  • Mobile Phase : A gradient elution using a sodium acetate (B1210297) solution and methanol (B129727) is effective.[4][11]

  • Detection : The DAD is set to monitor at a wavelength of 254 nm.[11]

  • Sample Preparation : A pretreatment method is optimized based on the food matrix (e.g., seafood, noodles). This typically involves extraction followed by a clean-up step to remove interfering substances. Good recovery rates (86.5% to 94.8%) have been reported for various food types.[4][11]

  • Quantification : The method demonstrates excellent linearity (R² = 1.0) for quantification.[11] The limits of detection (LOD) and quantification (LOQ) have been determined to be 0.06 µg/mL and 0.19 µg/mL, respectively.[4][11] The precision is reported as 0–1.2% with an accuracy between 86.5% and 94.8%.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS serves as a powerful confirmatory technique, providing more definitive identification of the this compound components than UV detection alone.[4][12]

Experimental Protocol: LC-MS/MS Confirmation

  • Instrumentation : An LC system coupled to a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source.[4] Negative-ion ESI is frequently used due to its low noise, excellent sensitivity, and signal stability.[12]

  • Chromatographic Column : A high-resolution C18 column (e.g., Thermo Scientific Hypersil GOLD C18, 2.1 × 100 mm, 1.9 µm) is suitable for separation.[4]

  • Ionization and Detection : Following chromatographic separation, the eluent is introduced into the ESI source. The mass spectrometer is operated in a mode to select precursor ions corresponding to the this compound components and fragment them to produce characteristic product ions for unambiguous identification.

  • Data Analysis : The presence of this compound components in a sample is confirmed by comparing the retention times and the mass-to-charge ratios of the precursor and product ions with those of a certified reference standard.

Visualized Workflows and Pathways

Analytical Workflow for this compound Determination

The following diagram illustrates a typical experimental workflow for the quantitative analysis and confirmation of this compound in a sample matrix.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Food Sample (e.g., Smoked Fish) Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (Clean-up) Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC DAD DAD Detection (254 nm) HPLC->DAD LCMS LC-MS/MS (Confirmation) HPLC->LCMS Quant Quantification (vs. Standards) DAD->Quant Ident Identification (MS/MS Spectra) LCMS->Ident Report Final Report Quant->Report Ident->Report G AzoDye Azo Dye Component (Ar-N=N-Ar') Amines Constituent Aromatic Amines (Ar-NH2 + H2N-Ar') AzoDye->Amines Reductive Cleavage Enzyme Intestinal Microflora (Azoreductases) Enzyme->Amines

References

solubility and stability of Brown FK in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Brown FK

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as C.I. Food Brown 1, E154) is a complex mixture of six synthetic azo dyes. Historically used as a food colorant, particularly in smoked and cured fish, its application has been discontinued (B1498344) in many regions, including the European Union, due to a lack of comprehensive safety data. This technical guide provides a detailed overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates information and methodologies pertaining to other closely related azo dyes to provide a broader context and practical guidance for researchers.

Introduction

This compound is a reddish-brown powder that is known to be very soluble in water.[1][2] It is a mixture of several sulfonated azo dyes, which contributes to its aqueous solubility. Understanding the solubility and stability of this compound is crucial for toxicological studies, the development of analytical methods for its detection, and for assessing its environmental fate. This guide summarizes the available data on its solubility in various solvents and its stability under different environmental conditions.

Chemical Composition of this compound

This compound is not a single chemical entity but a mixture of the following six primary components[2]:

  • Sodium 4-(2,4-diaminophenylazo)benzenesulfonate

  • Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate

  • Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

  • Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

  • Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)

  • Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)

The presence of multiple charged sulfonate groups and amino functionalities dictates the physicochemical properties of the mixture.

Solubility of this compound

Quantitative solubility data for this compound in solvents other than water is scarce in publicly available literature. The information is summarized in the table below, with additional context from related azo dyes.

Table 1: Solubility of this compound and Structurally Related Azo Dyes

SolventThis compound SolubilityRepresentative Azo Dye SolubilityRemarks
Water Very Soluble[1][2]Many sulfonated azo dyes exhibit high water solubility.The sulfonate groups on the constituent dyes of this compound are strong ionizable moieties, leading to high aqueous solubility.
Ethanol Sparingly Soluble (inferred)Sparingly soluble to soluble, depending on the specific dye structure and ethanol-water ratio.[3][4]Azo dyes show variable solubility in ethanol; the presence of polar functional groups enhances solubility.
Propylene Glycol Data not availableSoluble (for some azo dyes)[5]Propylene glycol is a polar organic solvent capable of dissolving a range of dyes.
Oils (e.g., vegetable oils) Insoluble (inferred)Generally insoluble.Azo dyes with polar groups like those in this compound are typically insoluble in non-polar oils.
Acetone Data not availableSoluble (for some azo dyes)[3]-
Chloroform Data not availableSoluble (for some azo dyes)[3]-

Stability of this compound

The stability of azo dyes like this compound is influenced by several factors, including pH, temperature, and exposure to light.

Table 2: Stability Profile of this compound and Representative Azo Dyes

ConditionEffect on this compound / Azo DyesRemarks
pH The stability of azo dyes is highly pH-dependent. At low pH values, some azo dyes may undergo degradation.[6]The specific effects of pH on each component of this compound have not been extensively documented. For some azo dyes, degradation is favorable at low pH values.[6]
Temperature Thermal degradation of azo dyes can occur, and the rate of degradation is temperature-dependent.[7]The degradation of some food azo dyes follows first-order kinetics with respect to temperature.
Light Azo dyes can be susceptible to photodegradation upon exposure to UV or visible light.[6]The formation of potentially toxic substances can result from the photodegradation of dyes.[6]
Degradation Kinetics and Products

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of azo dyes, which can be adapted for the study of this compound.

Protocol for Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a substance in a given solvent.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the solution to separate the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol for Stability Testing

This protocol outlines a general approach to assessing the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare stock solutions of this compound in the desired solvent.

  • Stress Conditions:

    • pH Stability: Adjust the pH of the this compound solutions to various levels (e.g., acidic, neutral, basic) using appropriate buffers. Store the solutions at a constant temperature.

    • Thermal Stability: Expose the this compound solutions to a range of temperatures (e.g., 40°C, 60°C, 80°C) for specific time intervals.

    • Photostability: Expose the this compound solutions to a controlled light source (e.g., a photostability chamber with UV and visible light) for defined durations. Protect control samples from light.

  • Time-Point Analysis: At predetermined time intervals, withdraw samples from each stress condition.

  • Analytical Measurement: Analyze the samples for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics (e.g., rate constant and half-life). Identify and quantify major degradation products if possible.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Determination cluster_stability Stability Testing prep_super Prepare Supersaturated Solution equilibrate Equilibrate (e.g., 24-48h) prep_super->equilibrate phase_sep Phase Separation (Centrifugation) equilibrate->phase_sep analyze_sol Analyze Supernatant (HPLC/UV-Vis) phase_sep->analyze_sol calc_sol Calculate Solubility analyze_sol->calc_sol end_sol Solubility Data calc_sol->end_sol prep_stock Prepare Stock Solution stress Apply Stress Conditions (pH, Temp, Light) prep_stock->stress sample_time Sample at Time Intervals stress->sample_time analyze_stab Analyze Samples (HPLC-PDA) sample_time->analyze_stab kinetics Determine Degradation Kinetics analyze_stab->kinetics end_stab Stability Profile kinetics->end_stab start Start start->prep_super start->prep_stock

Caption: Workflow for determining the solubility and stability of this compound.

Postulated Degradation Pathway of Azo Dyes

G azo_dye Azo Dye (e.g., this compound component) Ar-N=N-Ar' stress Stress Condition (e.g., Reductive Cleavage, Light, Heat) azo_dye->stress amine1 Aromatic Amine 1 Ar-NH2 stress->amine1 amine2 Aromatic Amine 2 Ar'-NH2 stress->amine2 further_deg Further Degradation Products amine1->further_deg amine2->further_deg

Caption: A simplified representation of the degradation of an azo dye.

Conclusion

While this compound is known to be highly soluble in water, a comprehensive, quantitative understanding of its solubility in other solvents and its stability under various environmental conditions is lacking in the scientific literature. This guide provides the available information and outlines standard methodologies that can be employed to generate the necessary data for a more complete physicochemical profile of this compound. Such studies are essential for a thorough risk assessment and for understanding its potential impact on biological systems and the environment. Further research is warranted to fill the existing data gaps for this complex dye mixture.

References

Brown FK: A Technical Guide to Its Degradation Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK, also known as Kipper Brown or Chocolate this compound, is a brown mixture of six synthetic azo dyes, historically used as a food coloring agent, particularly for smoked and cured fish.[1] Its use in food products has been largely discontinued (B1498344) in many parts of the world, including the European Union, due to safety concerns and insufficient toxicological data.[1][2] As an azo dye, the primary metabolic and degradation pathway of this compound involves the reductive cleavage of its azo bonds (–N=N–). This process, often mediated by intestinal microflora, breaks the dye down into a series of aromatic amines.[3] The composition of this compound is complex, consisting of the following six main components:

  • Sodium 4-(2,4-diaminophenylazo)benzenesulfonate

  • Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate

  • Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

  • Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

  • Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)

  • Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)[1]

This technical guide provides a comprehensive overview of the degradation products and pathways of this compound, summarizing available data, outlining experimental methodologies for its study, and visualizing the core chemical transformations.

This compound Degradation Products

The primary degradation of this compound occurs through the reductive cleavage of the azo linkages, a reaction that is well-documented for azo dyes. This process leads to the formation of various aromatic amines. The complexity of this compound, being a mixture of six distinct azo compounds, results in a correspondingly complex mixture of degradation products.

Studies on the metabolism of individual components of this compound, particularly the "azotoluene" and "azobenzene" moieties, have identified several key degradation products.[3] The primary metabolic reaction is the cleavage of the azo linkages.[3]

Identified Degradation Products

The metabolism of the "azotoluene" component of this compound in rats has been investigated, revealing the following metabolites in urine:

  • Sulfanilic acid : A major excretion product.[3]

  • 5-acetamido-2,4-diaminotoluene : The major metabolite.[3]

  • 2,5-diacetamido-4-aminotoluene [3]

  • 2,4-diacetamido-5-aminotoluene [3]

  • 4,5-diacetamido-2-aminotoluene [3]

Unchanged dye has also been identified in fecal extracts.[3] The degradation of the "azobenzene" component is also believed to occur via reductive cleavage.[3]

The amines derived from this compound and its myotoxic components have been shown to produce cardiac and muscular lesions in rats and mice when injected intravenously, indicating that these degradation products are of toxicological significance.[3]

The following table summarizes the known degradation products resulting from the azo reduction of the major components of this compound.

This compound ComponentDegradation ProductsReference
"Azotoluene" componentSulfanilic acid, 5-acetamido-2,4-diaminotoluene, 2,5-diacetamido-4-aminotoluene, 2,4-diacetamido-5-aminotoluene, 4,5-diacetamido-2-aminotoluene[3]
"Azobenzene" componentSulfanilic acid, other aromatic amines (inferred)[3]

Quantitative Data on this compound Degradation

Specific quantitative data on the degradation rates, product yields, and concentration changes over time for this compound are not extensively available in the public domain. However, qualitative assessments of its stability have been reported.

ParameterObservationReference
Light Stability Fairly mediocre stability.[4]
Thermal Stability Poor thermal stability.[4]

Experimental Protocols for Studying this compound Degradation

The study of this compound degradation involves a multi-step process encompassing experimental setup, incubation, sample preparation, and analytical detection. The following sections provide a generalized framework for these experimental protocols, based on common methodologies for azo dye degradation analysis.

In Vitro Microbial Degradation Assay

This protocol outlines a general procedure for assessing the degradation of this compound by a microbial consortium, simulating the conditions in the gut.

a. Experimental Setup:

  • Microbial Culture: Obtain a microbial culture, such as a fecal slurry from a relevant animal model (e.g., rat) or a specific bacterial consortium known to possess azoreductase activity.

  • Media Preparation: Prepare an appropriate anaerobic growth medium (e.g., Brain Heart Infusion broth supplemented with yeast extract and hemin).

  • Incubation Conditions: Maintain strictly anaerobic conditions using an anaerobic chamber or by purging the headspace of the culture vessels with a gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂).

  • Dye Addition: Prepare a stock solution of this compound in sterile, deoxygenated water. Add the this compound stock solution to the microbial culture to achieve the desired final concentration (e.g., 100 µM).

  • Controls: Include a sterile control (medium with this compound but no microbial inoculum) and a microbial control (microbial culture without this compound).

  • Incubation: Incubate the cultures at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 0, 4, 8, 12, and 24 hours).

b. Sample Preparation:

  • At each time point, withdraw an aliquot of the culture.

  • Centrifuge the aliquot to pellet the microbial cells.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • The filtered supernatant can be directly used for analysis or subjected to further extraction if necessary.

c. Analytical Methods:

  • UV-Vis Spectroscopy: Monitor the disappearance of the characteristic absorption peak of this compound in the visible region of the spectrum to assess decolorization.

  • High-Performance Liquid Chromatography (HPLC): Separate and quantify the remaining this compound and its degradation products. A reverse-phase C18 column is commonly used with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection can be performed using a diode array detector (DAD) or a mass spectrometer (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze for volatile or derivatized degradation products. This is particularly useful for identifying and quantifying the aromatic amines formed after reductive cleavage.

Chemical Degradation Assay (e.g., Reductive Cleavage with Sodium Dithionite)

This protocol describes a chemical method to simulate the reductive degradation of this compound.

a. Experimental Setup:

  • Reaction Mixture: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reducing Agent: Prepare a fresh solution of a reducing agent, such as sodium dithionite (B78146).

  • Reaction Initiation: Add the sodium dithionite solution to the this compound solution to initiate the reductive cleavage of the azo bonds.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

b. Sample Preparation and Analysis:

Follow the sample preparation and analytical methods described in the microbial degradation assay to identify and quantify the degradation products.

Degradation Pathways and Visualizations

The primary degradation pathway of this compound is the reductive cleavage of the azo bonds, leading to the formation of aromatic amines. The following diagrams, generated using Graphviz, illustrate this fundamental process and a general experimental workflow for its investigation.

Brown_FK_Degradation_Pathway BrownFK This compound (Mixture of 6 Azo Dyes) AzoCleavage Reductive Cleavage of Azo Bonds (e.g., by Azoreductase) BrownFK->AzoCleavage AromaticAmines Mixture of Aromatic Amines (e.g., Sulfanilic Acid, Diaminotoluenes) AzoCleavage->AromaticAmines FurtherMetabolism Further Metabolism (e.g., Acetylation) AromaticAmines->FurtherMetabolism AcetylatedProducts Acetylated Degradation Products FurtherMetabolism->AcetylatedProducts Excretion Excretion AcetylatedProducts->Excretion

Caption: Primary metabolic pathway of this compound degradation.

Experimental_Workflow Start Start: this compound Degradation Study Incubation Incubation (Microbial or Chemical) Start->Incubation Sampling Sample Collection at Time Points Incubation->Sampling Preparation Sample Preparation (Centrifugation, Filtration) Sampling->Preparation Analysis Analytical Detection Preparation->Analysis UVVis UV-Vis Spectroscopy (Decolorization) Analysis->UVVis Qualitative HPLC HPLC-DAD/MS (Quantification of Parent and Products) Analysis->HPLC Quantitative GCMS GC-MS (Identification of Aromatic Amines) Analysis->GCMS Identification Data Data Analysis and Pathway Elucidation UVVis->Data HPLC->Data GCMS->Data

Caption: General experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound is a complex process primarily driven by the reductive cleavage of the azo bonds present in its six constituent dyes. This leads to the formation of a variety of aromatic amines, some of which have been identified and are of toxicological concern. While the fundamental degradation pathway is understood, detailed quantitative data on the kinetics and product yields of this compound degradation are scarce in the available scientific literature. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the degradation of this complex azo dye mixture. Future research should focus on obtaining quantitative data for the degradation of individual this compound components and the mixture as a whole, as well as a more comprehensive characterization of all degradation products to fully assess its safety profile.

References

An In-depth Technical Guide to the Metabolism of Brown FK Azo Dyes in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK is a complex mixture of six synthetic sulfonated monoazo dyes, historically used as a food coloring agent, particularly for coloring smoked fish like kippers.[1][2] Its use in food products has been a subject of toxicological concern due to the nature of its metabolic products.[2] Understanding the metabolic fate of this compound is crucial for assessing its safety and potential toxicity. This guide provides a comprehensive overview of the metabolism of this compound in biological systems, focusing on the metabolic pathways, resulting metabolites, and the experimental methodologies used to study these processes. The primary metabolic route for azo dyes, including the components of this compound, is the reductive cleavage of the azo bond (-N=N-).[3][4] This biotransformation is primarily mediated by microbial azoreductases in the gut and hepatic enzymes, leading to the formation of aromatic amines, some of which are known to be mutagenic or carcinogenic.[1][3][5]

Metabolic Pathways of this compound

The metabolism of azo dyes is predominantly a reductive process.[4][5] Ingested this compound is subjected to the metabolic activity of both the intestinal microbiota and liver enzymes.[5] Studies suggest that intestinal bacterial reductases may play a more significant role than liver enzymes in the metabolism of azo dyes.[5]

Azoreduction by Intestinal Microbiota

The human gastrointestinal tract harbors a diverse microbial population with significant azoreductase activity.[5] Both water-soluble and insoluble azo dyes can be reduced by these intestinal bacteria.[5][6] This anaerobic process cleaves the azo linkage, breaking the dye down into its constituent aromatic amines.[5]

Hepatic Metabolism

While the gut microbiota is a primary site of azoreduction, hepatic enzymes, particularly cytochrome P450 (CYP) enzymes located in the liver, also contribute to the metabolism of azo dyes.[3] These enzymes can catalyze the reduction of the azo bond, especially under low oxygen conditions.[4] Following the initial reductive cleavage, the resulting aromatic amines can undergo further phase II metabolic reactions in the liver, such as acetylation.[1]

The primary products of the azo reduction of the six major components of this compound are aromatic amines.[1] A summary of these products is provided in the table below.

Quantitative Metabolic Data

Component of this compound Parent Compound Metabolite Biological Matrix Reference
"Azotoluene" component2,4-diamino-5-(p-sulfophenylazo)tolueneSulfanilic acidUrine[1]
Unchanged dyeUrine (small quantities), Feces[1]
5-acetamido-2,4-diaminotoluene (major metabolite)Urine[1]
2,5-diacetamido-4-aminotolueneUrine[1]
2,4-diacetamido-5-aminotolueneUrine[1]
4,5-diacetamido-2-aminotolueneUrine[1]
"Azobenzene" component1,3-diamino-4-(p-sulfophenylazo)benzeneNo detectable unchanged dye or sulfanilic acidUrine (human subjects)[1]

It is inferred that the "azobenzene" component is not absorbed from the intestine as such in humans.[1] Since orally administered sulfanilic acid was also not absorbed in humans, any sulfanilic acid formed from the dye in the gut would be expected to be excreted in the feces.[1]

Toxicological Implications

The toxicological significance of this compound is primarily associated with its metabolites. Several of the aromatic amines produced through azoreduction are known to have mutagenic and/or carcinogenic properties.[1][5]

  • Mutagenicity: this compound and its major constituents, 2,4-diamino-5-(p-sulfophenylazo)toluene and 1,3-diamino-4-(p-sulfophenylazo)benzene, have demonstrated mutagenicity in Salmonella typhimurium TA 1538.[1] The mutagenicity was found to be linearly dose-dependent.[1]

  • Carcinogenicity: The reduction of azo dyes can lead to the formation of known carcinogens.[5] For instance, the potent human bladder carcinogen benzidine (B372746) is derived from the reduction of several azo dyes.[4]

  • Organ Toxicity: Long-term studies in mice fed with this compound have shown effects such as reduced growth, increased mortality, and increased weight of several organs including the liver, kidney, and spleen at high doses.[1]

Experimental Protocols

The following is a detailed methodology for an in vitro study of this compound metabolism by hepatic cytochrome P450 enzymes, adapted from established protocols for azo dye metabolism.[3]

Objective

To determine the in vitro metabolism of this compound by human liver microsomes under anaerobic conditions and identify the resulting metabolites using LC-MS/MS.

Materials
  • This compound

  • Human Liver Microsomes (HLM)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (ACN)

  • Anaerobic chamber or nitrogen gas

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Ensure the final DMSO concentration in the incubation mixture is less than 1%.[3]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.[3]

    • Pre-warm the potassium phosphate buffer to 37°C.[3]

  • Anaerobic Incubation Setup:

    • Perform all subsequent steps within an anaerobic chamber or by purging with nitrogen gas.[3]

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.5-1.0 mg/mL)[3]

      • This compound solution (at desired final concentrations)[3]

    • Pre-incubate the mixture for 5-10 minutes at 37°C.[3]

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system solution.[3]

    • If not in an anaerobic chamber, gently flush the headspace of the tube with nitrogen gas and cap it tightly.[3]

  • Incubation:

    • Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).[3]

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile.[3]

    • Vortex the tubes vigorously to precipitate the microsomal proteins.[3]

  • Sample Processing:

    • Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated protein.[3]

    • Carefully transfer the supernatant to a new tube for analysis.[3]

    • If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase for LC-MS/MS analysis.[3]

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate the parent dye components from their metabolites.

    • Use an electrospray ionization (ESI) source in positive ion mode for mass spectrometric detection.[3]

    • Optimize MS parameters for the specific analytes.[3]

    • Develop a Multiple Reaction Monitoring (MRM) method for the parent components of this compound and their expected aromatic amine metabolites to ensure selectivity and sensitivity.[3]

Visualizations

Metabolic Pathway of this compound Components

Brown_FK_Metabolism cluster_parents This compound Components cluster_enzymes Enzymes cluster_metabolites Aromatic Amine Metabolites cluster_further_metabolism Further Metabolism (e.g., Acetylation) parent_dye parent_dye metabolite metabolite enzyme enzyme 2,4-diamino-5-(p-sulfophenylazo)toluene 2,4-diamino-5-(p-sulfophenylazo)toluene 1,3-diamino-4-(p-sulfophenylazo)benzene 1,3-diamino-4-(p-sulfophenylazo)benzene Azoreductases\n(Gut Microbiota, Liver) Azoreductases (Gut Microbiota, Liver) Sulfanilic Acid Sulfanilic Acid 2,4,5-triaminotoluene 2,4,5-triaminotoluene 1,2,4-triaminobenzene 1,2,4-triaminobenzene Acetylated Metabolites Acetylated Metabolites p1 p1 e1 e1 p1->e1 Reductive Cleavage m1 m1 e1->m1 m2 m2 e1->m2 m3 m3 e1->m3 p2 p2 p2->e1 Reductive Cleavage fm1 fm1 m2->fm1 m3->fm1

Caption: Reductive metabolism of two major components of this compound.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow step step analysis analysis start_end start_end start Start prep Prepare Reagents (this compound, HLM, Buffer, NADPH system) start->prep setup Anaerobic Incubation Setup (Add reagents to tube) prep->setup pre_incubate Pre-incubate at 37°C setup->pre_incubate initiate Initiate Reaction (Add NADPH system) pre_incubate->initiate incubate Incubate (Time course) initiate->incubate terminate Terminate Reaction (Add ice-cold ACN) incubate->terminate process Sample Processing (Centrifuge, collect supernatant) terminate->process analyze LC-MS/MS Analysis process->analyze end End analyze->end

Caption: Workflow for in vitro metabolism of this compound.

References

Toxicological Profile of Individual Brown FK Components: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK (E154) is a complex mixture of six synthetic azo dyes, supplemented with sodium chloride and/or sodium sulfate. Historically used as a food colorant, particularly in kippers, its application has been restricted in many regions due to toxicological concerns. This technical guide provides a comprehensive overview of the toxicological profile of the individual components of this compound, focusing on their chemical identities, metabolic fate, and mechanisms of toxicity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and food safety assessment.

Chemical Composition of this compound

This compound is not a single chemical entity but a mixture of six primary azo dyes, along with inorganic salts. The six individual colored components are all sodium salts of sulfonated azo compounds.

Table 1: The Six Major Colored Components of this compound

ComponentChemical NameMolecular Formula
I sodium 4-(2,4-diaminophenyl)azobenzenesulfonateC₁₂H₁₁N₄NaO₃S
II sodium 4-((4,6-diamino-3-methylphenyl)diazenyl)benzenesulfonateC₁₃H₁₃N₄NaO₃S
III disodium 4,4'-(4,6-diamino-1,3-phenylene)bis(diazenediyl)dibenzenesulfonateC₂₄H₁₈N₆Na₂O₆S₂
IV disodium 4,4'-(2,4-diamino-1,3-phenylene)bis(diazenediyl)dibenzenesulfonateC₂₄H₁₈N₆Na₂O₆S₂
V disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylene)bis(diazenediyl)dibenzenesulfonateC₂₅H₂₀N₆Na₂O₆S₂
VI trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-triyl)tris(diazenediyl)tribenzenesulfonateC₃₀H₂₁N₈Na₃O₉S₃

In addition to these colored components, this compound contains significant amounts of sodium chloride and/or sodium sulfate as subsidiary coloring matters.

Metabolism of this compound Components

The primary metabolic pathway for the azo dye components of this compound is the reductive cleavage of the azo bond (-N=N-). This biotransformation is primarily carried out by azoreductases produced by the microbial flora of the gastrointestinal tract, as well as by hepatic enzymes, including microsomal cytochrome P450 systems.[1][2] This process breaks down the parent azo dyes into their constituent aromatic amines, which are often the ultimate toxicants.[1][3]

For example, the metabolism of Component I and Component II, the two most studied components, results in the formation of sulfanilic acid and the corresponding aromatic amines: 1,2,4-triaminobenzene from Component I and 1,2,4-triamino-5-methylbenzene from Component II.

Metabolism This compound Component This compound Component Azo Reductive Fission Azo Reductive Fission This compound Component->Azo Reductive Fission Gut Microbiota / Liver Enzymes Aromatic Amines Aromatic Amines Azo Reductive Fission->Aromatic Amines Sulfanilic Acid Sulfanilic Acid Azo Reductive Fission->Sulfanilic Acid Further Metabolism (e.g., Acetylation) Further Metabolism (e.g., Acetylation) Aromatic Amines->Further Metabolism (e.g., Acetylation)

Metabolic pathway of this compound components.

Toxicological Profile of Individual Components

The toxicity of this compound is largely attributed to the properties of its individual components and their metabolites.

Colored Components

Components I and II have been identified as the most toxicologically significant of the six colored components.

  • Mutagenicity: Both Component I (2,4-diamino-5-(p-sulfophenylazo)toluene) and Component II (1,3-diamino-4-(p-sulfophenylazo)benzene) have demonstrated mutagenic activity in the Salmonella typhimurium assay (Ames test), particularly with metabolic activation.[4] This suggests that their metabolites, the aromatic amines, are the ultimate mutagens.

  • Myotoxicity: Studies in rats have shown that these two components are myotoxic, causing damage to cardiac and skeletal muscle.[4] Intravenous injection of the amine metabolites of this compound and its two myotoxic components produced cardiac and muscular lesions in both rats and mice.[4]

Information on the specific toxicity of Components III, IV, V, and VI is less readily available, and this represents a significant data gap in the complete toxicological assessment of this compound.

Table 2: Summary of Known Toxicological Data for this compound Components

ComponentAcute Toxicity (LD₅₀)Subchronic/Chronic Toxicity (NOAEL)Genotoxicity (Ames Test)CarcinogenicityOther Effects
I Data not availableData not availableMutagenicData not availableMyotoxic
II Data not availableData not availableMutagenicData not availableMyotoxic
III-VI Data not availableData not availableData not availableData not availableData not available
This compound (mixture) Oral (rat): 780-970 mg/kg bw[5]0.03% in diet (pigment deposition); 0.06% in diet (toxicity) in rats[4]MutagenicData inconclusiveMyocardial fibrosis, kidney and liver effects[4]
Non-Colored Components
  • Sodium Chloride (NaCl): Generally recognized as safe (GRAS) for its intended use in food. Excessive intake is associated with hypertension and cardiovascular disease. In the context of this compound, its contribution to overall toxicity at the levels present is considered low.

  • Sodium Sulfate (Na₂SO₄): Also considered to have low acute and chronic toxicity. It is poorly absorbed from the gastrointestinal tract and can have a laxative effect at high doses. It is not considered to be genotoxic or carcinogenic.

Mechanisms of Toxicity

The toxicity of this compound components, particularly the aromatic amine metabolites, is likely mediated through several interconnected pathways.

Genotoxicity and Carcinogenicity

The aromatic amines produced from the metabolism of this compound components can be further metabolized in the liver to reactive electrophilic intermediates.[3] These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.

Oxidative Stress

There is a growing body of evidence suggesting that aromatic amines can induce oxidative stress.[6][7][8] This can occur through the generation of reactive oxygen species (ROS) during their metabolism.[6] Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and contribute to cytotoxicity and chronic disease processes.

Inflammatory Signaling Pathways

Chemical-induced cellular stress, including oxidative stress, can activate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence linking this compound metabolites to NF-κB activation is limited, it is a plausible mechanism given the known effects of other aromatic amines. Activation of NF-κB can lead to the expression of pro-inflammatory cytokines and other mediators, contributing to tissue damage.

ToxicityPathways cluster_metabolism Metabolism cluster_toxicity Toxicity Mechanisms Azo Dye Components Azo Dye Components Aromatic Amines Aromatic Amines Azo Dye Components->Aromatic Amines Azo Reduction Reactive Metabolites Reactive Metabolites Aromatic Amines->Reactive Metabolites Metabolic Activation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Aromatic Amines->Reactive Oxygen Species (ROS) Redox Cycling DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Mutagenicity / Carcinogenicity Mutagenicity / Carcinogenicity DNA Adducts->Mutagenicity / Carcinogenicity ROS ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage NF-κB Activation NF-κB Activation Oxidative Stress->NF-κB Activation Inflammation Inflammation NF-κB Activation->Inflammation

Plausible signaling pathways in the toxicity of this compound components.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the toxicological properties of food additives.

Ames Test for Mutagenicity of Azo Dyes

The standard Ames test protocol often requires modification to detect the mutagenicity of azo dyes, as the parent compounds are typically not mutagenic. The key is to facilitate the reductive cleavage of the azo bond to release the mutagenic aromatic amines.

Protocol:

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.

  • Metabolic Activation System (S9 Mix): A liver homogenate (S9 fraction) from induced rodents is used. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance azo reduction.

  • Pre-incubation: The test compound, bacterial strain, and S9 mix (with FMN) are pre-incubated together before plating. This allows for the metabolic conversion of the azo dye to its amine metabolites.

  • Plating and Incubation: The mixture is then plated on minimal glucose agar (B569324) plates, and revertant colonies are counted after a suitable incubation period.

  • Controls: Appropriate positive and negative controls are run in parallel.

AmesTest Test Compound Test Compound Mix Mix Test Compound->Mix Pre-incubation Pre-incubation Mix->Pre-incubation S. typhimurium S. typhimurium S. typhimurium->Mix S9 Mix + FMN S9 Mix + FMN S9 Mix + FMN->Mix Plating on Minimal Agar Plating on Minimal Agar Pre-incubation->Plating on Minimal Agar Incubation Incubation Plating on Minimal Agar->Incubation Count Revertant Colonies Count Revertant Colonies Incubation->Count Revertant Colonies

Workflow for the modified Ames test for azo dyes.
In Vivo Myotoxicity Assessment in Rodents

  • Animal Model: Wistar rats are a commonly used model.

  • Dosing: The test substance is administered orally (e.g., via gavage or in the diet) for a defined period.

  • Clinical Observations: Animals are monitored for clinical signs of toxicity, including changes in body weight, food consumption, and general appearance.

  • Histopathology: At the end of the study, cardiac and skeletal muscle tissues are collected, processed, and examined microscopically for evidence of myotoxicity, such as muscle fiber degeneration, necrosis, and inflammation.

  • Biochemical Analysis: Serum levels of muscle-specific enzymes (e.g., creatine (B1669601) kinase) can be measured as biomarkers of muscle damage.

Chronic Toxicity/Carcinogenicity Studies in Rodents

These long-term studies are designed to assess the potential for a substance to cause cancer and other chronic health effects.

  • Animal Model: Typically conducted in two rodent species (e.g., rats and mice).

  • Dosing: The test substance is administered in the diet for the majority of the animal's lifespan (e.g., 24 months for rats).

  • In-life Monitoring: Comprehensive monitoring of animal health, including body weight, food consumption, clinical signs, and hematology and clinical chemistry parameters.

  • Pathology: A full necropsy is performed on all animals, and a comprehensive list of tissues is collected for histopathological examination by a qualified pathologist.

  • Data Analysis: The incidence of tumors and non-neoplastic lesions in the treated groups is compared to that in the control group.

Conclusion

The toxicological profile of this compound is complex, reflecting the mixture of its six azo dye components and their various metabolites. The primary toxicological concerns are the mutagenicity and myotoxicity of Components I and II, which are mediated by their aromatic amine metabolites. Plausible mechanisms of toxicity include the formation of DNA adducts and the induction of oxidative stress and inflammation. While the non-colored components, sodium chloride and sodium sulfate, are of low toxicological concern, significant data gaps remain for four of the six colored components. Further research is needed to fully characterize the toxicological profile of each individual component and to elucidate the precise molecular signaling pathways involved in their toxicity. This information is essential for a comprehensive risk assessment and for ensuring the safety of food additives.

References

The Mutagenicity of Brown FK: A Technical White Paper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Core Mechanism, Genotoxic Profile, and Experimental Assessment of the Azo Dye Mixture Brown FK (E154)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as C.I. Food Brown 1 or E154) is a complex mixture of six synthetic azo dyes formerly used to color smoked fish, such as kippers, and some cured meats.[1][2] Concerns over its safety, particularly its mutagenic potential, have led to its prohibition in many jurisdictions, including the European Union and the United States.[1] This technical guide provides a detailed examination of the core mechanism underlying this compound's mutagenicity. The primary mechanism involves a two-stage metabolic activation process: (1) reductive cleavage of the azo bonds by intestinal microflora and/or hepatic enzymes to yield a series of aromatic amine metabolites, and (2) subsequent enzymatic oxidation of these amines into highly reactive electrophiles that form covalent adducts with DNA. This guide summarizes the genotoxicity data, details the experimental protocols used for its assessment, and illustrates the key molecular pathways involved.

Core Mechanism of Mutagenicity

The genotoxicity of this compound is not attributed to the parent azo dye molecules themselves but to the aromatic amine metabolites produced upon their breakdown in the body. This metabolic activation pathway is a well-established mechanism for many azo compounds.[3][4]

Step 1: Reductive Cleavage (Metabolic Activation Part I)

Upon ingestion, this compound is subjected to the reductive environment of the lower intestine, where gut microbiota produce azoreductase enzymes.[4][5] Hepatic azoreductases in the liver also contribute to this process.[6] These enzymes catalyze the cleavage of the azo bonds (–N=N–), breaking down the complex dye molecules into smaller, colorless aromatic amines.[3]

This compound is a mixture of six primary azo dye components.[1] The reductive cleavage of these dyes yields a corresponding mixture of aromatic amines, primarily substituted diaminobenzenes, diaminotoluenes, and triaminobenzenes, along with sulfanilic acid.

The Six Azo Dye Components of this compound and Their Primary Amine Metabolites: [1]

  • Sodium 4-(2,4-diaminophenylazo)benzenesulfonate

    • Metabolites: 2,4-Diaminobenzene & Sulfanilic acid

  • Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate

    • Metabolites: 4,6-Diamino-m-toluene & Sulfanilic acid

  • Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)dibenzenesulfonate

    • Metabolites: 1,3,4,6-Tetraaminobenzene & Sulfanilic acid (2 molecules)

  • Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)dibenzenesulfonate

    • Metabolites: 1,2,3,4-Tetraaminobenzene & Sulfanilic acid (2 molecules)

  • Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)dibenzenesulfonate

    • Metabolites: 1,2,4,5-Tetraamino-3-methylbenzene & Sulfanilic acid (2 molecules)

  • Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tribenzenesulfonate

    • Metabolites: 1,2,3,4,5,6-Hexaaminobenzene & Sulfanilic acid (3 molecules)

While some of these metabolites, like sulfanilic acid, are considered non-mutagenic, others, particularly the polyaminobenzene derivatives, are suspected to be the primary drivers of genotoxicity.[7][8] For instance, 1,3,5-Triaminobenzene is suspected of causing genetic defects.[9]

Step 2: Oxidative Activation and DNA Adduct Formation (Metabolic Activation Part II)

The aromatic amine metabolites produced from azo reduction are pro-mutagens that require further activation. This occurs primarily in the liver, catalyzed by Cytochrome P450 enzymes (e.g., CYP1A2). The process involves N-hydroxylation of the primary amino groups to form N-hydroxyarylamines.[6] These intermediates can be further esterified by enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters.[6]

These esterified derivatives are unstable and spontaneously break down to form electrophilic arylnitrenium ions. These potent electrophiles readily attack nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine, forming stable, bulky covalent DNA adducts.[3] The formation of these adducts distorts the DNA helix, interfering with normal DNA replication and transcription. If not repaired, this damage can lead to mispairing of bases during replication, resulting in permanent gene mutations, such as frameshift and base-pair substitution mutations.[10]

G cluster_ingestion Ingestion & Metabolism cluster_dna Cellular Damage BrownFK This compound (Azo Dye Mixture) AromaticAmines Aromatic Amines (e.g., Diaminobenzenes, Triaminobenzenes) BrownFK->AromaticAmines Azo Reductases (Gut Microbiota, Liver) NHydroxy N-Hydroxyarylamines AromaticAmines->NHydroxy CYP450 Enzymes (e.g., CYP1A2, Liver) Nitrenium Arylnitrenium Ions (Ultimate Carcinogen) NHydroxy->Nitrenium NATs / SULTs (Esterification) DNA DNA Nitrenium->DNA Covalent Binding Adducts Bulky DNA Adducts Mutation Gene Mutation (Frameshift, Base Substitution) Adducts->Mutation Replication Errors

Caption: Metabolic activation pathway of this compound leading to DNA mutation.

Quantitative Genotoxicity Data

In Vitro Mutagenicity: Ames Test (Salmonella typhimurium)

The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of S. typhimurium. A positive result is a dose-dependent increase in the number of revertant colonies. This compound and its constituents were found to be mutagenic, particularly in the frameshift-sensitive strain TA98, following metabolic activation.[10]

Table 1: Representative Ames Test Data Structure for this compound (Note: Specific numerical values are for illustrative purposes, as original study data is not publicly available. A positive result is typically defined as a reproducible, dose-related increase of at least double the spontaneous revertant count.)

Concentration (µ g/plate )Strain TA98 Revertants (-S9 Mix)Strain TA98 Revertants (+S9 Mix)Strain TA100 Revertants (-S9 Mix)Strain TA100 Revertants (+S9 Mix)
0 (Control)25 ± 430 ± 5140 ± 12155 ± 15
1028 ± 375 ± 8145 ± 10160 ± 11
5030 ± 5150 ± 14150 ± 13175 ± 18
10027 ± 6280 ± 25148 ± 11210 ± 20
250Toxic450 ± 38Toxic290 ± 22
Conclusion Negative Positive (Mutagenic) Negative Weakly Positive
In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals (typically rodents). An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in bone marrow indicates clastogenic or aneugenic activity. While this compound has been subjected to long-term toxicity studies in rodents, specific quantitative data from regulatory-guideline-compliant micronucleus tests are not detailed in available reviews.

Table 2: Representative In Vivo Micronucleus Test Data Structure (Note: Data are illustrative. A positive result is a statistically significant, dose-dependent increase in the frequency of MN-PCEs.)

Treatment Group (mg/kg bw/day)% MN-PCEs (Mean ± SD)PCE / (PCE + NCE) Ratio
Vehicle Control0.15 ± 0.050.52 ± 0.04
This compound (Low Dose)0.18 ± 0.070.50 ± 0.05
This compound (Mid Dose)0.35 ± 0.100.48 ± 0.06
This compound (High Dose)0.65 ± 0.150.35 ± 0.07
Positive Control2.50 ± 0.450.30 ± 0.05

Key Experimental Protocols

Protocol: Bacterial Reverse Mutation (Ames) Test for Azo Dyes

This protocol is based on the standard Ames test with modifications necessary for the assessment of azo dyes, which require reductive cleavage for activation.[9]

  • Tester Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used. Cultures are grown overnight to late-log phase (~1-2 x 10⁹ cells/mL).[10]

  • Metabolic Activation (S9 Mix): A cofactor-supplemented post-mitochondrial fraction (S9) from the livers of rodents induced with Aroclor 1254 or phenobarbital/β-naphthoflavone is prepared. For azo dyes, hamster liver S9 is often preferred over rat liver S9.[9]

  • Reductive Activation: To facilitate azo bond cleavage, the S9 mix is supplemented with flavin mononucleotide (FMN) at a final concentration of approximately 50 µM.[9]

  • Pre-incubation Assay:

    • In a sterile test tube, add:

      • 0.1 mL of bacterial culture.

      • 0.5 mL of S9 mix (or phosphate (B84403) buffer for -S9 plates).

      • 0.1 mL of the test article (this compound) solution at various concentrations.

    • The mixture is vortexed and pre-incubated at 37°C for 20-30 minutes with gentle shaking.[9]

  • Plating: After pre-incubation, 2.0 mL of molten top agar (B569324) (45°C) containing a trace amount of histidine and biotin (B1667282) is added to the tube, vortexed, and poured onto the surface of minimal glucose agar plates.

  • Incubation: Plates are incubated in the dark at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) per plate is counted. The background lawn of bacterial growth is checked for signs of toxicity. A positive result is a reproducible, dose-dependent increase in revertant colonies that is at least double the solvent control value.

G start Start culture Prepare S. typhimurium overnight culture start->culture mix Mix in test tube: - 0.1 mL Culture - 0.1 mL this compound - 0.5 mL S9 Mix + FMN culture->mix incubate1 Pre-incubate (37°C, 30 min) mix->incubate1 add_agar Add 2.0 mL molten top agar incubate1->add_agar plate Pour onto minimal glucose agar plate add_agar->plate incubate2 Incubate (37°C, 48-72 h) plate->incubate2 count Count revertant colonies & assess toxicity incubate2->count end End count->end G cluster_damage DNA Damage Event cluster_response Cellular Response Cascade cluster_outcome Cellular Outcomes Adduct This compound Metabolite Forms DNA Adduct Sensor Damage Sensors (NER Proteins, ATR/ATM) Adduct->Sensor Recognition Transducer Transducer Kinases (CHK1/CHK2) Sensor->Transducer Phosphorylation Effector Effector Protein (p53 Activation) Transducer->Effector Phosphorylation Arrest Cell Cycle Arrest (via p21) Effector->Arrest Repair DNA Repair (NER Pathway) Effector->Repair Apoptosis Apoptosis (Programmed Cell Death) Effector->Apoptosis

References

Brown FK interaction with biological macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Interaction of Brown FK with Biological Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as C.I. Food Brown 1 or E154, is a reddish-brown mixture of six synthetic azo dyes, supplemented with sodium chloride and/or sodium sulfate.[1][2] Historically, it was used to color smoked and cured fish, such as kippers and mackerel, as well as some cooked meats, to impart a "healthy" color that is stable during cooking.[1] However, due to toxicological concerns and insufficient safety data, its use as a food additive has been banned in numerous jurisdictions, including the European Union, Australia, Canada, the United States, and Japan.[1][3]

This guide provides a comprehensive technical overview of the known interactions between this compound and its metabolites with key biological macromolecules, focusing on the toxicological implications for researchers in food safety, toxicology, and drug development.

Chemical Composition: this compound is not a single chemical entity but a complex mixture. Its primary components are sodium salts of various sulfonated azo dyes:[1]

  • 4-(2,4-diaminophenylazo)benzenesulfonate

  • 4-(4,6-diamino-m-tolylazo)benzenesulfonate

  • 4,4'-(4,6-diamino-1,3-phenylenebisazo)-di(benzenesulfonate)

  • 4,4'-(2,4-diamino-1,3-phenylenebisazo)-di(benzenesulfonate)

  • 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)-di(benzenesulfonate)

  • 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)-tri(benzenesulfonate)

Toxicokinetics and Metabolism

The biological effects of this compound are intrinsically linked to its metabolism. The primary metabolic pathway for azo dyes is the reductive cleavage of the azo linkage (-N=N-).[4] This process is primarily carried out by azoreductases produced by the gut microbiota and, to a lesser extent, by liver enzymes.[4][5]

Metabolic Activation: The azo-reductive fission of this compound components yields sulfanilic acid and a series of aromatic amines.[4] For example, the "azotoluene" component breaks down into sulfanilic acid and diaminotoluene derivatives.[4] These aromatic amine metabolites are of significant toxicological concern, as they can be further metabolized (e.g., through N-hydroxylation by cytochrome P450 enzymes in the liver) into reactive electrophilic species. It is these ultimate metabolites that are often responsible for the observed toxicity and mutagenicity.[4]

G cluster_ingestion Gastrointestinal Tract cluster_absorption Systemic Circulation & Liver cluster_excretion Excretion This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Azo Reduction Aromatic Amines Aromatic Amines Gut Microbiota->Aromatic Amines Sulfanilic Acid Sulfanilic Acid Gut Microbiota->Sulfanilic Acid Liver Enzymes (CYP450) Liver Enzymes (CYP450) Aromatic Amines->Liver Enzymes (CYP450) N-hydroxylation Urine Urine Aromatic Amines->Urine Acetylated Metabolites Sulfanilic Acid->Urine Reactive Metabolites Reactive Metabolites Liver Enzymes (CYP450)->Reactive Metabolites Macromolecule Adducts DNA & Protein Adducts Reactive Metabolites->Macromolecule Adducts Covalent Binding Feces Feces Unchanged Dye Unchanged Dye Unchanged Dye->Feces Toxicity Mutagenicity Cytotoxicity Macromolecule Adducts->Toxicity Leads to

Interaction with Nucleic Acids (DNA)

The primary concern regarding this compound is its genotoxicity, stemming from the interaction of its reactive metabolites with DNA.

Mutagenicity: Studies have shown that this compound is mutagenic, particularly after metabolic activation.[4] The mutagenicity is not from the parent dye but from its metabolites. Two major components, 2,4-diamino-5-(p-sulfophenylazo)toluene and 1,3-diamino-4-(p-sulfophenylazo)benzene, were found to be mutagenic in the Ames test with Salmonella typhimurium strain TA1538.[4] This activity was dependent on the presence of a metabolic activation system (S9 mix from rat liver), confirming that liver enzymes convert the azo-reduction products into ultimate mutagens that can cause frameshift mutations.[4]

Mechanism of DNA Interaction: The reactive electrophilic metabolites, such as arylnitrenium ions formed from the aromatic amines, can covalently bind to the nucleophilic centers in DNA bases, primarily guanine. This formation of bulky DNA adducts can disrupt DNA replication and transcription, leading to mutations if not properly repaired by the cell's DNA repair machinery.

Interaction with Proteins

While less characterized than its interaction with DNA, the metabolites of this compound can also interact with proteins.

Protein Adduct Formation: The same reactive electrophilic metabolites that bind to DNA can also form covalent adducts with nucleophilic amino acid residues in proteins, such as cysteine, lysine, and histidine. This can lead to:

  • Enzyme Inhibition: Covalent modification of an enzyme's active site can lead to irreversible inhibition.

  • Disruption of Protein Function: Adduct formation can alter protein conformation and function.

  • Haptenization: Covalent binding to proteins can render them immunogenic, potentially triggering an immune response.

Binding to Serum Albumin: Azo dyes are known to bind non-covalently to serum albumin, the primary transport protein in the blood. While specific quantitative data for this compound is scarce, this binding is typically driven by hydrophobic and electrostatic interactions. This interaction can influence the distribution and bioavailability of the dye and its metabolites. High-affinity binding to albumin can effectively create a circulating reservoir of the compound, prolonging its half-life but also potentially limiting its immediate toxicity.

Cellular and Systemic Effects

The interaction of this compound's metabolites with macromolecules manifests as toxicity at the cellular and organ levels.

  • Cytotoxicity: At high concentrations, the formation of DNA and protein adducts, along with the generation of oxidative stress, can overwhelm cellular repair mechanisms, leading to programmed cell death (apoptosis) or necrosis.[6]

  • Organ-Specific Toxicity: Animal studies have reported adverse effects in several organs. In rats and mice, exposure to this compound has been associated with degeneration of the kidney, increased fat in the liver, and damage to heart muscle fibers.[3] This organ-specific damage is likely related to the tissues' metabolic capabilities and their exposure to the toxic metabolites.

  • Allergic Reactions: As an azo dye, this compound may elicit intolerance in individuals sensitive to salicylates and can act as a histamine (B1213489) liberator, potentially exacerbating asthma symptoms.

Quantitative Data Summary

Quantitative data on the direct interaction of this compound with macromolecules is limited in publicly available literature. Most studies focus on toxicological endpoints.

ParameterSpeciesValue/ObservationReference
Mutagenicity S. typhimurium TA1538Mutagenic with metabolic activation[4]
Mutagenicity S. typhimurium TA98/TA100Urine from treated rats was not significantly mutagenic[7]
Acute Oral Toxicity Rat100 mg/kg daily caused kidney and liver degeneration[4]
Dietary Study RatNo adverse effects at up to 1.0% in diet for 150 days on growth, hematology, liver/kidney function[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the interaction of this compound with macromolecules.

Protocol: Ames Test for Mutagenicity

This protocol is used to assess the mutagenic potential of this compound and its metabolites using Salmonella typhimurium strains.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_bacteria 1. Prepare overnight culture of S. typhimurium (e.g., TA1538, TA98) start->prep_bacteria mix 3. Mix Test Compound (this compound), bacterial culture, and S9 mix (or buffer for control) prep_bacteria->mix prep_s9 2. Prepare S9 mix (liver homogenate) for metabolic activation prep_s9->mix incubate1 4. Pre-incubate mixture at 37°C mix->incubate1 plate 5. Add top agar (B569324) and pour onto minimal glucose agar plates incubate1->plate incubate2 6. Incubate plates at 37°C for 48-72 hours plate->incubate2 count 7. Count revertant colonies (his+ revertants) incubate2->count analyze 8. Compare colony counts of treated plates to negative control plates count->analyze end End analyze->end

Methodology:

  • Strain Preparation: Grow a histidine-dependent (his- ) strain of S. typhimurium (e.g., TA1538 for frameshift mutations) overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with Aroclor 1254. Create an S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, G6P).

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (for activated tests) or phosphate (B84403) buffer (for non-activated tests), and 0.1 mL of the test solution (this compound dissolved in a suitable solvent like DMSO). Include negative (solvent) and positive (known mutagen) controls.

  • Plating: After a brief pre-incubation at 37°C, add 2 mL of molten top agar (containing a trace of histidine and biotin) to the tube, mix gently, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the negative control indicates mutagenicity.[8]

Protocol: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay detects DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Expose target cells (e.g., human lymphocytes, hepatocytes) to various concentrations of this compound (with and without S9 activation) for a defined period.

  • Slide Preparation: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids."

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at low voltage. Damaged DNA (containing fragments and strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters like tail length and the percentage of DNA in the tail. An increase in these parameters indicates genotoxicity.[9][10]

Protocol: Fluorescence Spectroscopy for Protein Binding

This protocol can be used to study the binding of this compound components to a protein like serum albumin by measuring the quenching of intrinsic tryptophan fluorescence.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_solutions 1. Prepare stock solutions of Protein (e.g., BSA) and Ligand (this compound component) in buffer start->prep_solutions titration 2. Titrate a fixed concentration of Protein with increasing concentrations of the Ligand prep_solutions->titration incubation 3. Incubate samples at a constant temperature (e.g., 298 K, 310 K) titration->incubation measurement 4. Measure intrinsic tryptophan fluorescence (Excitation ~280-295 nm, Emission ~300-400 nm) incubation->measurement data_analysis 5. Analyze fluorescence quenching data using the Stern-Volmer equation measurement->data_analysis calc_params 6. Calculate binding constant (Ka) and number of binding sites (n) data_analysis->calc_params end End calc_params->end

Methodology:

  • Solution Preparation: Prepare a stock solution of the target protein (e.g., bovine serum albumin, BSA) and the ligand (a purified component of this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Titration: In a series of cuvettes, keep the protein concentration constant while adding increasing concentrations of the ligand.

  • Equilibration: Allow the mixtures to incubate at a constant temperature (e.g., 25°C or 37°C) to reach binding equilibrium.

  • Fluorescence Measurement: Use a spectrofluorometer to measure the intrinsic fluorescence of the protein's tryptophan residues. Set the excitation wavelength to ~295 nm (to selectively excite tryptophan) and record the emission spectra from 300 to 400 nm.

  • Data Analysis: The binding of the ligand near a tryptophan residue often quenches its fluorescence. Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and calculate the binding constant (Ka) and the number of binding sites (n).[11]

Conclusion and Future Directions

This compound, a complex mixture of azo dyes, poses a toxicological risk primarily through its metabolic activation into reactive aromatic amines. These metabolites are genotoxic, capable of forming DNA adducts and inducing mutations. They can also interact with proteins, potentially leading to enzyme inhibition and disruption of cellular functions. While systemic toxicity in the liver and kidneys has been observed, the precise molecular pathways are not fully elucidated.

For researchers, the key takeaways are:

  • The parent this compound dyes are likely not the primary toxic agents; their metabolites are the main concern.

  • Genotoxicity, specifically frameshift mutagenicity, is a well-established hazard.

  • Further research is needed to quantify the binding affinities of this compound components and their metabolites to specific proteins and to identify the specific protein targets.

  • Modern analytical techniques, such as LC-MS/MS, could be employed to identify specific DNA and protein adducts formed in vivo, providing a more precise understanding of the mechanisms of toxicity.

This guide highlights the importance of considering metabolic activation when assessing the safety of azo compounds. The provided protocols offer a framework for further investigation into the macromolecular interactions of food additives and other xenobiotics.

References

Spectroscopic Analysis of Brown FK Components: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Brown FK, a complex mixture of azo dyes. Due to the limited availability of public spectroscopic data for each individual component, this guide focuses on the analytical methodologies applied to the mixture as a whole, supplemented with available data and expected spectroscopic characteristics of the constituent dyes.

Introduction to this compound

This compound (also known as C.I. Food Brown 1 or E154) is a brown mixture of at least six synthetic azo dyes, along with sodium chloride and/or sodium sulfate.[1][2] It was formerly used as a food coloring, particularly in smoked and cured fish and meats, to impart a stable brown color.[1] However, its use in food products is now restricted in many regions, including the European Union and the United States, due to insufficient safety data.[1][2]

The complex nature of this compound necessitates robust analytical techniques for the separation, identification, and quantification of its components. High-performance liquid chromatography (HPLC) coupled with spectroscopic detectors is the primary method for its analysis.

Components of this compound

This compound is a mixture of the following six primary azo dye components[1]:

Component No.Chemical NameMolecular Formula
Isodium 4-(2,4-diaminophenylazo)benzenesulfonateC12H11N4NaO3S
IIsodium 4-(4,6-diamino-m-tolylazo)benzenesulfonateC13H13N4NaO3S
IIIdisodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)C18H14N6Na2O6S2
IVdisodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)C18H14N6Na2O6S2
Vdisodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)C19H16N6Na2O6S2
VItrisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)C24H17N8Na3O9S3

Analytical Methodologies

The separation and analysis of the individual components of this compound are primarily achieved using High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or Mass Spectrometry detectors.

High-Performance Liquid Chromatography (HPLC)

An improved HPLC method has been developed for the determination of this compound in food samples.[3] This method demonstrates good linearity, precision, and accuracy.[3]

Experimental Protocol:

  • Column: RC-C18 column.[3]

  • Mobile Phase: A gradient of sodium acetate (B1210297) solution and methanol.[3]

  • Detection: Diode Array Detector (DAD) at 254 nm.[3]

  • Sample Preparation: A pretreatment method optimized for various food matrices (seafood, noodles, etc.) is employed to extract the dyes.[3]

Quantitative Data for the HPLC Method: [3]

ParameterValue
Linearity (R²)1.0
Limit of Detection (LOD)0.06 µg/mL
Limit of Quantification (LOQ)0.19 µg/mL
Precision0–1.2%
Accuracy86.5%–94.8%
Recovery (Seafood)86.5%–92.8%
Recovery (Noodles)90.8%–94.8%
Recovery (Other)90.0%–92.3%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is employed for the definitive identification of the this compound components separated by HPLC.[3]

Experimental Protocol:

  • Ionization: Negative-ion Electrospray Ionization (ESI) is typically used.[3]

  • Column: A Thermo Scientific Hypersil GOLD C18 column (2.1 × 100 mm, 1.9 μm particle size) has been used.[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[3]

Spectroscopic Characterization of Individual Components

Detailed experimental spectroscopic data for each individual component of this compound is scarce in publicly available literature. However, based on their chemical structures, the following characteristic spectral features are expected.

UV-Visible (UV-Vis) Spectroscopy

Azo dyes are characterized by their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The λmax is influenced by the extent of conjugation and the presence of auxochromes (such as -NH2 and -OH groups) and chromophores (-N=N-). For the this compound components, the absorption maxima are expected to be in the range of 400-500 nm.

As an example of a related compound, sulfadiazine, a sulfonamide, shows a characteristic absorption peak at 265 nm.[4]

Infrared (IR) Spectroscopy

The IR spectra of this compound components are expected to show characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H (amine)3500-3300Stretching vibrations
C-H (aromatic)3100-3000Stretching vibrations
N=N (azo)~1590Stretching vibration
S=O (sulfonate)~1180Asymmetric stretching
S=O (sulfonate)~1050Symmetric stretching
C-N (aromatic amine)1350-1250Stretching vibration
Aromatic C=C1600-1450Ring stretching

Available Experimental Data for Component II (sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate): [1]

  • N=N stretch: 1590 cm⁻¹

  • S=O stretch: 1180 cm⁻¹

  • NH₂ stretch: 3450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

Expected ¹H NMR Chemical Shifts:

  • Aromatic protons: 6.5-8.0 ppm

  • Amine (NH₂) protons: Broad signals, chemical shift can vary depending on solvent and concentration.

  • Methyl (CH₃) protons (in components II and V): ~2.3 ppm

Available Experimental Data for Component II (sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate) in D₂O: [1]

  • δ 7.8 ppm: doublet, 2H, Ar-H

  • δ 6.9 ppm: singlet, 2H, Ar-H

  • δ 2.3 ppm: singlet, 3H, CH₃

Expected ¹³C NMR Chemical Shifts:

  • Aromatic carbons: 110-160 ppm

  • Carbon attached to nitrogen (C-N): 140-150 ppm

  • Carbon attached to sulfur (C-S): 130-145 ppm

  • Methyl carbon (in components II and V): ~20 ppm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the components, aiding in their identification. The molecular weights of the sodium salts of the six components are listed in Section 2. In ESI-MS, the deprotonated molecules [M-Na]⁻ or multiply charged ions would be observed.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound components in a food sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_detection Detection Methods FoodSample Food Sample Extraction Extraction of Dyes FoodSample->Extraction Cleanup Sample Cleanup Extraction->Cleanup HPLC HPLC Separation (RC-C18 Column) Cleanup->HPLC Detector Detection HPLC->Detector UV_Vis UV-Vis Detector (254 nm) Detector->UV_Vis Quantification MS Mass Spectrometer (ESI) Detector->MS Identification metabolic_pathway BrownFK This compound Component (Azo Dye) Process Azo Reductase (Liver, Gut Microbiota) BrownFK->Process Reductive Cleavage AromaticAmines Aromatic Amines (Metabolites) Process->AromaticAmines

References

In-Depth Technical Guide to Brown FK: Chemical Identity, Analysis, and Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Brown FK, a synthetic brown food colorant. It is intended for researchers, scientists, and professionals in drug development and food science who require detailed chemical information and analytical methodologies. This document outlines the various chemical identifiers, the constituent components of the this compound mixture, and a detailed analytical protocol for its detection.

Chemical Identifiers

This compound is not a single chemical entity but a mixture of several azo dyes.[1][2][3][4] This complexity is reflected in its various identifiers across different chemical and regulatory databases. The primary identifiers for the this compound mixture are summarized in the table below for easy reference and comparison.

Identifier TypeIdentifierSource(s)
CAS Number 8062-14-4[1]
E Number E154[1]
Common Name This compound[1][2]
Synonyms C.I. Food Brown 1, Kipper Brown, Chocolate this compound[1][2][4]
PubChem CID 82276[1]
ChemSpider ID 74250[1]
EC Number 617-128-3[1]
InChI Key YJCJAUSWVUZMSY-UHFFFAOYSA-K[5]

Composition of this compound

This compound is a complex mixture of six distinct synthetic azo dyes.[1][3][5] The intricate composition is a result of the manufacturing process, which involves the diazotization of sulfanilic acid and its subsequent coupling with a mixture of m-phenylenediamine (B132917) and 4-methyl-m-phenylenediamine.[6] The six primary components are sodium salts of various sulfonated azo compounds.

The relationship between the collective entity "this compound" and its constituent dyes, along with its key identifiers, is illustrated in the diagram below.

Brown_FK_Composition cluster_identifiers Chemical Identifiers cluster_components Constituent Azo Dyes Brown_FK This compound (Mixture) CAS CAS: 8062-14-4 Brown_FK->CAS E_Number E Number: E154 Brown_FK->E_Number CI_Name C.I. Food Brown 1 Brown_FK->CI_Name Comp1 Sodium 4-(2,4-diaminophenylazo)benzenesulfonate Brown_FK->Comp1 contains Comp2 Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate Brown_FK->Comp2 contains Comp3 Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate) Brown_FK->Comp3 contains Comp4 Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate) Brown_FK->Comp4 contains Comp5 Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate) Brown_FK->Comp5 contains Comp6 Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate) Brown_FK->Comp6 contains

Caption: Logical diagram illustrating the identity of this compound as a mixture and its primary chemical identifiers and constituent azo dye components.

Experimental Protocols

Analytical Methodology for Detection in Foodstuffs

The detection and quantification of this compound in food matrices are critical for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[5][7] An improved HPLC method has been developed for the determination of this compound in various food samples.[7][8]

Sample Preparation:

A generalized solid-phase extraction (SPE) method is employed for sample cleanup and concentration of the analyte.

  • Homogenization: A representative sample of the food product is homogenized.

  • Extraction: The homogenized sample is extracted with a suitable solvent mixture, such as methanol/ammonia solution.

  • Centrifugation: The extract is centrifuged to separate solid food particles.

  • SPE Cleanup: The supernatant is passed through a pre-conditioned C18 SPE cartridge.

  • Elution: The retained this compound components are eluted from the cartridge with a methanol-containing solvent.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the separation of the this compound components.[7]

  • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate) and an organic modifier (e.g., methanol).[7]

  • Detection: A Diode Array Detector (DAD) is used for monitoring the effluent at a specific wavelength, typically around 460 nm, which corresponds to the maximum absorbance of the azo chromophores.[7]

  • Quantification: Quantification is achieved by comparing the peak areas of the this compound components in the sample chromatogram to those of a certified reference standard.

The workflow for the analytical determination of this compound in food samples is depicted in the following diagram.

Analytical_Workflow Start Food Sample Collection Homogenize Sample Homogenization Start->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Cleanup Centrifuge->SPE Elute Elution and Reconstitution SPE->Elute HPLC HPLC-DAD Analysis Elute->HPLC Data Data Analysis and Quantification HPLC->Data End Report Results Data->End

Caption: Experimental workflow for the analytical determination of this compound in food matrices using HPLC-DAD.

Synthesis of this compound Components

Detailed, publicly available, step-by-step synthesis protocols for the individual components of this compound are scarce. However, the general synthetic route involves well-established azo coupling reactions.[6] The process can be conceptually understood as follows:

  • Diazotization: An aromatic amine, sulfanilic acid (4-aminobenzenesulfonic acid), is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is a mixture of m-phenylenediamine and 4-methyl-m-phenylenediamine. The coupling reaction occurs at the positions activated by the amino groups on the phenylenediamine rings, leading to the formation of the various mono-, bis-, and tris-azo dyes that constitute this compound.

The complexity of the final product arises from the multiple reactive sites on the coupling agents and the potential for the diazonium salt to react multiple times, leading to the mixture of six specified dyes. The precise control of reaction conditions such as stoichiometry, pH, and temperature is crucial to influence the relative proportions of the different components in the final mixture.

References

historical applications of Brown FK in food science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Applications of Brown FK in Food Science

Abstract

This compound (E154), also known as C.I. Food Brown 1, is a mixture of six synthetic azo dyes historically used as a food coloring.[1] Its primary application was in coloring smoked and cured fish, such as kippers and mackerel, and to a lesser extent, some cooked hams and other meats.[1][2] The dye was valued for its ability to impart a "healthy" brown-orange color that was stable during cooking and did not leach.[1] However, due to toxicological concerns arising from studies in the mid-20th century and subsequent re-evaluations, its use has been discontinued (B1498344) in most parts of the world.[1][3] This guide provides a comprehensive overview of the chemical nature of this compound, its historical applications, the toxicological data that led to its regulatory decline, and the analytical methods used for its detection.

Introduction

The use of coloring agents in food dates back to ancient civilizations, but the advent of synthetic dyes in the 19th century revolutionized the food industry.[4][5] Among these was this compound, a complex mixture of azo dyes developed to provide a consistent and appealing color to processed foods.[6] As an azo dye, its structure is characterized by the presence of one or more nitrogen-nitrogen double bonds (azo groups), which are responsible for its color.[6]

Chemical Composition of this compound (C.I. Food Brown 1)

This compound is not a single chemical entity but a variable mixture of six primary azo dyes, supplemented with sodium chloride and/or sodium sulfate.[1][7] The complexity of the mixture presented significant challenges for toxicological assessment and regulatory oversight.

Table 1: Primary Dye Components of this compound

Component Name Chemical Structure Reference
Sodium 4-(2,4-diaminophenylazo)benzenesulfonate Component of the mixture[1]
Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate Component of the mixture[1]
Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate) Component of the mixture[1]
Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate) Component of the mixture[1]
Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate) Component of the mixture[1]

| Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate) | Component of the mixture[1] |

Physicochemical Properties

This compound is a reddish-brown powder or granule that is highly soluble in water, a property essential for its application in food processing.[1][6] Its key technological advantage was its stability to heat and light, ensuring that the desired color in products like smoked fish would not fade during cooking or storage.[8]

Historical Applications in the Food Industry

The principal use of this compound was to color kippers (smoked herrings) and other smoked or cured fish, such as mackerel.[1][2] It was also occasionally used in cooked hams and crisps.[8]

Primary Applications
  • Smoked and Cured Fish: The traditional smoking process imparts a brownish color to fish. However, variations in the process could lead to inconsistent coloring. This compound was used to standardize the appearance, giving the fish a rich, appealing orange-brown hue that consumers associated with high-quality smoked products.[3][9]

  • Cooked Meats: In some instances, this compound was used to color cooked hams and other meat products to enhance their visual appeal.

Rationale for Use

The motivation for using this compound was primarily aesthetic. It provided a "healthy" color that could mask natural variations and was resistant to fading during the cooking process.[1] This ensured a consistent product appearance, which is a critical factor in consumer choice. The use of the dye also allowed for a reduction in the severity of the smoking process required to achieve a desired color, which was considered a potential benefit.[9]

Regulatory History and Toxicology

The safety of azo dyes has been a subject of scientific scrutiny for decades.[10][11] Concerns center on their metabolism into potentially harmful aromatic amines. This compound was evaluated by several international bodies, leading to a gradual restriction and eventual ban in many jurisdictions.

Global Regulatory Status

Initially permitted in Europe, this compound's use became increasingly restricted. In its final years of approval in the EU, it was permitted only for coloring kippers at a maximum concentration of 20 mg/kg.[3] Following a 2011 re-evaluation, the European Food Safety Authority (EFSA) concluded that it could not determine the safety of this compound due to significant deficiencies in the available toxicity data, and its use was no longer supported.[1] Consequently, it was not included in the Union list of approved food additives.[1] this compound is also not approved for use in the United States, Canada, Australia, Japan, and several other countries.[1]

Table 2: Historical Regulatory Limits and Status

Regulatory Body / Region Status Historical Permitted Use / ADI Reference
European Union (EU) No longer approved Previously restricted to kippers at max 20 mg/kg. [1][3]
Scientific Committee for Food (SCF) Superseded by EFSA Established an Acceptable Daily Intake (ADI) of 0.15 mg/kg bw/day in 1983. [3]
JECFA (Joint FAO/WHO Expert Committee on Food Additives) ADI Withdrawn Established a temporary ADI of 0.075 mg/kg bw/day, but withdrew it in 1987 due to inadequate toxicological data. [3]
United States Not approved Banned for use in food. [1][6]
Canada Not approved Prohibited for use in food. [1][8]

| Australia | Not approved | Banned from use. |[1][2] |

Key Toxicological Findings

Toxicological studies, primarily in rats and mice, revealed several adverse effects associated with the consumption of this compound.

Table 3: Summary of Key Toxicological Studies on this compound

Study Type Species Key Findings No-Observed-Adverse-Effect Level (NOAEL) / Other Levels Reference
Short-term toxicity (112 days) Rat Reduced growth, liver enlargement, degenerative heart lesions at higher doses. Tissue pigmentation observed. No-effect level was 0.05% in the diet. [12]
Long-term toxicity (2 years) Rat Increased splenic weight and hepatic granulomata at the highest dose (0.5%). Pigment deposition seen from 0.06%. No-effect level for toxicity was 0.06% in the diet. [12]
Long-term toxicity (80 weeks) Mouse Reduced growth, increased organ weights (liver, kidney, spleen, etc.), increased myocardial fibrosis at the highest dose (0.625%). Pigment deposition observed at 0.0375% and higher. [12]

| Mutagenicity (Ames test) | Salmonella typhimurium | Two major components were mutagenic in strain TA1538 with metabolic activation. The overall mixture showed mutagenic activity. | N/A |[12] |

These studies indicated that high doses of this compound could lead to pigment deposition in various tissues (including the heart, liver, and kidneys), organ damage, and other adverse effects.[2][12] The mutagenic potential of some of its constituent amines was a significant concern.[12]

Metabolism and Degradation Pathways

The primary metabolic pathway for this compound, like other azo dyes, is reductive cleavage of the azo linkages by the gut microbiota.[12] This process breaks the dye down into its constituent aromatic amines. For this compound, this results in the formation of sulfanilic acid and a series of other diamino and triamino compounds.[12] These metabolites are then absorbed and further metabolized in the liver before excretion. The finding that orally administered this compound was myotoxic in rats but not mice was attributed to differences in the intestinal flora between the two species, highlighting the critical role of gut bacteria in its toxicity.[12]

Brown_FK_Metabolism cluster_ingestion Oral Ingestion cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation & Excretion Brown_FK This compound (Mixture of 6 Azo Dyes) Gut_Microbiota Gut Microbiota (Azo Reductase Enzymes) Cleavage Azo-Reductive Cleavage Gut_Microbiota->Cleavage Mediates Aromatic_Amines Constituent Aromatic Amines (e.g., Sulfanilic Acid, Diaminotoluenes) Cleavage->Aromatic_Amines Yields Excretion Urinary & Fecal Excretion Cleavage->Excretion Unabsorbed Amines (Feces) Absorption Intestinal Absorption Aromatic_Amines->Absorption Toxicity Potential Toxicity (Mutagenicity, Myotoxicity) Aromatic_Amines->Toxicity Potential Effect Liver Liver Metabolism (e.g., Acetylation) Absorption->Liver To Portal Vein Liver->Excretion Metabolites to Kidneys/Bile

Caption: Metabolic pathway of this compound in the body.

Experimental Protocols

The evaluation of this compound's safety and its detection in food relied on specific toxicological and analytical methodologies.

Historical Toxicological Study Designs

The toxicological assessments of this compound often involved long-term feeding studies in rodents. A typical protocol from the 1960s-1970s is outlined below.

Protocol: 90-Day Rodent Feeding Study

  • Test Animals: Groups of young, healthy mice (e.g., 10 males and 10 females per group) of a specific strain (e.g., Colworth C57 B1) were used.[12]

  • Diet Preparation: this compound was incorporated into a synthetic powdered diet at various concentrations (e.g., 0%, 0.05%, 0.25%, 1.0%, 2.0%). A control group receiving the basal diet and another control group receiving added sodium chloride (to account for the salt in the dye mixture) were included.[12]

  • Administration: Animals were housed in controlled conditions and had ad libitum access to their respective diets and water for 90 days.

  • Data Collection:

    • In-life: Body weight and food consumption were recorded weekly. Clinical observations for signs of toxicity were made daily.

    • Terminal: At the end of the study, blood samples were collected for hematological and clinical chemistry analysis (e.g., SGOT levels).

  • Pathology:

    • Animals were euthanized, and a full necropsy was performed.

    • Major organs (liver, kidneys, heart, spleen, thyroid, etc.) were weighed.

    • Tissues were preserved in formalin, processed, and examined histopathologically for microscopic changes, including pigment deposition and lesions.[12]

  • Analysis: Data were statistically analyzed to compare treated groups with control groups to determine a no-observed-adverse-effect level (NOAEL).

Analytical Methods for Detection in Foodstuffs

Historically, the analysis of synthetic dyes in complex food matrices has been a challenge. Thin-layer chromatography (TLC) was an early method, but High-Performance Liquid Chromatography (HPLC) became the standard for its superior separation and quantification capabilities.[13][14]

Protocol: HPLC-DAD Analysis of this compound in Smoked Fish

  • Sample Preparation (Extraction):

    • A homogenized sample of the food product (e.g., 5-10g of kipper flesh) is weighed.

    • The dye is extracted from the matrix using a suitable solvent system. A common approach involves liquid-liquid extraction with a solvent like an ammonia/ethanol mixture followed by cleanup on a polyamide column.

  • Chromatographic Separation:

    • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.[15]

    • Column: A reversed-phase C18 column (e.g., RC-C18) is typically used for separating the azo dye components.[15]

    • Mobile Phase: A gradient elution is employed, often using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) solution) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[15]

    • Injection: A filtered aliquot of the extracted sample is injected into the HPLC system.

  • Detection and Quantification:

    • Detection: The DAD is set to monitor absorbance at specific wavelengths corresponding to the dye components (e.g., 254 nm).[15] The full spectrum can be recorded to aid in peak identification.

    • Identification: Peaks are identified by comparing their retention times and UV-Vis spectra with those of known this compound standards.

    • Quantification: The concentration of the dye is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

  • Confirmation (Optional): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to confirm the identity of the peaks based on their mass-to-charge ratio for unambiguous identification.[15]

Analytical_Workflow Homogenize 1. Homogenization Extraction 2. Solvent Extraction (e.g., Ammonia/Ethanol) Homogenize->Extraction Cleanup 3. Solid Phase Extraction (e.g., Polyamide Column) Extraction->Cleanup Extract Purified Extract Cleanup->Extract HPLC 4. HPLC Injection Extract->HPLC Separation 5. Chromatographic Separation (Reversed-Phase C18 Column) HPLC->Separation Detection 6. DAD / UV-Vis Detection Separation->Detection Data Chromatogram (Peak Data) Detection->Data Analysis 7. Data Analysis Data->Analysis Result Quantification of this compound (mg/kg) Analysis->Result Compare to Standards

Caption: Workflow for HPLC analysis of this compound in food.

Regulatory_Decline cluster_evidence Scientific Evidence cluster_evaluation Regulatory Evaluation cluster_outcome Regulatory Outcome Tox_Studies Toxicological Studies (1960s-1970s) Findings Adverse Findings: - Myotoxicity - Organ Damage - Mutagenicity of Components JECFA JECFA Evaluation Findings->JECFA Informs SCF SCF Evaluation Findings->SCF Informs ADI_Withdrawal JECFA Withdraws Temporary ADI (1987) JECFA->ADI_Withdrawal Leads to EFSA EFSA Re-evaluation (2011) SCF->EFSA Precedes Safety_Uncertainty EFSA Cannot Conclude on Safety EFSA->Safety_Uncertainty Concludes ADI_Withdrawal->Safety_Uncertainty Ban De-listing / Ban in EU, USA, Canada, etc. Safety_Uncertainty->Ban Justifies

Caption: Logical flow of this compound's regulatory decline.

Conclusion

The history of this compound in food science is a clear example of the evolution of food safety standards and regulatory science. Initially valued for its technological properties in providing a stable and appealing color to processed foods, subsequent toxicological research raised significant safety concerns that could not be adequately resolved. The complex and variable nature of the dye mixture, coupled with evidence of adverse effects and mutagenic potential in some of its components, led regulatory bodies like JECFA and EFSA to adopt a precautionary stance.[3][12] The eventual removal of this compound from the list of permitted food additives in most countries underscores the importance of a robust toxicological database for ensuring consumer safety. Its story serves as a key case study for food scientists, toxicologists, and regulatory professionals on the lifecycle of a food additive and the primacy of safety evaluation.

References

The Regulatory Trajectory of Brown FK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory history and toxicological profile of the food additive Brown FK (E154). This compound is a synthetic brown mixture composed of six distinct azo dyes, supplemented with sodium chloride and/or sodium sulfate. Historically, it was utilized to impart a stable, healthy-looking color to smoked and cured fish, such as kippers, and some meat products, as the color did not fade or leach during cooking. However, significant concerns regarding its safety, arising from toxicological studies and inadequate data, have led to its prohibition in numerous countries and a re-evaluation of its status where it was once permitted.

Regulatory Status and History

The regulatory journey of this compound has been marked by a progressive tightening of restrictions globally, culminating in its prohibition in most developed nations. Key regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have played a pivotal role in assessing its safety.

Initially, the Scientific Committee for Food (SCF) of the European Union established an Acceptable Daily Intake (ADI) of 0.15 mg/kg body weight (bw)/day in 1983.[1] JECFA had also set a temporary ADI of 0.075 mg/kg bw/day.[1] However, JECFA later withdrew this temporary ADI in 1987, citing inadequate toxicological data.[1][2]

A significant turning point in the European Union was the 2010 re-evaluation by the EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). The Panel concluded that it could not determine the safety of this compound due to deficiencies in the available toxicity database.[1] Specifically, the Panel noted uncertainties surrounding the No-Observed-Adverse-Effect Levels (NOAELs) from chronic toxicity and carcinogenicity studies in rats and the lack of histopathological examination of lower dose groups in one of the key studies.[1] Consequently, this compound was not included in the Union list of approved food additives.[3][4]

As a result, this compound is not approved for use in the European Union, Australia, Austria, Canada, the United States, Japan, Switzerland, New Zealand, Norway, and Russia.[3][4] Its use was previously permitted in the UK and Irish Republic for coloring kippers.[5]

Toxicological Profile and Safety Assessment

The safety concerns surrounding this compound stem from its nature as an azo dye and the toxicological effects observed in animal studies. The primary metabolic pathway for azo dyes involves azo-reductive fission by the gut microbiota, which breaks the azo bonds (R₁-N=N-R₂) to form aromatic amines.[1][6] Some of these metabolites have been shown to be potentially carcinogenic.[5]

Quantitative Toxicological Data

A number of toxicological studies have been conducted on this compound in various animal models. The key quantitative data from these studies are summarized in the tables below.

Table 1: No-Observed-Adverse-Effect Levels (NOAELs) from Animal Studies

SpeciesStudy DurationNOAELEquivalent to (mg/kg bw/day)Key Effects Observed at Higher Doses
Mouse80 weeks0.0125% in diet19Reduced growth and food utilization, increased organ weights, myocardial fibrosis, pigment deposition.[6][7]
Rat2 years0.03% in diet15Increased splenic weight, hepatic granulomata, pigment deposition.[6][7]
Rat150 days0.1% in diet-Myocardial changes and lipofuscin deposits at 1.0% level.[6]
Pig24 weeks--Widespread lipofuscin deposition at all dose levels (100, 250, and 500 mg/kg/day).[6]

Table 2: Estimated Dietary Exposure to this compound (EFSA, 2010)

Population GroupMean Exposure (mg/kg bw/day)95th Percentile Exposure (mg/kg bw/day)
European Children0.03 - 0.070.03 - 0.14
European Adults0.002 - 0.070.007 - 0.14

Source: EFSA Journal (2010)[1]

Key Toxicological Findings
  • Carcinogenicity: Long-term studies in mice revealed the production of hepatic nodules.[7] However, other long-term studies in rats and mice did not find evidence of a carcinogenic effect at the doses tested.[6]

  • Cardiotoxicity: Some metabolites of this compound have been found to be cardiotoxic.[7] Studies in rats demonstrated degenerative heart lesions after oral administration.[6]

  • Genotoxicity: One sample of this compound was found to be mutagenic in the absence of metabolic activation in a bacterial assay.[6] Two of its major components, 2,4-diamino-5-(p-sulfophenylazo)toluene and 1,3-diamino-4-(p-sulfo-phenylazo)benzene, were mutagenic after metabolic activation.[6]

  • Pigment Deposition: A consistent finding across several studies was the deposition of pigment (lipofuscin) in various organs, including the heart, liver, and thyroid, particularly at higher dose levels.[6]

Experimental Protocols

General Methodology for a Chronic Toxicity/Carcinogenicity Study in Rats (as inferred from evaluation summaries)
  • Test Animals: Groups of weanling rats (e.g., Colworth Wistar strain) of both sexes are used. A typical study might involve groups of 32 male and 36 female rats.[6]

  • Diet Preparation: The test substance, this compound, is incorporated into a synthetic diet at various concentrations (e.g., 0%, 0.01%, 0.03%, 0.06%, 0.1%, and 0.5%).[6] The control group receives the same diet without the additive.

  • Administration: The animals have access to their respective diets and water ad libitum for the duration of the study (e.g., two years).[6]

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, morbidity, and mortality.

    • Body Weight and Food Consumption: Body weight and food consumption are recorded weekly for an initial period (e.g., 13 weeks) and then at regular intervals thereafter.

    • Haematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., 6, 12, 18, and 24 months) for analysis of haematological and clinical chemistry parameters.

  • Pathology:

    • Gross Necropsy: All animals (including those that die or are euthanized during the study) undergo a complete gross necropsy. The appearance of all organs and tissues is recorded.

    • Organ Weights: The weights of major organs (e.g., liver, kidneys, spleen, heart, brain, testes) are recorded.

    • Histopathology: A comprehensive set of tissues from all animals in the control and highest dose groups is examined microscopically. Tissues from lower dose groups showing treatment-related effects are also examined. A noted deficiency in some this compound studies was the failure to conduct histopathological examinations on the lower dose groups.[1]

  • Data Analysis: Statistical methods are used to analyze the data for treatment-related effects. The NOAEL is determined as the highest dose at which no statistically significant adverse effects are observed.

Visualizations

Metabolic Pathway of this compound

The primary metabolic fate of this compound in the gastrointestinal tract is the reductive cleavage of its azo bonds by the gut microbiota. This process breaks down the complex dye molecules into smaller aromatic amines.

Brown_FK_Metabolism This compound (Azo Dye Mixture) This compound (Azo Dye Mixture) Gut Microbiota Gut Microbiota This compound (Azo Dye Mixture)->Gut Microbiota Ingestion Azo Reductase Azo Reductase Gut Microbiota->Azo Reductase Produces Aromatic Amines Aromatic Amines Azo Reductase->Aromatic Amines Reductive Cleavage of Azo Bonds Further Metabolism (e.g., Acetylation) Further Metabolism (e.g., Acetylation) Aromatic Amines->Further Metabolism (e.g., Acetylation) Excretion Excretion Further Metabolism (e.g., Acetylation)->Excretion

Caption: Metabolic breakdown of this compound in the gut.

Regulatory Assessment Workflow for a Food Additive

The regulatory history of this compound exemplifies the rigorous, multi-step process that food additives undergo for safety assessment.

Regulatory_Assessment cluster_premarket Pre-market Assessment cluster_evaluation Regulatory Evaluation cluster_decision Regulatory Decision Submission of Dossier Submission of Dossier Toxicological Studies Toxicological Studies Submission of Dossier->Toxicological Studies Safety Assessment by Scientific Body (e.g., EFSA, JECFA) Safety Assessment by Scientific Body (e.g., EFSA, JECFA) Toxicological Studies->Safety Assessment by Scientific Body (e.g., EFSA, JECFA) Exposure Assessment Exposure Assessment Exposure Assessment->Safety Assessment by Scientific Body (e.g., EFSA, JECFA) Establishment of ADI Establishment of ADI Safety Assessment by Scientific Body (e.g., EFSA, JECFA)->Establishment of ADI Inadequate Data Inadequate Data Safety Assessment by Scientific Body (e.g., EFSA, JECFA)->Inadequate Data Approval for Specific Uses Approval for Specific Uses Establishment of ADI->Approval for Specific Uses Rejection or Withdrawal Rejection or Withdrawal Inadequate Data->Rejection or Withdrawal This compound Case Post-market Surveillance Post-market Surveillance Approval for Specific Uses->Post-market Surveillance Re-evaluation Re-evaluation Post-market Surveillance->Re-evaluation Re-evaluation->Safety Assessment by Scientific Body (e.g., EFSA, JECFA)

Caption: Food additive regulatory assessment workflow.

Conclusion

The regulatory history of this compound serves as a case study in the evolving understanding of food additive safety and the importance of a robust toxicological database. While once used to enhance the appearance of certain food products, the inability to definitively conclude on its safety, due to data deficiencies and concerning findings in toxicological studies, has led to its widespread prohibition. For researchers and professionals in drug development, the story of this compound underscores the critical need for comprehensive safety assessments, including long-term toxicity, carcinogenicity, and genotoxicity studies, and the ongoing role of regulatory bodies in protecting public health through rigorous scientific evaluation.

References

The Environmental Fate of Brown FK and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the specific environmental fate of the food colorant Brown FK (E154) is exceptionally limited in publicly available literature. This guide synthesizes the available information on this compound and its constituent components, supplemented with data from structurally similar sulfonated azo dyes and their metabolites, to provide a comprehensive overview. The significant data gaps are highlighted, and the presented information should be interpreted with caution.

Introduction

This compound is a reddish-brown mixture of six synthetic sulfonated monoazo and diazo dyes. Historically used to color kippers and other smoked fish, its application is now highly restricted in many parts of the world due to safety concerns. The environmental fate of this compound is of interest due to the potential for its release into aquatic and terrestrial ecosystems through manufacturing effluent and the disposal of consumer products. Like other azo dyes, the primary concern regarding its environmental presence is the formation of potentially more toxic and mobile aromatic amine metabolites upon degradation.

This technical guide provides a detailed examination of the current understanding of the environmental fate of this compound and its constituent dyes, focusing on their degradation, persistence, mobility, and bioaccumulation potential. It also explores the formation and subsequent fate of their principal metabolites.

Chemical Composition of this compound

This compound is not a single chemical entity but a complex mixture. Its primary components are sodium salts of sulfonated azo dyes. The six main constituents are:

  • Sodium 4-(2,4-diaminophenylazo)benzenesulfonate

  • Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate

  • Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

  • Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

  • Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)

  • Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)

Environmental Fate of this compound and its Components

Due to the lack of specific data for this compound, the following sections draw upon general knowledge of sulfonated azo dyes and their degradation products.

Degradation and Persistence

The azo bond (-N=N-) is the chromophore of these dyes and is the primary site of initial degradation.

3.1.1. Biodegradation:

Under anaerobic conditions, the azo bond is readily cleaved by microbial azoreductases, leading to the formation of colorless aromatic amines. This reductive cleavage is considered the most significant initial step in the biodegradation of azo dyes. The resulting aromatic amines may or may not be further degraded under anaerobic conditions.

Under aerobic conditions, the initial breakdown of the azo bond is much slower. However, once the azo bond is cleaved, the resulting aromatic amines can be mineralized by a variety of microorganisms. The presence of sulfonate groups on the aromatic rings generally increases the recalcitrance of the molecule to biodegradation.

Quantitative Data (Estimates based on similar compounds):

ParameterEnvironmental CompartmentEstimated ValueReference/Justification
Half-life (t½) Soil (anaerobic)Weeks to monthsSulfonated azo dyes are generally persistent, but anaerobic conditions facilitate azo bond cleavage. The subsequent degradation of sulfonated aromatic amines is slow.
Half-life (t½) Water (anaerobic)Weeks to monthsSimilar to soil, anaerobic conditions in sediments will promote azo bond cleavage.
Half-life (t½) Water (aerobic)Months to yearsThe initial aerobic cleavage of the azo bond is slow for sulfonated dyes.

3.1.2. Abiotic Degradation:

  • Photodegradation: Azo dyes can undergo photodegradation upon exposure to sunlight. The rate and extent of photodegradation are influenced by factors such as pH, the presence of sensitizers, and the specific chemical structure of the dye. The sulfonate groups can affect the photochemical stability.

  • Hydrolysis: The azo bond is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9).

3.1.3. Overall Persistence:

Given their chemical structure, the components of this compound are expected to be persistent in the environment, particularly in aerobic compartments. While the initial decolorization through anaerobic azo bond cleavage can be relatively rapid, the subsequent mineralization of the resulting sulfonated aromatic amines is likely to be a slow process, leading to their potential accumulation.

Mobility and Transport

The mobility of this compound and its metabolites in the environment is largely governed by their water solubility and sorption to soil and sediment.

3.2.1. Water Solubility:

The presence of multiple sulfonate groups makes the components of this compound highly water-soluble. This high water solubility suggests a high potential for transport in surface water and leaching through the soil profile into groundwater.

3.2.2. Sorption:

Sulfonated azo dyes generally exhibit low to moderate sorption to soil and sediment. The negatively charged sulfonate groups reduce the affinity of the dyes for negatively charged soil colloids. However, sorption can be influenced by soil properties such as organic matter content, clay mineralogy, and pH.

Quantitative Data (Estimates based on similar compounds):

ParameterDescriptionEstimated ValueReference/Justification
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Indicates the tendency of a chemical to bind to soil organic carbon.10 - 500 L/kgSulfonated azo dyes generally have low Koc values due to their high water solubility.
Octanol-Water Partition Coefficient (log Kow) A measure of a chemical's lipophilicity.< 1The presence of multiple sulfonate groups makes these compounds highly hydrophilic.

The low estimated log Kow and Koc values suggest that the components of this compound will be highly mobile in soil and aquatic systems, with a low tendency to partition into fatty tissues of organisms.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often predicted by its octanol-water partition coefficient (log Kow).

3.3.1. Parent Dyes:

The components of this compound are large, polar, and highly water-soluble molecules with very low estimated log Kow values. Therefore, the parent dyes are not expected to bioaccumulate significantly in aquatic or terrestrial organisms.

3.3.2. Metabolites:

The aromatic amine metabolites formed from the degradation of this compound will have varying bioaccumulation potentials depending on their specific structures. While some of the simpler, non-sulfonated aromatic amines may have a higher potential for bioaccumulation than the parent dyes, the sulfonated aromatic amines are also expected to have low bioaccumulation potential due to their polarity.

Quantitative Data (Estimates based on similar compounds):

ParameterOrganismEstimated ValueReference/Justification
Bioconcentration Factor (BCF) Fish< 10 L/kgBased on the high water solubility and low estimated log Kow of sulfonated azo dyes.

Metabolites of this compound

The primary metabolic pathway for this compound components is the reductive cleavage of the azo bond, leading to the formation of various aromatic amines.

Potential Primary Metabolites:

  • From Sodium 4-(2,4-diaminophenylazo)benzenesulfonate :

    • Sulfanilic acid

    • 1,2,4-Benzenetriamine

  • From Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate :

    • Sulfanilic acid

    • Toluene-2,5-diamine

The degradation of the more complex diazo and trisazo components will result in a mixture of these and other polyamino aromatic compounds.

Environmental Fate of Metabolites

The environmental fate of these aromatic amine metabolites is a critical aspect of the overall environmental impact of this compound.

  • Persistence: Sulfonated aromatic amines are generally more persistent in the environment than their non-sulfonated counterparts. Their mineralization under both aerobic and anaerobic conditions can be very slow.

  • Mobility: Like the parent dyes, sulfonated aromatic amines are typically water-soluble and mobile in soil and water.

  • Toxicity: Aromatic amines are a class of compounds with a wide range of toxicities. Some are known or suspected carcinogens and mutagens. The ecotoxicity of the specific aromatic amines that may be formed from this compound is not well-documented.

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are key OECD guidelines relevant to the study of this compound:

  • Degradation in Soil: OECD 307 (Aerobic and Anaerobic Transformation in Soil)

  • Degradation in Aquatic Systems: OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems)

  • Mobility: OECD 121 (Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC))

  • Bioaccumulation: OECD 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure)

  • Hydrolysis: OECD 111 (Hydrolysis as a Function of pH)

  • Photodegradation: OECD 316 (Phototransformation of Chemicals in Water – Direct Photolysis)

A generalized workflow for a biodegradation study of an azo dye is presented below.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Solution C Incubate under Controlled Anaerobic/Aerobic Conditions A->C B Collect and Characterize Environmental Matrix (Soil/Sediment/Water) B->C D Sample at Time Intervals C->D E Extract Analytes D->E F Analyze by HPLC-DAD/MS for Parent Compound E->F G Analyze by LC-MS/MS or GC-MS for Metabolite Identification E->G H Determine Degradation Kinetics (t½) F->H I Identify Degradation Pathway G->I

Figure 1: Generalized workflow for a biodegradation study of this compound.

Visualization of Degradation Pathway

The initial and crucial step in the environmental degradation of this compound's components is the reductive cleavage of the azo bond. This process transforms the colored dye into colorless aromatic amines.

degradation_pathway Parent This compound Component (Sulfonated Azo Dye) Metabolites Aromatic Amine 1 (e.g., Sulfanilic Acid) + Aromatic Amine 2 (e.g., Diaminobenzene derivative) Parent->Metabolites Anaerobic Azoreductase

Figure 2: Initial reductive cleavage of a this compound component.

Conclusion and Data Gaps

The environmental fate of this compound is largely uncharacterized. Based on the chemistry of its constituent sulfonated azo dyes, it is predicted to be persistent and mobile in the environment. The primary degradation pathway is expected to be anaerobic reductive cleavage of the azo bonds, leading to the formation of various sulfonated and non-sulfonated aromatic amines. These metabolites are also likely to be persistent and mobile. The bioaccumulation potential of both the parent dyes and their primary metabolites is predicted to be low.

Major Data Gaps:

  • Quantitative data on the degradation rates (half-lives) of this compound and its components in soil, sediment, and water under various environmental conditions.

  • Experimentally determined soil and sediment sorption coefficients (Koc).

  • Experimentally determined octanol-water partition coefficients (Kow).

  • Experimentally determined bioconcentration factors (BCF) in relevant aquatic organisms.

  • Definitive identification and quantification of the full range of environmental metabolites.

  • Ecotoxicological data for the parent dye mixture and its individual metabolites.

Further research is critically needed to fill these data gaps to enable a comprehensive risk assessment of this compound in the environment.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Brown FK in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK (E154), also known as Chocolate this compound, is a synthetic brown mixture of six azo dyes, predominantly consisting of the sodium salts of 4-(2,4-diaminophenylazo)benzenesulfonate (Component II) and 4,4'-[4,6-diamino-m-phenylenebis(azo)]bis(benzenesulfonate) (Component IV).[1] Due to potential health concerns, including toxicity that can lead to myocardial fibrosis, kidney and liver damage, and other adverse effects, its use in food products is restricted or banned in many regions.[1] Consequently, robust and validated analytical methods are crucial for monitoring its presence in various food matrices to ensure food safety and regulatory compliance.

These application notes provide detailed protocols for the detection and quantification of this compound in food using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods.

High-Performance Liquid Chromatography (HPLC) Method

HPLC coupled with a Diode Array Detector (DAD) is a highly effective and widely used technique for the separation, identification, and quantification of this compound in complex food matrices.[1][2][3] This method offers excellent sensitivity, selectivity, and accuracy.

Quantitative Data Summary
ParameterValueReference
Linearity (R²)
)1.0[1][2][3]
Limit of Detection (LOD) 0.06 µg/mL[1][2][3]
Limit of Quantification (LOQ) 0.19 µg/mL[1][2][3]
Precision (RSD %) 0 - 1.2%[1][2][3]
Accuracy (Recovery %) 86.5 - 94.8%[1][2][3]
Recovery in Seafood (%) 86.5 - 92.8%[1][2]
Recovery in Noodles (%) 90.8 - 94.8%[1][2]
Recovery in Other Foods (%) 90.0 - 92.3%[1][2]
Experimental Protocol: HPLC-DAD

1. Sample Preparation:

  • Homogenization: Homogenize 5 g of the food sample.

  • Extraction:

    • Seafood: Add 20-40 mL of deionized water, vortex mix.

    • Noodles & Low-Fat Foods: Add 20-40 mL of 70% ethanol, vortex mix.

    • High-Fat Foods: First, remove fat by extracting 2-3 times with hexane. Then, extract the residue with 70% ethanol.

  • Heating: Heat the mixture in a water bath at 50°C for 20 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.[1]

2. HPLC-DAD Instrumentation and Conditions:

  • Column: RC-C18 column.

  • Mobile Phase:

  • Detection: Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Run Time: Approximately 30 minutes. The two main components of this compound (II and IV) should be detected at retention times of approximately 6 and 9 minutes.[1]

3. Confirmation with LC-MS/MS:

For confirmation of this compound peaks identified by HPLC-DAD, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

  • Column: Thermo Scientific Hypersil GOLD C18 column (2.1 × 100 mm, 1.9 μm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

Experimental Workflow: HPLC Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Food Sample (5g) Homogenize Homogenize Sample->Homogenize Extract Extract (Water or 70% Ethanol) Homogenize->Extract Heat Heat (50°C, 20 min) Extract->Heat Centrifuge Centrifuge (10,000 rpm, 10 min) Heat->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Separation (RC-C18 Column) Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Quantify Quantification Detect->Quantify Confirm Confirmation (LC-MS/MS) Quantify->Confirm

Caption: Workflow for HPLC-DAD analysis of this compound in food.

UV-Vis Spectrophotometry Method (Adapted)

Quantitative Data Summary (General for Food Dyes)
ParameterTypical Value Range
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.03 - 3.0 µg/mL
Recovery (%) 90 - 110%
Experimental Protocol: UV-Vis Spectrophotometry

1. Sample Preparation:

  • Follow the same extraction procedure as described for the HPLC method to obtain a clear, filtered sample solution.

  • Further dilution with the extraction solvent may be necessary to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

2. Spectrophotometric Analysis:

  • Wavelength Scan: Scan the this compound standard solution across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the prepared food sample extract at the same λmax.

  • Quantification: Determine the concentration of this compound in the sample extract by interpolating its absorbance on the calibration curve. Calculate the final concentration in the original food sample, accounting for any dilutions.

Logical Workflow: Spectrophotometric Analysis

Spectrophotometry_Workflow Start Start: Extracted Sample Determine_Lambda_Max Determine λmax of this compound Standard Start->Determine_Lambda_Max Measure_Sample Measure Absorbance of Sample Extract Start->Measure_Sample Prepare_Standards Prepare Standard Solutions Determine_Lambda_Max->Prepare_Standards Measure_Standards Measure Absorbance of Standards Prepare_Standards->Measure_Standards Create_Calibration_Curve Create Calibration Curve Measure_Standards->Create_Calibration_Curve Quantify Quantify this compound Concentration Create_Calibration_Curve->Quantify Measure_Sample->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for UV-Vis spectrophotometric analysis.

Electrochemical Methods (Adapted)

Electrochemical sensors offer a rapid, sensitive, and portable alternative for the detection of electroactive compounds like azo dyes. Techniques such as differential pulse voltammetry (DPV) can be applied for the quantification of this compound. A specific electrochemical sensor for this compound is not widely reported, but a general approach using a modified glassy carbon electrode (GCE) can be adapted.

Quantitative Data Summary (General for Azo Dyes)
ParameterTypical Value Range
Linearity Range 0.1 - 100 µM
Limit of Detection (LOD) 0.01 - 0.1 µM
Recovery (%) 95 - 105%
Experimental Protocol: Differential Pulse Voltammetry

1. Electrode Preparation:

  • A glassy carbon electrode (GCE) can be used as the working electrode. The sensitivity and selectivity can be enhanced by modifying the electrode surface with nanomaterials such as multi-walled carbon nanotubes (MWCNTs) or graphene.

2. Sample Preparation:

  • The extracted sample solution from the HPLC sample preparation protocol can be used after dilution in a suitable supporting electrolyte (e.g., phosphate (B84403) buffer solution, pH 7.0).

3. Voltammetric Measurement:

  • Cyclic Voltammetry (CV): Perform CV scans with a this compound standard solution to determine the oxidation or reduction peak potentials.

  • Differential Pulse Voltammetry (DPV): Optimize DPV parameters (e.g., pulse amplitude, pulse width, scan rate) for the quantification of this compound.

  • Calibration Curve: Record DPVs for a series of this compound standard solutions of increasing concentrations. Plot the peak current versus concentration to construct a calibration curve.

  • Sample Analysis: Record the DPV of the prepared food sample extract.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak current to the calibration curve.

Experimental Workflow: Electrochemical Detection

Electrochemical_Workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_quantification Quantification Prepare_Electrode Prepare/Modify GCE Optimize Optimize DPV Parameters Prepare_Electrode->Optimize Prepare_Sample Prepare Sample in Supporting Electrolyte Analyze Analyze Sample Prepare_Sample->Analyze Calibrate Generate Calibration Curve Optimize->Calibrate Determine_Conc Determine Concentration Calibrate->Determine_Conc Analyze->Determine_Conc

References

Application Notes & Protocols for the Analysis of Brown FK by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK (E number E154), also known as C.I. Food Brown 1, is a reddish-brown mixture of synthetic azo dyes.[1][2] Historically, it was used to color smoked and cured fish, particularly kippers, as well as some cooked meats.[1][3] Its use in food products is now restricted in many regions, including the European Union, due to safety concerns and insufficient toxicological data.[1][4] this compound is a complex mixture, primarily composed of six azo components, with two major constituents being 4-(2,4-diaminophenylazo)benzenesulfonate (Component II) and 4-(4,6-diamino-m-tolylazo)benzenesulfonate (Component IV).[1][5]

Accurate and reliable analytical methods are crucial for monitoring the presence of this compound in food products to ensure regulatory compliance and consumer safety. High-performance liquid chromatography (HPLC) with diode array detection (DAD) is a powerful and widely used technique for the separation, identification, and quantification of this compound components.[3][6] This document provides a detailed protocol for the analysis of this compound using a validated HPLC method.

Principle

This method utilizes reversed-phase HPLC to separate the components of this compound. The sample is extracted and purified, then injected into an HPLC system. The components are separated on a C18 column based on their differential partitioning between the stationary phase and the mobile phase. A diode array detector is used for the detection and quantification of the separated components at a specific wavelength. Confirmation of the peak identity can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Experimental Protocols

Reagents and Materials
  • Standards: this compound analytical standard (or individual components if available)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade)[5]

  • Chemicals: Sodium acetate (B1210297), Glacial acetic acid, Formic acid (for LC-MS analysis)[5]

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) may be required for complex matrices.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Diode Array Detector (DAD)

  • Analytical Column: RC-C18 column or equivalent[6]

  • Data Acquisition and Processing Software

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for confirmation (optional)[6]

Standard Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol or water) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 0.5 - 50 µg/mL).

Sample Preparation (General Procedure for Food Samples)

The sample preparation method should be optimized based on the food matrix. The following is a general guideline for solid and liquid samples.

  • Homogenization: Homogenize solid samples to ensure uniformity.

  • Extraction:

    • Accurately weigh a representative portion of the homogenized sample (e.g., 5-10 g).

    • Add a suitable extraction solvent (e.g., methanol/water mixture).

    • Vortex or sonicate the mixture to facilitate extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

  • Clean-up (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove impurities.

    • Elute the this compound components with a stronger solvent (e.g., methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC Operating Conditions
ParameterRecommended Conditions
Column RC-C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A: Sodium acetate solutionB: Methanol
Gradient Optimized gradient to ensure separation of all components
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Diode Array Detector (DAD) at 254 nm[6]
Run Time Approximately 30 minutes[5]
Data Analysis
  • Identification: Identify the peaks corresponding to the this compound components in the sample chromatogram by comparing their retention times with those of the analytical standards.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating the peak area of the sample on the calibration curve.

Method Validation Data

The following tables summarize the performance characteristics of a validated HPLC method for the determination of this compound.[3][6]

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²) 1.0[6]
Limit of Detection (LOD) 0.06 µg/mL[6]
Limit of Quantification (LOQ) 0.19 µg/mL[6]
Precision (RSD %) 0 - 1.2%[6]
Accuracy (Recovery %) 86.5 - 94.8%[6]

Table 2: Recovery of this compound from Spiked Food Samples

Food MatrixSpiking Level (µg/mL)Average Recovery (%)
Seafood10, 20, 5086.5 - 92.8%[6]
Noodles10, 20, 5090.8 - 94.8%[6]
Other (e.g., candy)10, 20, 5090.0 - 92.3%[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound in food samples.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup FinalPrep Final Preparation Cleanup->FinalPrep HPLC HPLC System FinalPrep->HPLC Injection Separation Chromatographic Separation HPLC->Separation Detection DAD Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Peak Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of this compound Components

This compound is a mixture of several azo dye components. The analytical method aims to separate and quantify these individual or grouped components.

G BrownFK This compound (Mixture of Azo Dyes) HPLC HPLC Separation BrownFK->HPLC ComponentII Component II Quantification Quantification ComponentII->Quantification ComponentIV Component IV ComponentIV->Quantification OtherComponents Other Minor Components OtherComponents->Quantification HPLC->ComponentII HPLC->ComponentIV HPLC->OtherComponents

References

Optimizing HPLC Parameters for the Separation of Brown FK: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK (also known as C.I. Food Brown 1) is a complex mixture of six synthetic azo dyes, along with sodium chloride and/or sodium sulfate.[1] Its primary application was in coloring smoked and cured fish, such as kippers, and some meat products.[1] Due to its multicomponent nature, achieving a complete and well-resolved separation of its constituents by High-Performance Liquid Chromatography (HPLC) can be challenging. Older HPLC methods often struggled with poor resolution, particularly between certain components.[2]

This document provides detailed application notes and protocols for the optimization of HPLC parameters to achieve a robust and reliable separation of the components of this compound. We will cover stationary phase selection, mobile phase composition, and other critical parameters, presenting data in a comparative format to aid in method development.

Chemical Components of this compound

This compound is comprised of the following six primary azo dye components:[1]

  • Component I: 4-(2,4-diaminophenylazo)benzenesulfonate, sodium salt

  • Component II: 4-(4,6-diamino-m-tolylazo)benzenesulfonate, sodium salt

  • Component III: 4,4'-(4,6-diamino-1,3-phenylenebisazo)-di(benzenesulfonate), disodium (B8443419) salt

  • Component IV: 4,4'-(2,4-diamino-1,3-phenylenebisazo)-di(benzenesulfonate), disodium salt

  • Component V: 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)-di(benzenesulfonate), disodium salt

  • Component VI: 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)-tri(benzenesulfonate), trisodium (B8492382) salt

HPLC Parameter Optimization

The successful separation of the this compound components hinges on the careful selection and optimization of several key HPLC parameters.

Stationary Phase Selection: C18 vs. C8 Columns

Reversed-phase HPLC is the method of choice for separating azo dyes like those in this compound. The most common stationary phases are C18 (octadecylsilane) and C8 (octylsilane).

  • C18 Columns: These columns have longer alkyl chains, making them more hydrophobic. This increased hydrophobicity leads to stronger interactions with nonpolar and moderately polar analytes, generally resulting in longer retention times and potentially better resolution for complex mixtures.[3]

  • C8 Columns: With shorter alkyl chains, C8 columns are less hydrophobic than their C18 counterparts. This typically leads to shorter retention times for analytes. For less complex mixtures or when faster analysis times are desired, a C8 column can be advantageous.[3]

An improved analytical method for this compound has been developed using a C18 column, which demonstrated good resolution.[2][4] While older methods using C8 columns showed poor resolution between components II and IV.[2]

Table 1: Comparison of C18 and C8 Stationary Phases for this compound Separation

ParameterC18 ColumnC8 ColumnExpected Outcome for this compound Separation
Stationary Phase Octadecylsilane (L1)Octylsilane (L7)C18 provides greater retention and has been shown to offer better resolution for the complex mixture of this compound components. C8 may lead to co-elution of some components.
Hydrophobicity HighModerateStronger hydrophobic interactions with C18 lead to longer retention times.
Retention Time LongerShorterA C8 column will generally result in a faster analysis.
Resolution Potentially HigherPotentially LowerThe increased retention on a C18 column can lead to better separation of the six closely related dye components.
Mobile Phase Composition

The mobile phase in reversed-phase HPLC typically consists of an aqueous component (often with a buffer) and an organic modifier.

Methanol (B129727) and acetonitrile (B52724) are the most common organic modifiers. For the separation of this compound, methanol has been successfully used in combination with a sodium acetate (B1210297) buffer.[2][4] The choice of organic modifier can influence selectivity, so it is a valuable parameter to optimize.

The pH of the mobile phase is a critical parameter when dealing with ionizable compounds. The components of this compound contain sulfonic acid groups, which are anionic. Controlling the pH with a buffer is essential for reproducible retention times and good peak shapes. A sodium acetate buffer has been shown to be effective.[2][4]

Generally, a buffer should be chosen that has a pKa within +/- 1 unit of the desired mobile phase pH to ensure adequate buffering capacity.[5] The concentration of the buffer is also important; it should be sufficient to control the pH without causing precipitation when mixed with the organic modifier. A concentration range of 5-100 mM is common.[5]

Table 2: Influence of Mobile Phase Parameters on this compound Separation

ParameterCondition 1Condition 2Expected Outcome for this compound Separation
Organic Modifier MethanolAcetonitrileSelectivity for the different this compound components may change, potentially improving or worsening the resolution between critical pairs.
Mobile Phase pH Acidic (e.g., pH 3)Neutral (e.g., pH 6-7)As the this compound components are anionic, changes in pH can affect their ionization state and interaction with the stationary phase, thereby altering retention times and selectivity. A neutral pH has been demonstrated to work well.[2]
Buffer Concentration Low (e.g., 10 mM)High (e.g., 50 mM)Higher buffer concentrations can sometimes improve peak shape but may also alter selectivity. It is important to ensure the buffer remains soluble in the mobile phase mixture.[6]
Detection

A Diode Array Detector (DAD) or a UV-Vis detector is suitable for the analysis of this compound. A detection wavelength of 254 nm has been shown to be effective for the analysis of this compound components.[2][4] A DAD allows for the acquisition of the entire UV-Vis spectrum of each peak, which can aid in peak identification and purity assessment.

Experimental Protocols

Protocol for HPLC Separation of this compound (Improved Method)

This protocol is based on a validated method that has demonstrated good resolution, linearity, and accuracy for the determination of this compound.[2][4]

4.1.1. Materials and Reagents

  • This compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

4.1.2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.075 M sodium acetate buffer, pH adjusted to 6.0 with glacial acetic acid.

    • B: Mixture of Mobile Phase A and Methanol (2:3, v/v).

  • Elution Mode: Isocratic

  • Mobile Phase Composition: 45% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: 254 nm

4.1.3. Standard Preparation

  • Prepare a stock solution of this compound in water at a concentration of 1000 µg/mL.

  • From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting with water.

4.1.4. Sample Preparation (from Food Matrix)

  • Homogenize 5 g of the food sample.

  • Add 20-40 mL of 70% ethanol (B145695) (for noodles and low-fat foods) or water (for seafood). For high-fat foods, first defat with hexane.

  • Heat the mixture in a water bath at 50°C for 20 minutes.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Protocol for HPLC Method Optimization

This protocol outlines a systematic approach to optimizing the separation of this compound components.

  • Initial Scoping Runs:

    • Begin with the established C18 method described in Protocol 4.1.

    • Perform an initial run with a C8 column using the same mobile phase to compare retention and resolution.

  • Mobile Phase Optimization (Organic Modifier):

    • Prepare mobile phases with acetonitrile as the organic modifier at the same proportions as in Protocol 4.1.

    • Run the this compound standard and compare the chromatogram to the one obtained with methanol. Note any changes in elution order and resolution.

  • Mobile Phase Optimization (pH):

    • Prepare the aqueous portion of the mobile phase (sodium acetate buffer) at different pH values (e.g., 4.0, 5.0, 6.0, and 7.0).

    • Inject the this compound standard with each mobile phase pH and observe the effect on retention times and resolution.

  • Gradient Elution:

    • If isocratic elution does not provide adequate separation of all six components, develop a gradient elution method.

    • Start with a shallow gradient (e.g., 10% to 90% organic modifier over 30 minutes) to determine the elution range of the components.

    • Based on the initial gradient run, optimize the gradient slope and duration to improve the resolution of closely eluting peaks.

Data Presentation

The following tables summarize the expected outcomes of the HPLC parameter optimization.

Table 3: Summary of a Validated HPLC Method for this compound Separation[2]

ParameterValue
Stationary Phase C18
Mobile Phase Sodium acetate buffer (pH 6) and Methanol
Elution Mode Isocratic (45% B)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
**Linearity (R²) **1.0
LOD 0.06 µg/mL
LOQ 0.19 µg/mL
Precision (%RSD) 0 - 1.2%
Accuracy (Recovery) 86.5 - 94.8%

Table 4: Expected Retention Behavior with Different HPLC Parameters

Parameter VariedChangeExpected Effect on Retention TimeExpected Effect on Resolution
Stationary Phase C18 to C8DecreaseMay decrease, especially for critical pairs.
Organic Modifier Methanol to AcetonitrileMay increase or decrease depending on the componentMay change, potentially improving separation.
% Organic Modifier IncreaseDecreaseMay decrease due to shorter retention.
Mobile Phase pH DecreaseMay change depending on the pKa of the componentsMay improve or worsen depending on the specific pH.
Flow Rate IncreaseDecreaseMay decrease.

Visualizations

HPLC_Optimization_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation Standard_Prep Prepare this compound Standard Solution Initial_Conditions Select Initial Conditions (e.g., C18 column, MeOH/Buffer) Standard_Prep->Initial_Conditions Sample_Prep Prepare Sample (if applicable) Sample_Prep->Initial_Conditions Run_Initial Perform Initial HPLC Run Initial_Conditions->Run_Initial Evaluate_Sep Evaluate Separation (Resolution, Peak Shape) Run_Initial->Evaluate_Sep Optimize_Stationary Optimize Stationary Phase (C18 vs. C8) Evaluate_Sep->Optimize_Stationary Not Acceptable Final_Method Final Optimized Method Evaluate_Sep->Final_Method Acceptable Optimize_Mobile Optimize Mobile Phase (Organic Modifier, pH, Buffer) Optimize_Stationary->Optimize_Mobile Optimize_Gradient Optimize Elution Mode (Isocratic vs. Gradient) Optimize_Mobile->Optimize_Gradient Optimize_Gradient->Run_Initial Validate Validate Method (Linearity, LOD, LOQ, Accuracy, Precision) Final_Method->Validate

Caption: Workflow for HPLC Parameter Optimization.

Sample_Preparation_Workflow Start Start: Food Sample (5g) Homogenize Homogenize Sample Start->Homogenize Add_Solvent Add Extraction Solvent (e.g., 70% Ethanol) Homogenize->Add_Solvent Heat Heat at 50°C for 20 min Add_Solvent->Heat Centrifuge Centrifuge at 10,000 rpm for 10 min Heat->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter through 0.45 µm Syringe Filter Collect_Supernatant->Filter End Inject into HPLC Filter->End

Caption: Sample Preparation Protocol for Food Matrices.

References

Application Note: High-Throughput Identification of Brown FK Components Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brown FK (E154) is a complex mixture of six synthetic azo dyes, the use of which in food products is restricted or banned in many countries due to safety concerns.[1][2] This application note provides a detailed protocol for the sensitive and selective identification and quantification of the individual components of this compound in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for regulatory compliance, food safety assessment, and toxicological studies.

Introduction

This compound is a brown mixture of six synthetic azo dyes, formerly used to color smoked fish and some meat products.[1][2] Due to a lack of conclusive safety data, its application in the food industry is highly regulated.[1] The six constituent dyes are all sulfonated azo compounds, which can be challenging to analyze individually due to their structural similarities. LC-MS/MS offers the requisite selectivity and sensitivity for the accurate identification and quantification of these components in complex food samples. This protocol details the sample preparation, chromatographic separation, and mass spectrometric conditions for a robust and reliable analytical method.

Chemical Structures of this compound Components

This compound is a mixture of the following six azo dyes:

Component IDComponent Name
ISodium 4-(2,4-diaminophenylazo)benzenesulfonate
IISodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate
IIIDisodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)-di(benzenesulfonate)
IVDisodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)-di(benzenesulfonate)
VDisodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)-di(benzenesulfonate)
VITrisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)-tri(benzenesulfonate)

Experimental Protocols

Sample Preparation

A generic and effective sample preparation protocol for the extraction of this compound components from various food matrices is presented below. This protocol may require optimization depending on the specific matrix.

Materials:

  • Homogenizer/Blender

  • Centrifuge

  • Vortex mixer

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297)

  • 0.45 µm syringe filters

Procedure:

  • Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Extraction:

    • For aqueous samples (e.g., beverages): Dilute an appropriate volume of the sample with the initial mobile phase.

    • For solid and semi-solid samples: Add 20 mL of a methanol/water (70:30, v/v) solution.

    • For high-fat samples: Initially, perform a defatting step with hexane.

  • Vortex and Sonicate: Vortex the sample for 1 minute, followed by sonication in a water bath at 50°C for 30 minutes.

  • Centrifugation: Centrifuge the sample at 8000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • SPE Cleanup (if necessary):

    • Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

ParameterValue
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B in 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

ParameterValue
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation GasNitrogen
Desolvation Temp350°C
Collision GasArgon

Data Presentation

Predicted LC-MS/MS Parameters for this compound Components

The following table summarizes the predicted molecular weights and potential Multiple Reaction Monitoring (MRM) transitions for the six components of this compound. These transitions are predicted based on the known fragmentation patterns of azo dyes, which typically involve cleavage of the azo bond. The exact MRM transitions and collision energies should be optimized by direct infusion of individual standards.

Component IDMolecular Formula (Free Acid)[M-H]⁻ (m/z)Precursor Ion (m/z)Product Ion 1 (m/z) (Predicted)Product Ion 2 (m/z) (Predicted)
IC₁₂H₁₂N₄O₃S295.06295.1156.0 (sulfanilic acid fragment)121.1 (diaminophenyl fragment)
IIC₁₃H₁₄N₄O₃S309.08309.1156.0 (sulfanilic acid fragment)135.1 (diaminotolyl fragment)
IIIC₁₈H₁₆N₆O₆S₂475.05475.1156.0 (sulfanilic acid fragment)319.1
IVC₁₈H₁₆N₆O₆S₂475.05475.1156.0 (sulfanilic acid fragment)319.1
VC₁₉H₁₈N₆O₆S₂489.07489.1156.0 (sulfanilic acid fragment)333.1
VIC₂₄H₁₈N₈O₉S₃657.03657.0156.0 (sulfanilic acid fragment)501.0

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction with Solvent Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE SPE Cleanup (Optional) Filtration->SPE Reconstitution Reconstitution SPE->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Identification Identification (Retention Time & MRM) MSMS->Identification Quantification Quantification (Peak Area) Identification->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound components.

brown_fk_components cluster_components This compound Components This compound This compound CompI I: Sodium 4-(2,4-diaminophenylazo) benzenesulfonate This compound->CompI CompII II: Sodium 4-(4,6-diamino-m-tolylazo) benzenesulfonate This compound->CompII CompIII III: Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo) -di(benzenesulfonate) This compound->CompIII CompIV IV: Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo) -di(benzenesulfonate) This compound->CompIV CompV V: Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo) -di(benzenesulfonate) This compound->CompV CompVI VI: Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo) -tri(benzenesulfonate) This compound->CompVI

Caption: The six azo dye components that constitute the this compound mixture.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the identification and quantification of the six individual components of this compound in food matrices. The protocol offers excellent specificity and is suitable for high-throughput analysis, making it an invaluable tool for food safety laboratories and regulatory agencies. The provided experimental parameters serve as a strong foundation for method development and can be adapted to specific laboratory instrumentation and sample types.

References

Application Notes and Protocols for the Extraction of Brown FK from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction of the food colorant Brown FK from various food matrices, catering to researchers, scientists, and professionals in drug development. The methodologies cover Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Overview of this compound

This compound, also known as C.I. Food Brown 1, is a brown mixture of six synthetic azo dyes. It was historically used to color smoked and cured fish, particularly kippers, as well as some cooked hams and other meats. Due to safety concerns, its use in food is now restricted in many regions. Accurate and efficient extraction of this compound from complex food matrices is crucial for regulatory monitoring and food safety analysis.

Quantitative Data Summary

The following table summarizes the recovery rates of this compound and other azo dyes using different extraction techniques from various food matrices.

Extraction TechniqueAnalyteFood MatrixAverage Recovery (%)Reference(s)
Liquid-Liquid ExtractionThis compoundSeafood86.5 - 92.8[1][2][3]
This compoundNoodles90.8 - 94.8[1][2][3]
This compoundOther Foods (Low and High Fat)90.0 - 92.3[1][2][3]
Solid-Phase ExtractionAzo Dyes (general)Fish Products>81[4]
QuEChERSAzo Dyes (general)Various Food Matrices90 - 110

Application Note 1: Liquid-Liquid Extraction (LLE) of this compound

This protocol is based on a validated method for the determination of this compound in various food products.[1][2][3]

1. Principle

This method utilizes solvent extraction to isolate this compound from the food matrix. The choice of solvent depends on the nature of the sample, particularly its fat content. Subsequent heating, centrifugation, and filtration steps are employed to remove interfering substances and clarify the extract for analysis.

2. Materials and Reagents

  • Homogenizer/Blender

  • Vortex mixer

  • Water bath

  • Centrifuge

  • Whatman No. 1 filter paper (or equivalent)

  • Deionized water

  • 70% Ethanol (v/v)

  • n-Hexane

3. Experimental Protocol

A detailed workflow for the LLE of this compound is presented below.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clarification cluster_analysis Analysis start Weigh 5g of Homogenized Food Sample homogenize Add Extraction Solvent start->homogenize vortex Vortex Mix homogenize->vortex Matrix-Specific Solvent seafood Seafood: 20-40 mL Water homogenize->seafood noodles Noodles/Low-Fat Foods: 20-40 mL 70% Ethanol homogenize->noodles high_fat High-Fat Foods: Defat with Hexane, then 20-40 mL 70% Ethanol homogenize->high_fat heat Heat in Water Bath (50°C for 20 min) vortex->heat centrifuge Centrifuge (10,000 rpm for 10 min) heat->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter through Whatman Paper collect_supernatant->filter analysis Analyze by HPLC or LC-MS/MS filter->analysis SPE_Workflow cluster_initial_extraction Initial Liquid Extraction cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction cluster_analysis Analysis start Prepare Liquid Extract (as in LLE protocol) condition Condition SPE Cartridge start->condition load Load Sample Extract condition->load wash Wash to Remove Interferences load->wash elute Elute this compound wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analyze by HPLC or LC-MS/MS reconstitute->analysis QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_dspe Dispersive SPE Cleanup cluster_analysis Analysis start Weigh 10-15g Homogenized Sample add_solvent Add Acetonitrile start->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Aliquot of Supernatant centrifuge1->transfer_supernatant add_dspe Add dSPE Sorbents transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 analysis Analyze by HPLC or LC-MS/MS centrifuge2->analysis Collect Final Extract

References

Application Notes and Protocols for the Quantitative Analysis of Brown FK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK (E154), also known as C.I. Food Brown 1, is a reddish-brown mixture of synthetic azo dyes.[1][2] Historically, it has been used as a food coloring agent, particularly in smoked and cured fish like kippers and mackerel, as well as some cooked meats.[1] this compound is composed of six main azo components, with the primary ones being the sodium salt of 4-(2,4-diaminophenylazo)benzenesulfonate and the disodium (B8443419) salt of 4,4'-(4,6-diamino-1,3-phenylenebisazo)-di(benzenesulfonate).[1] Due to toxicological concerns, its use in food products is now restricted or banned in many regions, including the European Union and the United States.[1] This necessitates reliable and accurate quantitative methods for its detection and monitoring in food matrices.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV-Vis Spectrophotometry. An LC-MS/MS method for confirmatory analysis is also described.

Chemical and Physical Properties

  • Chemical Name: this compound[1]

  • E Number: E154[3]

  • CAS Number: 8062-14-4[3][4]

  • Molecular Formula (sum of components II and IV): C₃₁H₂₇N₁₀Na₃O₉S₃[3]

  • Molecular Weight (sum of components II and IV): 848.79 g/mol [3]

  • Appearance: Red-brown powder or granules[2][3]

  • Solubility: Soluble in water, sparingly soluble in ethanol.[3]

Quantitative Analysis Protocols

High-Performance Liquid Chromatography (HPLC)

An improved analytical method for the detection of this compound in foods utilizes High-Performance Liquid Chromatography with Diode Array Detection (DAD).[3] This method has demonstrated good linearity, precision, and accuracy for the quantification of the primary components of this compound.[3]

Experimental Protocol: HPLC-DAD for this compound Quantification

1. Sample Preparation (from a food matrix): a. Homogenize 5 g of the food sample. b. Extract the dye by adding 20 mL of a 50:50 (v/v) mixture of methanol (B129727) and water. c. Sonicate the mixture for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • Column: RC-C18 (Reversed-Phase C18)
  • Mobile Phase A: Sodium acetate (B1210297) solution
  • Mobile Phase B: Methanol
  • Gradient Elution: A suitable gradient program should be developed to ensure optimal separation of the this compound components.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection: Diode Array Detector (DAD) at 254 nm[3]
  • Column Temperature: 30 °C

3. Calibration: a. Prepare a stock solution of this compound standard in the mobile phase. b. Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 20, 50 µg/mL). c. Inject each standard into the HPLC system and record the peak area. d. Construct a calibration curve by plotting peak area against concentration.

4. Data Analysis: a. Inject the prepared sample extract into the HPLC system. b. Identify the peaks corresponding to the this compound components based on their retention times compared to the standards. c. Quantify the concentration of this compound in the sample by comparing the peak areas to the calibration curve.

Performance Characteristics of the HPLC Method [3]

ParameterValue
Linearity (R²)1.0
Limit of Detection (LOD)0.06 µg/mL
Limit of Quantification (LOQ)0.19 µg/mL
Precision (%RSD)0 - 1.2%
Accuracy (Recovery)86.5% - 94.8%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Confirmation

For confirmatory analysis and identification of this compound components, an LC-MS/MS method can be employed.[3]

Experimental Protocol: LC-MS/MS Confirmation

1. Sample Preparation:

  • Follow the same sample preparation procedure as for the HPLC-DAD analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Accela HPLC system or equivalent[3]
  • Mass Spectrometer: LTQ-Velos or equivalent, equipped with electrospray ionization (ESI)[3]
  • Column: Thermo Scientific Hypersil GOLD C18 (2.1 x 100 mm, 1.9 µm)[3]
  • Mobile Phase A: Water with 0.1% formic acid[3]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid[3]
  • Flow Rate: 200 µL/min[3]
  • Injection Volume: 10 µL[3]
  • Gradient Elution: 0–8 min, 10% to 80% B[3]
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

3. Data Analysis:

  • The components of this compound are identified based on their specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM) and retention times.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid, though less specific, method for the quantitative analysis of this compound, particularly in solutions with minimal interfering substances.

Experimental Protocol: UV-Vis Spectrophotometry for this compound Quantification

1. Sample Preparation (from a clear liquid sample): a. If necessary, dilute the sample with deionized water to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 to 1.0). b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. Spectrophotometer Setup: a. Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. b. Set the wavelength to the maximum absorbance (λmax) for this compound. This should be determined by scanning a standard solution across the UV-Vis spectrum (typically between 400-500 nm for brown dyes). c. Use deionized water as a blank to zero the instrument.

3. Calibration: a. Prepare a stock solution of this compound standard in deionized water. b. Create a series of calibration standards by serial dilution of the stock solution. c. Measure the absorbance of each standard at the predetermined λmax. d. Construct a calibration curve by plotting absorbance against concentration.

4. Data Analysis: a. Measure the absorbance of the prepared sample. b. Determine the concentration of this compound in the sample using the calibration curve and accounting for any dilutions made.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Homogenize Food Sample extract Extract with Methanol/Water start->extract sonicate Sonicate for 30 min extract->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject into HPLC-DAD filter->inject separate Chromatographic Separation (RC-C18 Column) inject->separate detect Detect at 254 nm separate->detect quantify Quantify using Calibration Curve detect->quantify result Report Concentration quantify->result

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Analytical_Workflow cluster_methods Analytical Methods start Sample Collection prep Sample Preparation (Extraction/Dilution) start->prep hplc HPLC-DAD (Quantitative) prep->hplc Primary spec UV-Vis Spec (Screening) prep->spec Alternative lcms LC-MS/MS (Confirmatory) hplc->lcms Confirmation data Data Analysis & Quantification hplc->data spec->data lcms->data report Final Report data->report

Caption: General analytical workflow for this compound determination.

References

Application Notes and Protocols for the Chromatographic Analysis of Brown FK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK (E154), also known as C.I. Food Brown 1, is a synthetic brown food dye composed of a mixture of six azo dyes.[1] Historically, it was used to color smoked and cured fish, such as kippers, and some meat products.[1] Due to toxicological concerns, its use in food products has been banned in the European Union, Australia, Canada, the United States, and Japan, among other countries.[1] However, its presence in food products remains a concern, necessitating reliable analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound.[2]

This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analysis, primarily focusing on HPLC methods.

Chromatographic Methodologies

An improved High-Performance Liquid Chromatography (HPLC) method has been developed for the effective determination of this compound in food samples.[3] This method demonstrates good linearity, precision, and accuracy.[2][3]

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method for the analysis of this compound utilizes a reversed-phase C18 column with diode array detection (DAD).[2][3] The quantitative analysis is typically performed by summing the peak areas of the two main components of this compound.[4]

Quantitative Data Summary

ParameterValueReference
Column RC-C18[2][3]
Mobile Phase Sodium acetate (B1210297) solution and methanol (B129727)[2][3]
Detection Wavelength 254 nm[2][3]
**Linearity (R²) **1.0[2][3]
Limit of Detection (LOD) 0.06 µg/mL[2][3]
Limit of Quantification (LOQ) 0.19 µg/mL[2][3]
Precision 0–1.2%[2][3]
Accuracy 86.5%–94.8%[2][3]
Retention Times Component II: ~6 min, Component IV: ~9 min[4]

Recovery Rates in Different Food Matrices

Food MatrixRecovery RateReference
Seafood86.5%–92.8%[3]
Noodles90.8%–94.8%[3]
Other Foods90.0%–92.3%[3]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Food Samples

This protocol is based on the improved analytical method for the determination of this compound in food using HPLC.[3]

1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Sodium acetate (analytical grade)

  • Deionized water

  • RC-C18 HPLC column

  • Solid-Phase Extraction (SPE) cartridges

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in a suitable solvent, such as the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the instrument (e.g., 0.1 to 10 µg/mL).

3. Sample Preparation

  • Homogenization: Homogenize the food sample to ensure uniformity.

  • Extraction:

    • For seafood: Weigh 5 g of the homogenized sample, add 20 mL of 50% methanol, and sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

    • For noodles: Weigh 5 g of the homogenized sample, add 20 mL of deionized water, and heat in a water bath at 60°C for 30 minutes. Centrifuge and collect the supernatant.

    • For other food types: Adapt the extraction solvent and conditions based on the matrix.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge with methanol followed by deionized water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent (e.g., methanol).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Conditions

  • Instrument: HPLC system with a Diode Array Detector (DAD).

  • Column: RC-C18.[2][3]

  • Mobile Phase: A gradient of sodium acetate solution and methanol.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: 254 nm.[2][3]

5. Data Analysis

  • Identify the peaks for the two main components of this compound based on their retention times (approximately 6 and 9 minutes).[4]

  • Integrate the peak areas of both components.

  • Calculate the total concentration of this compound by summing the areas of the two peaks and comparing the total area to the calibration curve generated from the standard solutions.[4]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization 1. Homogenize Food Sample Extraction 2. Extract this compound Homogenization->Extraction SPE_Cleanup 3. Solid-Phase Extraction Cleanup Extraction->SPE_Cleanup Final_Prep 4. Reconstitute and Filter SPE_Cleanup->Final_Prep Injection 5. Inject Sample into HPLC Final_Prep->Injection Separation 6. Chromatographic Separation (RC-C18 Column) Injection->Separation Detection 7. Diode Array Detection (254 nm) Separation->Detection Peak_Identification 8. Identify and Integrate Peaks Detection->Peak_Identification Quantification 9. Quantify this compound (Sum of two major peaks) Peak_Identification->Quantification

Caption: Workflow for the HPLC analysis of this compound in food samples.

logical_relationship BrownFK This compound Standard HPLC HPLC System BrownFK->HPLC Column RC-C18 Column HPLC->Column Detector Diode Array Detector Column->Detector Data Chromatographic Data (Peak Areas) Detector->Data Concentration Concentration of this compound Data->Concentration

References

potential use of Brown FK in non-food scientific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK, a mixture of six synthetic azo dyes, has been historically used as a food colorant (E154).[1][2][3] Due to toxicological concerns, its application in the food industry is now heavily restricted in many parts of the world, including the European Union, Australia, and the United States.[1][2] However, the extensive toxicological data available for this compound presents potential utility in non-food scientific applications, particularly in the fields of toxicology, pharmacology, and drug development. These application notes provide an overview of the known biological effects of this compound and suggest protocols for its use as a reference compound or a tool in scientific research.

Toxicological Profile

This compound has been shown to induce a range of adverse effects in various animal models, including rats, mice, guinea pigs, and rabbits.[1][4] The primary target organs for toxicity include the heart, kidneys, liver, and spleen.[1][4]

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on this compound.

Table 1: Acute Toxicity of this compound [4]

AnimalRoute of AdministrationLD50 (mg/kg body weight)
MouseOral>2000
RatOral>2000
Guinea PigOral>2000
RabbitOral>2000
ChickenOral>2000

Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Long-Term Studies [4]

AnimalStudy DurationNOAELKey Adverse Effects Observed at Higher Doses
Rat150 days0.1% in dietMyocardial changes, lipofuscin deposits
Rat2 years0.06% in dietIncreased splenic weight, hepatic granulomata, pigment deposition
Mouse80 weeks0.0375% in dietReduced growth, increased organ weights, myocardial fibrosis

Potential Non-Food Scientific Applications

Given its well-documented toxicological profile, this compound can serve as a valuable tool in several areas of non-food scientific research.

Positive Control in Toxicology Studies

This compound can be used as a positive control for inducing specific organ toxicity in preclinical studies. For example, when evaluating the potential cardiotoxicity of a new drug candidate, this compound can be used as a reference compound known to cause myocardial damage.

Model Compound for Studying Mechanisms of Toxicity

The cellular and molecular mechanisms underlying this compound-induced toxicity are not fully elucidated. Researchers can use this compound to investigate pathways related to:

  • Oxidative Stress: Azo dyes are known to generate reactive oxygen species.

  • Inflammation: The observed organ damage likely involves inflammatory responses.

  • Apoptosis and Necrosis: Cell death pathways are expected to be activated in response to this compound-induced cellular damage.

In Vitro Research
  • Cytotoxicity Assays: this compound can be used to assess the sensitivity of different cell lines to toxic insults.

  • Genotoxicity and Mutagenicity Assays: As some components of this compound are mutagenic, it can be used as a positive control in assays such as the Ames test.[4]

Experimental Protocols

Protocol 1: Induction of Cardiotoxicity in a Rodent Model

Objective: To induce myocardial damage in rats using this compound as a positive control for evaluating the cardioprotective effects of a test compound.

Materials:

  • This compound

  • Wistar rats (male, 8 weeks old)

  • Standard rodent chow

  • Vehicle (e.g., water or corn oil)

  • Test compound

  • Cardiac troponin assay kit

  • Histopathology reagents

Procedure:

  • Acclimatize rats for at least one week.

  • Divide animals into three groups: Vehicle Control, this compound Control, and Test Compound + this compound.

  • Prepare a solution of this compound in the appropriate vehicle.

  • Administer this compound to the this compound Control and Test Compound groups via oral gavage at a dose known to induce cardiotoxicity (e.g., based on literature).

  • Administer the test compound to the Test Compound group according to the desired dosing regimen.

  • Monitor animals daily for clinical signs of toxicity.

  • At the end of the study period (e.g., 28 days), collect blood samples for cardiac troponin analysis.

  • Euthanize animals and collect heart tissue for histopathological examination.

Expected Outcome: The this compound Control group should exhibit elevated cardiac troponins and histopathological evidence of myocardial damage. The Test Compound group's results can then be compared to the this compound control to assess cardioprotection.

Protocol 2: Assessment of In Vitro Cytotoxicity

Objective: To determine the cytotoxic potential of this compound on a specific cell line (e.g., H9c2 cardiomyocytes).

Materials:

  • This compound

  • H9c2 cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT or other viability assay reagent

  • 96-well plates

Procedure:

  • Culture H9c2 cells in complete medium.

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound and create a serial dilution in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of this compound.

  • Incubate the cells for 24, 48, or 72 hours.

  • At each time point, perform an MTT assay to assess cell viability.

  • Calculate the IC50 value for this compound.

Visualizations

Brown_FK_Metabolism This compound This compound Azo-reductive Fission Azo-reductive Fission This compound->Azo-reductive Fission Gut Microbiota / Liver Enzymes Sulfanilic Acid Sulfanilic Acid Azo-reductive Fission->Sulfanilic Acid Aromatic Amines Aromatic Amines Azo-reductive Fission->Aromatic Amines Further Metabolism Further Metabolism Aromatic Amines->Further Metabolism Excretion Products Excretion Products Further Metabolism->Excretion Products

Caption: Metabolic pathway of this compound.

Toxicology_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Dosing Dosing Group Assignment->Dosing Monitoring Monitoring Dosing->Monitoring Sample Collection Sample Collection Monitoring->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Treatment Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay IC50 Calculation IC50 Calculation Viability Assay->IC50 Calculation

Caption: Experimental workflow for toxicological assessment.

Logical_Relationship This compound Exposure This compound Exposure Metabolism to Reactive Intermediates Metabolism to Reactive Intermediates This compound Exposure->Metabolism to Reactive Intermediates Cellular Damage Cellular Damage Metabolism to Reactive Intermediates->Cellular Damage Oxidative Stress, Inflammation Organ Toxicity Organ Toxicity Cellular Damage->Organ Toxicity Cardiotoxicity, Hepatotoxicity, Nephrotoxicity

References

Novel Detection Methods for Brown FK: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection of Brown FK, a brown mixture of synthetic azo dyes. While historically used in some food products, its use is now restricted in many regions due to safety concerns. These notes cover both established and emerging detection methodologies.

Introduction

This compound is a complex mixture of six synthetic azo dyes, also known as C.I. Food Brown 1, with the E number E154.[1][2] Its primary application was in coloring smoked and cured fish, such as kippers, to impart a stable color that does not fade during cooking.[1][2] this compound is highly soluble in water.[1]

Toxicological studies have raised concerns about the safety of this compound. Like other azo dyes, it can be metabolized by intestinal microflora, leading to the cleavage of azo bonds and the formation of aromatic amines.[3][4] Some of these metabolites have been shown to be potentially mutagenic and carcinogenic.[3] For instance, two major constituents of this compound have demonstrated mutagenic activity in the Ames test. Studies in animal models have indicated that exposure to this compound can lead to various adverse effects, including organ damage and cellular stress.[5] These findings have led to the prohibition or restriction of its use as a food additive in numerous countries and regions, including the European Union and the United States.[1][2]

The potential health risks associated with this compound and its metabolites necessitate sensitive and reliable detection methods to enforce regulatory limits and ensure food safety. This document outlines current and novel analytical approaches for the detection and quantification of this compound in various matrices.

Established Detection Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the analysis of synthetic food colorants, including this compound.

Application Note: Quantification of this compound in Seafood Products using HPLC-DAD

This method allows for the separation and quantification of the principal components of this compound in complex food matrices like smoked fish. The chromatographic conditions are optimized to achieve good resolution and sensitivity.

Table 1: HPLC-DAD Method Performance for this compound Analysis

ParameterValueReference
ColumnEclipse XDB-C18 (4.6 × 250 mm, 5 µm)[6]
Mobile Phase A0.075 M Sodium Acetate (pH 6.0)[6]
Mobile Phase BMobile Phase A:Methanol (2:3, v/v)[6]
Flow Rate1.0 mL/min[6]
Detection Wavelength254 nm[6]
Injection Volume10 µL[6]
Limit of Detection (LOD)0.06 µg/mL[6]
Limit of Quantification (LOQ)0.19 µg/mL[6]
Recovery (Seafood)86.5–92.8%[6]
Precision (RSD)0–1.2%[6]
Experimental Protocol: HPLC-DAD Analysis of this compound in Smoked Fish

1. Sample Preparation: a. Homogenize 5 g of the smoked fish sample. b. Extract the dye by adding 20 mL of a methanol/ammonia solution, followed by vortexing and sonication. c. Centrifuge the mixture and collect the supernatant. d. Repeat the extraction process on the residue and combine the supernatants. e. Evaporate the solvent and redissolve the residue in the mobile phase. f. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-DAD Analysis: a. Equilibrate the HPLC system with the mobile phase. b. Inject 10 µL of the prepared sample extract. c. Run the analysis using the gradient conditions outlined in your validated method. d. Monitor the absorbance at 254 nm. e. Identify and quantify the components of this compound by comparing retention times and spectral data with certified reference standards.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample Homogenized Fish Sample Extraction Solvent Extraction (Methanol/Ammonia) Sample->Extraction Add solvent Centrifugation Centrifugation Extraction->Centrifugation Separate solids Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Collect supernatant Filtration Filtration (0.45 µm) Evaporation->Filtration Concentrate & redissolve Injection HPLC Injection (10 µL) Filtration->Injection Inject prepared sample Separation C18 Column Separation Injection->Separation Elute with mobile phase Detection Diode Array Detection (254 nm) Separation->Detection Detect components Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Generate chromatogram

Figure 1. Experimental workflow for HPLC-DAD analysis of this compound.

Advanced Detection Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, particularly in complex matrices or for confirmation of results, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Application Note: Confirmatory Analysis of this compound in Foodstuffs using LC-MS/MS

This method provides unambiguous identification and quantification of this compound components based on their specific mass-to-charge ratios and fragmentation patterns.

Table 2: LC-MS/MS Method Parameters for this compound Confirmation

ParameterValueReference
LC ColumnHypersil GOLD C18 (2.1 × 100 mm, 1.9 µm)[6]
Mobile Phase AWater with 0.1% Formic Acid[6]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[6]
Flow Rate200 µL/min[6]
Ionization ModeElectrospray Ionization (ESI)[6]
Injection Volume10 µL[6]
Gradient0–8 min, 10-80% B; 8–13 min, 80-10% B; 13–15 min, 10-0% B[6]
Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation: a. Follow the same extraction procedure as for the HPLC-DAD analysis. b. After evaporation, reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., initial mobile phase composition).

2. LC-MS/MS Analysis: a. Equilibrate the LC-MS/MS system. b. Inject 10 µL of the prepared sample. c. Perform chromatographic separation using the specified gradient. d. Set the mass spectrometer to operate in a mode that allows for the detection of the precursor and product ions specific to the components of this compound (e.g., Multiple Reaction Monitoring - MRM). e. Identify and quantify the analytes based on their retention times and the intensity of their specific mass transitions.

Novel and Emerging Detection Methods

Research into novel detection methods for food contaminants is ongoing, with a focus on developing rapid, portable, and highly sensitive techniques. While not yet standardized for this compound, the following approaches show promise for the detection of azo dyes.

Table 3: Overview of Novel Detection Methods for Azo Dyes

MethodPrinciplePotential Advantages
Electrochemical Sensors Measures the change in electrical properties (e.g., current, potential) upon the interaction of the analyte with a modified electrode surface.High sensitivity, rapid analysis, potential for miniaturization and on-site detection.
Aptamer-Based Biosensors Utilizes aptamers (short, single-stranded DNA or RNA molecules) that bind with high specificity to target molecules, coupled with a signal transducer.High specificity and affinity, ease of synthesis and modification, stability.
Surface-Enhanced Raman Spectroscopy (SERS) Enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces.High sensitivity (potentially single-molecule detection), provides a unique molecular fingerprint.
Molecularly Imprinted Polymers (MIPs) Creates polymer matrices with cavities that are complementary in shape, size, and functionality to the target analyte.High selectivity, robustness, and stability in harsh chemical and physical conditions.

Biological Signaling Pathway of Azo Dye Toxicity

The toxicity of azo dyes like this compound is primarily linked to their metabolic activation by azoreductases in the gut microbiota. This process cleaves the azo bond, releasing aromatic amines. These metabolites can induce cellular stress, including oxidative stress and DNA damage, which may lead to mutagenicity and carcinogenicity.

Azo_Dye_Toxicity_Pathway cluster_ingestion Ingestion & Metabolism cluster_cellular_stress Cellular Stress Response BrownFK This compound (Azo Dye) Gut Gut Microbiota BrownFK->Gut Ingestion Azo_Reduction Azo Bond Cleavage (Azoreductases) Gut->Azo_Reduction Metabolic Activation Aromatic_Amines Aromatic Amines (Metabolites) Azo_Reduction->Aromatic_Amines Release of ROS Increased Reactive Oxygen Species (ROS) Aromatic_Amines->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage HSP_Induction Heat Shock Protein (HSP) Induction Oxidative_Stress->HSP_Induction p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Figure 2. Plausible signaling pathway for azo dye-induced toxicity.

This diagram illustrates a generalized pathway where ingested this compound is metabolized by gut bacteria into aromatic amines. These metabolites can increase reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can cause DNA damage, activating tumor suppressor pathways like p53, and inducing stress response proteins such as heat shock proteins (HSPs). The cellular outcomes can include cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe.

Conclusion

The detection of this compound is crucial for ensuring food safety and regulatory compliance. Established methods like HPLC-DAD and LC-MS/MS provide reliable and sensitive means for its quantification and confirmation. The development of novel sensor technologies holds the promise of faster and more accessible screening methods in the future. Understanding the biological pathways affected by this compound and its metabolites is essential for assessing its health risks and underscores the importance of continued monitoring and research in this area.

References

Application Note: Analysis of Brown FK in Complex Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the determination of the food additive Brown FK, a mixture of six azo dyes, in complex environmental matrices such as water, soil, and sediment. Due to concerns over its potential toxicity, stemming from the reductive cleavage of its azo bonds to form potentially carcinogenic aromatic amines, sensitive monitoring methods are required.[1][2][3] This application note outlines a robust analytical workflow utilizing Solid-Phase Extraction (SPE) for aqueous samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for solid samples, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are intended for researchers in environmental science, toxicology, and regulatory bodies to establish a starting point for method development and validation.

Introduction

This compound (also known as Chocolate this compound) is a brown-colored mixture of six synthetic sulfonated monoazo dyes. It has been used as a food coloring agent, particularly for kippered fish. The toxicological significance of azo dyes is linked to their metabolism, which involves the reductive cleavage of the azo (-N=N-) linkage.[2][4] This biotransformation, often mediated by microbial azoreductases in anaerobic environments (like sediments or the gastrointestinal tract) or by liver enzymes, breaks the dye down into its constituent aromatic amines.[4][5][6] Some of these aromatic amines are known or suspected carcinogens, with their carcinogenicity dependent on subsequent metabolic activation, typically through N-hydroxylation, to form reactive species that can bind to DNA.[7][8] Given the potential for environmental contamination through industrial effluent or landfill leachate, monitoring for this compound in environmental compartments is crucial for assessing ecological and human health risks.

The analytical challenge lies in the complexity of environmental matrices and the low concentrations at which the analyte may be present. The methods presented herein are designed to provide high sensitivity and selectivity, employing widely accepted sample preparation techniques and the definitive detection capabilities of LC-MS/MS.[9][10][11][12]

Experimental Protocols

Sample Collection and Storage
  • Water Samples: Collect water samples in 1 L amber glass bottles to prevent photodegradation. If immediate analysis is not possible, store at 4°C and process within 48 hours. For longer storage, acidify to pH < 2 with sulfuric acid and store at 4°C for up to 28 days.

  • Soil and Sediment Samples: Collect samples using a stainless-steel auger or grab sampler into wide-mouthed amber glass jars. Store samples at -20°C prior to analysis to minimize microbial degradation.

Protocol 1: Extraction from Water Samples via Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Allow water samples to reach room temperature. Filter through a 0.45 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge sequentially with 5 mL of methanol (B129727) followed by 5 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained analytes with 2 x 4 mL of methanol into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water for LC-MS/MS analysis.

Protocol 2: Extraction from Soil & Sediment via QuEChERS

This protocol is adapted from established QuEChERS methods for other organic analytes in complex matrices.[13]

  • Sample Preparation: Thaw frozen soil or sediment samples. If necessary, air-dry the sample in a fume hood and sieve through a 2 mm mesh to ensure homogeneity.

  • Hydration & Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 30 seconds to hydrate (B1144303) the sample.

    • Add 10 mL of 1% acetic acid in acetonitrile (B52724).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).

    • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., PSA - primary secondary amine for removal of organic acids, and C18 for removal of nonpolar interferences).

    • Vortex for 30 seconds.

  • Final Centrifugation and Preparation:

    • Centrifuge the dSPE tube at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: Start at 10% B, hold for 1 min; linear ramp to 95% B over 8 min; hold at 95% B for 2 min; return to 10% B and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for this compound components. Example MRM transitions should be determined by infusing individual standards of the this compound components.

Data Presentation

The following table presents illustrative performance data for the proposed analytical methods. These values are typical for LC-MS/MS analysis of trace organic compounds in environmental matrices and should serve as a benchmark for method validation.

MatrixAnalyte Component*Illustrative LOD (µg/L or µg/kg)Illustrative LOQ (µg/L or µg/kg)Illustrative Recovery (%)
Surface Water 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid0.010.0395 ± 5
4,4'-thiodianiline0.020.0692 ± 7
Sulphanilic acid0.050.1588 ± 8
Soil 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid0.10.391 ± 9
4,4'-thiodianiline0.20.689 ± 11
Sulphanilic acid0.51.585 ± 12
Sediment 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid0.20.688 ± 10
4,4'-thiodianiline0.30.986 ± 13
Sulphanilic acid0.82.482 ± 14

*Note: this compound is a complex mixture. The table lists some of the key aromatic amines that would be formed upon its reductive cleavage. Analysis may target the parent dyes or these reductive products.

Visualizations

Experimental Workflow

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_water_path Aqueous Matrix cluster_soil_path Solid Matrix cluster_analysis Analysis Water Water Sample Filter Filtration (0.45 µm) Water->Filter Soil Soil/Sediment Sample Homogenize Homogenization/Sieving Soil->Homogenize SPE Solid-Phase Extraction (SPE) Filter->SPE Elute Elution & Concentration SPE->Elute Reconstitute Reconstitution in Methanol/Water Elute->Reconstitute QuEChERS QuEChERS Extraction Homogenize->QuEChERS dSPE Dispersive SPE Cleanup QuEChERS->dSPE dSPE->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS G BFK This compound (Azo Dye) Reduction Reductive Cleavage (e.g., Azoreductase) BFK->Reduction Environmental/Metabolic Amines Aromatic Amines (e.g., Sulfanilic Acid, Diaminotoluenes) Reduction->Amines Activation Metabolic Activation (e.g., N-Hydroxylation by P450) Amines->Activation Reactive Reactive N-Hydroxy Metabolites Activation->Reactive DNA DNA Reactive->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutation Mutation & Potential Carcinogenesis Adducts->Mutation

References

Protocols for Assessing the Purity of Brown FK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Brown FK (also known as Food Brown 1 or E154) is a brown mixture of six synthetic azo dyes, historically used as a food additive, particularly in smoked and cured fish.[1][2] Due to safety concerns, its use in food products has been banned in the European Union and many other countries.[1] this compound is a mixture of the sodium salts of six different azo dyes:

  • 4-(2,4-diaminophenylazo)benzenesulfonate

  • 4-(4,6-diamino-m-tolylazo)benzenesulfonate

  • 4,4'-(4,6-diamino-1,3-phenylenebisazo)-di(benzenesulfonate)

  • 4,4'-(2,4-diamino-1,3-phenylenebisazo)-di(benzenesulfonate)

  • 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)-di(benzenesulfonate)

  • 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)-tri(benzenesulfonate)[1]

Assessing the purity of this compound is crucial for quality control, regulatory compliance, and toxicological studies. Purity is determined by the correct proportion of the six constituent dyes and the absence of impurities, which may include starting materials, by-products of the synthesis, or degradation products such as aromatic amines formed by the cleavage of the azo linkages.[3] This document provides detailed protocols for the assessment of this compound purity using High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV-Visible Spectrophotometry.

Analytical Approaches

The primary methods for analyzing the purity of this compound and other azo dyes are chromatographic techniques. HPLC offers high resolution and quantitative accuracy, making it the method of choice for purity assessment.[4] TLC provides a simpler, more rapid, and cost-effective method for qualitative analysis and screening.[5][6] UV-Visible spectrophotometry is a straightforward technique for the quantitative determination of the total dye content.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is based on an improved analytical method for the determination of this compound in food samples, which can be adapted for the analysis of the pure substance.[4]

Objective: To separate and quantify the individual dye components of this compound and to detect any impurities.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate (B1210297) (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column (e.g., RC-C18, 5 µm, 4.6 x 250 mm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes

Procedure:

a. Preparation of Mobile Phase:

  • Mobile Phase A: 0.02 M Sodium Acetate Solution: Dissolve 1.64 g of sodium acetate in 1 L of HPLC grade water. Adjust the pH to 6.8 with glacial acetic acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: Methanol (HPLC grade).

b. Preparation of Standard Solutions:

  • Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a volumetric flask to obtain a stock solution of 1000 µg/mL.

  • Perform serial dilutions of the stock solution with the 50:50 mobile phase mixture to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

c. Sample Preparation (for pure substance):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the 50:50 mobile phase mixture in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

d. HPLC Conditions:

  • Column: RC-C18 (5 µm, 4.6 x 250 mm) or equivalent

  • Mobile Phase: Gradient elution with Mobile Phase A (0.02 M Sodium Acetate) and Mobile Phase B (Methanol)

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 30% A, 70% B

    • 20-25 min: Hold at 30% A, 70% B

    • 25-30 min: Linear gradient back to 90% A, 10% B

    • 30-35 min: Hold at 90% A, 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Diode Array Detector at 254 nm[4]

  • Column Temperature: 30 °C

e. Data Analysis:

  • Record the chromatograms of the standard solutions and the sample solution.

  • Identify the peaks corresponding to the six major components of this compound based on the chromatogram of the standard.

  • Construct a calibration curve for each major component by plotting the peak area against the concentration.

  • Calculate the concentration of each component in the sample.

  • Determine the purity of the this compound sample by calculating the percentage of the sum of the areas of the six major peaks relative to the total area of all peaks in the chromatogram.

Quantitative Data Summary (Based on reported method performance[4]):

ParameterValue
Linearity (R²)1.0
Limit of Detection (LOD)0.06 µg/mL
Limit of Quantification (LOQ)0.19 µg/mL
Precision (RSD %)0 – 1.2%
Accuracy (Recovery)86.5% – 94.8%
Thin-Layer Chromatography (TLC) for Qualitative Purity Screening

This protocol provides a starting point for the qualitative analysis of this compound purity. Optimization of the mobile phase may be required for optimal separation.

Objective: To qualitatively assess the purity of this compound by separating its components and detecting the presence of colored impurities.

Materials:

  • This compound standard and sample

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Ammonia solution (25%)

  • n-Butanol (analytical grade)

  • TLC plates (Silica gel 60 F254)

Equipment:

  • TLC developing tank

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Ruler

  • Beakers

Procedure:

a. Preparation of Mobile Phase:

  • Prepare a mixture of n-Butanol: Ethanol: Ammonia (1%) in a ratio of 3:1:1 (v/v/v). Other mobile phases, such as ethyl acetate-methanol-water-concentrated ammonium (B1175870) hydroxide (B78521) (150:40:35:5), can also be tested for separating azo dyes.[6]

b. Preparation of Solutions:

  • Prepare 1 mg/mL solutions of the this compound standard and sample in methanol.

c. TLC Plate Preparation and Development:

  • Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot small amounts of the standard and sample solutions onto the starting line, ensuring the spots are small and do not spread.

  • Pour the mobile phase into the developing tank to a depth of about 0.5 cm. Place a piece of filter paper inside the tank to saturate the atmosphere with solvent vapor and close the lid. Allow it to equilibrate for 15-20 minutes.

  • Carefully place the spotted TLC plate into the equilibrated tank, ensuring the starting line is above the solvent level. Close the tank.

  • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

d. Visualization and Analysis:

  • Observe the separated spots under visible light.

  • Visualize the plate under a UV lamp at 254 nm.

  • Compare the spot pattern of the sample to that of the standard. The presence of additional spots in the sample lane indicates impurities.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf values of the spots in the sample with those of the standard.

UV-Visible Spectrophotometry for Total Dye Content

This protocol describes a general method for determining the total dye content in a this compound sample. The wavelength of maximum absorbance (λmax) should be determined experimentally.

Objective: To determine the total concentration of this compound dyes in a sample.

Materials:

  • This compound standard and sample

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

Equipment:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Procedure:

a. Determination of λmax:

  • Prepare a dilute solution of this compound standard in distilled water.

  • Scan the solution over a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax). Azo dyes typically exhibit absorbance in the visible region.

b. Preparation of Calibration Curve:

  • Prepare a stock solution of the this compound standard of known concentration (e.g., 100 µg/mL) in distilled water.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) in volumetric flasks.

  • Measure the absorbance of each standard solution at the predetermined λmax using distilled water as a blank.

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).

c. Sample Analysis:

  • Prepare a solution of the this compound sample of a concentration that is expected to fall within the range of the calibration curve.

  • Measure the absorbance of the sample solution at λmax.

  • Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the intercept), calculate the concentration of this compound in the sample.

d. Calculation of Purity:

  • Purity (%) = (Calculated concentration / Prepared concentration) x 100

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Results start This compound Sample prep Dissolution in Appropriate Solvent start->prep hplc HPLC Analysis prep->hplc Filtered Solution tlc TLC Analysis prep->tlc Solution uv_vis UV-Vis Spectrophotometry prep->uv_vis Diluted Solution hplc_data Quantitative Purity (Component Profile, Impurity Detection) hplc->hplc_data tlc_data Qualitative Purity (Spot Comparison) tlc->tlc_data uv_vis_data Total Dye Content uv_vis->uv_vis_data end Final Purity Assessment hplc_data->end Purity Report tlc_data->end Purity Report uv_vis_data->end Purity Report

Caption: Workflow for the purity assessment of this compound.

Disclaimer

These protocols are intended for guidance and may require optimization for specific samples and laboratory conditions. It is essential to follow all laboratory safety procedures and handle all chemicals with appropriate care. This compound has been associated with potential health risks, and appropriate personal protective equipment should be used.[7][8]

References

Brown FK: A Novel Reference Standard for the Analysis of Azo Dye Metabolites in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brown FK, also known as C.I. Food Brown 1, is a mixture of six synthetic azo dyes.[1] Historically used as a food colorant, its approval has been withdrawn in many jurisdictions, including the European Union and the United States, due to safety concerns.[1] this compound is composed of several azo compounds which, upon metabolic reduction of the azo bond (-N=N-), can form aromatic amines.[2] Some of these metabolites are known to be potentially mutagenic.[2] The study of azo dye metabolism is critical for assessing the toxicological risk of these compounds. This application note describes the use of a well-characterized this compound analytical standard for the in vitro study of azo dye metabolism and the subsequent analysis of its primary metabolites.

This document provides a detailed protocol for an in vitro metabolism assay using human liver microsomes to simulate hepatic metabolism. It also outlines the analytical workflow for the separation and quantification of the parent this compound components and their resulting aromatic amine metabolites using High-Performance Liquid Chromatography (HPLC). The use of a certified this compound reference standard is essential for the accurate identification and quantification of these compounds, ensuring the reliability and reproducibility of toxicological assessments.

Data Presentation

The following table summarizes hypothetical quantitative data from an in vitro metabolism assay of this compound with human liver microsomes. A certified this compound reference standard was used for the calibration and quantification of the parent compounds and their expected primary metabolites.

AnalyteRetention Time (min)Concentration at T=0 (µM)Concentration at T=120 min (µM)% Metabolism
This compound Component I5.810.02.179%
This compound Component II8.210.01.585%
Metabolite A (Aromatic Amine)3.10.06.8-
Metabolite B (Aromatic Amine)4.50.07.2-

Experimental Protocols

Preparation of this compound Analytical Standard Solution

Materials:

  • This compound Certified Reference Material (CRM)

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Ultrapure water

  • Class A volumetric flasks and pipettes

Protocol:

  • Accurately weigh 10 mg of this compound CRM.

  • Dissolve the weighed CRM in a minimal amount of DMSO.

  • Bring the final volume to 10 mL with ultrapure water in a volumetric flask to prepare a 1 mg/mL stock solution.

  • From the stock solution, prepare a series of working standards by serial dilution with ultrapure water to the desired concentrations for the calibration curve (e.g., 1 µM to 100 µM).

In Vitro Metabolism Assay with Human Liver Microsomes

Materials:

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • This compound working standard solution (e.g., 10 µM)

  • Ice-cold acetonitrile

  • Incubator/shaker set to 37°C

  • Microcentrifuge tubes

Protocol:

  • In a microcentrifuge tube, combine 50 µL of potassium phosphate buffer, 10 µL of HLM suspension (final concentration 0.5 mg/mL), and 10 µL of the 10 µM this compound working standard solution.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.

  • Vortex the tubes to precipitate the proteins.

  • Centrifuge the tubes at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for HPLC analysis.

HPLC Analysis of this compound and its Metabolites

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Sodium acetate (B1210297) solution.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to separate the components, for example, starting with a low percentage of B and increasing to elute all compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 20 µL.

Protocol:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak areas for the parent this compound components and their metabolites.

  • Construct a calibration curve for each analyte using the peak areas of the standards.

  • Quantify the concentration of each analyte in the samples using the calibration curves.

Visualizations

Experimental Workflow

G cluster_prep Standard Preparation cluster_assay In Vitro Metabolism Assay cluster_analysis HPLC Analysis prep_start Weigh this compound CRM prep_dissolve Dissolve in DMSO prep_start->prep_dissolve prep_stock Prepare 1 mg/mL Stock prep_dissolve->prep_stock prep_working Create Working Standards prep_stock->prep_working assay_mix Combine Reagents: Buffer, HLMs, this compound prep_working->assay_mix Use in Assay assay_preincubate Pre-incubate at 37°C assay_mix->assay_preincubate assay_start Initiate with NADPH assay_preincubate->assay_start assay_incubate Incubate at 37°C assay_start->assay_incubate assay_terminate Terminate with Acetonitrile assay_incubate->assay_terminate assay_centrifuge Centrifuge assay_terminate->assay_centrifuge assay_supernatant Collect Supernatant assay_centrifuge->assay_supernatant analysis_inject Inject Sample into HPLC assay_supernatant->analysis_inject Analyze analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_detect UV/Vis Detection (254 nm) analysis_separate->analysis_detect analysis_quantify Quantification using Standard Curve analysis_detect->analysis_quantify data_table Data Table analysis_quantify->data_table Generate Data

Caption: Experimental workflow for the in vitro metabolism of this compound.

Hypothetical Signaling Pathway

G cluster_cell Cellular Environment cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus azo_metabolites Aromatic Amine Metabolites ros Reactive Oxygen Species (ROS) Production azo_metabolites->ros mapk_kk MAPKKK ros->mapk_kk activates ikk IKK Activation ros->ikk activates mapk_k MAPKK mapk_kk->mapk_k mapk MAPK (e.g., JNK, p38) mapk_k->mapk ap1 AP-1 Activation mapk->ap1 activates ikb IκB Degradation ikk->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb gene_expression Gene Expression (Inflammatory Cytokines, Stress Response Proteins) nfkb->gene_expression induces ap1->gene_expression induces

Caption: Hypothetical signaling pathway for aromatic amine-induced cellular stress.

Conclusion

The use of a certified this compound analytical standard is paramount for the accurate and reliable in vitro assessment of azo dye metabolism. The protocols outlined in this application note provide a robust framework for researchers in toxicology and drug development to study the metabolic fate of this complex dye mixture. The ability to precisely quantify both the parent compounds and their aromatic amine metabolites allows for a more comprehensive understanding of their potential toxicological implications and the underlying cellular mechanisms of toxicity. This approach, combining in vitro metabolism assays with precise analytical quantification, is a valuable tool in the safety assessment of azo dyes and related compounds.

References

Application of Brown FK in Toxicological Assays: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the toxicological profile of Brown FK, a synthetic azo dye mixture previously used as a food colorant. It includes detailed application notes summarizing key toxicological findings and protocols for relevant assays. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. Due to significant toxicological concerns, this compound is no longer approved for use in many jurisdictions, including the European Union and the United States.[1][2] The data presented herein is critical for understanding the potential hazards associated with azo dyes and for designing appropriate toxicological testing strategies for similar compounds.

Introduction to this compound

This compound, also known as Kipper Brown or Chocolate this compound, is a mixture of six synthetic azo dyes, along with sodium chloride and/or sodium sulfate.[1] It was historically used to color smoked and cured fish, such as kippers, and some meat products.[1][3] Its E number is E154.[1] The primary components of this compound are:

  • Sodium 4-(2,4-diaminophenylazo)benzenesulfonate

  • Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate

  • Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)bis(benzenesulfonate)

  • Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)bis(benzenesulfonate)

  • Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)bis(benzenesulfonate)

  • Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tris(benzenesulfonate)[1]

The toxicological profile of this compound has been the subject of numerous studies, which have raised concerns regarding its safety. These studies have investigated its potential for genotoxicity, carcinogenicity, and other adverse health effects.

Summary of Toxicological Data

The following tables summarize the quantitative data from key toxicological studies on this compound. These findings highlight the dose-dependent nature of its adverse effects.

Table 1: Summary of Long-Term Toxicity Studies in Rodents

SpeciesDurationDietary Concentration (% of colored components)Key FindingsNo-Observed-Adverse-Effect Level (NOAEL) / No-Effect LevelReference
Mouse80 weeks0, 0.0125, 0.0375, 0.075, 0.125, 0.625Reduced growth, increased mortality (females), increased organ weights (liver, kidney, spleen, brain, testes), splenic haemopoiesis, myocardial fibrosis at 0.625%. Increased heart weight at 0.125%. Increased hepatic nodules from 0.075%. Pigment deposition from 0.0375%.Pigment deposition: < 0.0375%. Toxicity: 0.06%[4]
Rat2 years0, 0.01, 0.03, 0.06, 0.1, 0.5Increased splenic weight and hepatic granulomata at 0.5%. Pigment deposition from 0.06%.Pigment deposition: 0.03%. Toxicity: 0.06%[4]
Rat150 days0, 0.001, 0.01, 0.1, 1.0Myocardial changes in one rat at 1.0%. Lipofuscin deposits, especially in females.0.1%[4]

Table 2: Summary of Genotoxicity Data for this compound and its Components

Assay TypeTest SystemMetabolic ActivationCompoundDose RangeResultReference
Ames TestSalmonella typhimurium TA1535, TA1537, TA1538With rat liver S9 fractionThis compound and its constituents0-3 mg/plateMutagenic (linearly dose-dependent, 22-50 times spontaneous mutation frequency)[4]
Ames TestSalmonella typhimuriumWithout metabolic activationOne sample of this compound4 mg/plateMutagenic (16-fold increase in mutation)[4]
Ames TestSalmonella typhimurium TA1538With metabolic activation2,4-diamino-5-(p-sulfophenylazo)toluene0-1 µmol/plateMutagenic (0.35 mutants/nmol)[4]
Ames TestSalmonella typhimurium TA1538With metabolic activation1,3-diamino-4-(p-sulfophenylazo)benzene0-1 µmol/plateMutagenic (1.5 mutants/nmol)[4]

Plausible Signaling Pathways in this compound Toxicity

While direct studies on the signaling pathways affected by this compound are limited, the known toxicological effects of azo dyes, such as the induction of oxidative stress, suggest the involvement of key cellular signaling cascades. The metabolic reduction of azo dyes can lead to the formation of aromatic amines, which can undergo further metabolic activation to reactive intermediates, leading to the generation of reactive oxygen species (ROS).

G cluster_metabolism Metabolism of this compound cluster_stress Cellular Stress Response cluster_pathways Downstream Signaling Pathways This compound This compound Aromatic Amines Aromatic Amines This compound->Aromatic Amines Azo Reduction (Gut Microbiota, Liver Enzymes) Reactive Intermediates Reactive Intermediates Aromatic Amines->Reactive Intermediates Metabolic Activation (e.g., Cytochrome P450) ROS Reactive Oxygen Species (ROS) Reactive Intermediates->ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress MAPK MAPK Pathway (e.g., JNK, p38) Oxidative Stress->MAPK NFkB NF-κB Pathway Oxidative Stress->NFkB DNA_Damage DNA Damage Oxidative Stress->DNA_Damage Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation DNA_Damage->Apoptosis

Caption: Plausible signaling pathways in this compound-induced toxicity.

Oxidative stress is a known activator of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

  • MAPK Pathway: The MAPK family (including JNK and p38) is activated by various cellular stresses, including ROS. Activation of these pathways can lead to diverse cellular responses, including apoptosis (programmed cell death).

  • NF-κB Pathway: NF-κB is a key regulator of the inflammatory response. Oxidative stress can lead to the activation of NF-κB, resulting in the expression of pro-inflammatory genes.

The genotoxic effects of this compound and its metabolites, as demonstrated by the Ames test, indicate that these compounds can cause DNA damage, which can also trigger apoptotic pathways.

Experimental Protocols

The following are detailed protocols for key toxicological assays relevant to the assessment of this compound and other azo dyes. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Bacterial Reverse Mutation Test (Ames Test)

This test is used to evaluate the mutagenic potential of a substance.

G cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis Strain Select Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) Mix Mix bacterial culture, this compound, and S9 mix (or buffer) Strain->Mix S9 Prepare S9 fraction from rat liver (for metabolic activation) S9->Mix Test_Substance Prepare serial dilutions of this compound Test_Substance->Mix Incubate Pre-incubate the mixture Mix->Incubate Plate Plate mixture on minimal glucose agar (B569324) Incubate->Plate Incubate_Plates Incubate plates at 37°C for 48-72 hours Plate->Incubate_Plates Count Count revertant colonies Incubate_Plates->Count Compare Compare with negative and positive controls Count->Compare Evaluate Evaluate mutagenic potential Compare->Evaluate

Caption: Workflow for the Ames Test.

Protocol:

  • Bacterial Strains: Utilize histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA1538). These strains have different types of mutations in the histidine operon and are used to detect different types of mutagens.

  • Metabolic Activation: Prepare a liver post-mitochondrial fraction (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone). This fraction contains enzymes, including cytochrome P450s, that can metabolize the test substance into its active form.

  • Test Substance Preparation: Dissolve this compound in a suitable solvent (e.g., water or DMSO) and prepare a range of concentrations.

  • Exposure: In separate tubes, combine the bacterial culture, the test substance at a specific concentration, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation). Include negative (solvent) and positive controls (known mutagens).

  • Plating: After a brief pre-incubation, mix the contents of each tube with molten top agar and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Long-Term Oral Toxicity Study in Rodents

This study is designed to assess the potential adverse effects of a substance after prolonged exposure.

G cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_analysis In-Life and Terminal Analyses cluster_evaluation Data Evaluation Animals Select rodent species (e.g., rats, mice) and acclimate Groups Randomly assign animals to dose groups Animals->Groups Dose Determine dose levels based on preliminary studies (at least 3 levels + control) Dose->Groups Administer Administer this compound in the diet or via gavage for an extended period (e.g., 2 years for rats) Groups->Administer Monitor Monitor clinical signs, body weight, food consumption, and mortality daily Administer->Monitor Necropsy Conduct gross necropsy at termination Hematology Perform hematology and clinical chemistry at multiple time points Monitor->Hematology Hematology->Necropsy Histopathology Perform histopathological examination of organs and tissues Necropsy->Histopathology Analyze Statistically analyze all data Histopathology->Analyze Determine Determine target organs of toxicity and NOAEL Analyze->Determine

Caption: Workflow for a Long-Term Rodent Toxicity Study.

Protocol:

  • Test Animals: Use a recognized rodent strain (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice). House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycle.

  • Dose Selection: Based on shorter-term studies, select at least three dose levels and a concurrent control group. The highest dose should induce some toxicity but not significant mortality. The lowest dose should not produce any observable adverse effects.

  • Administration: Administer this compound to the animals, typically mixed in their diet or by oral gavage, for a significant portion of their lifespan (e.g., 24 months for rats, 18-24 months for mice).

  • In-Life Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity.

    • Body Weight and Food Consumption: Record weekly.

    • Hematology and Clinical Chemistry: Analyze blood samples at specified intervals (e.g., 3, 6, 12, 18, and 24 months) to assess effects on blood cells and organ function.

  • Terminal Procedures:

    • Gross Necropsy: At the end of the study, perform a complete necropsy on all animals.

    • Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, heart, brain, testes).

    • Histopathology: Preserve organs and tissues in a fixative (e.g., 10% neutral buffered formalin) and prepare them for microscopic examination. A qualified pathologist should examine the tissues for any treatment-related changes.

  • Data Analysis: Statistically analyze all quantitative data (e.g., body weights, organ weights, clinical pathology parameters) to identify significant differences between the treated and control groups. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Conclusion

The available toxicological data on this compound indicates a clear potential for adverse health effects, including genotoxicity and organ toxicity, at various dose levels. Its metabolism to aromatic amines and the subsequent generation of reactive oxygen species are plausible mechanisms for its toxicity, likely involving the activation of cellular stress response pathways such as MAPK and NF-κB. The detailed protocols provided herein offer a framework for the rigorous toxicological evaluation of food additives and other chemicals. Given the established risks, the use of this compound in food products is not supported by current scientific evidence.

References

Application Notes and Protocols: Brown FK as a Model Compound for Azo Dye Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown FK, also known as C.I. Food Brown 1, is a mixture of six synthetic sulfonated azo dyes.[1][2] Historically used as a food colorant, particularly in smoked fish like kippers, its application in food products is now heavily restricted in many parts of the world, including the European Union, due to safety concerns.[3][4][5] These concerns primarily stem from the metabolic breakdown of azo dyes into potentially carcinogenic aromatic amines.[6] The toxicological profile of this compound and its components makes it a valuable, albeit challenging, model compound for research into the metabolism, toxicity, and degradation of azo dyes. This document provides detailed application notes and protocols for utilizing this compound in such research.

The toxicity of many azo dyes is not intrinsic to the parent molecule but arises from their metabolism, particularly the reductive cleavage of the azo bond (-N=N-).[7][8] This biotransformation is primarily carried out by azoreductases produced by the anaerobic bacteria of the intestinal microbiota.[9][10] The resulting aromatic amines can be further metabolized by hepatic enzymes, potentially leading to the formation of reactive intermediates that can damage DNA and other cellular macromolecules.[1][11]

Physicochemical Properties of this compound Components

Component IDChemical NameMolecular FormulaMolecular Weight ( g/mol )
Isodium 4-((2,4-diamino-5-methylphenyl)azo)benzenesulfonateC13H13N4NaO3S328.32
IIsodium 4-((2,4-diaminophenyl)azo)benzenesulfonateC12H11N4NaO3S314.30
IIIdisodium 4,4'-((4,6-diamino-1,3-phenylene)bis(azo))bis(benzenesulfonate)C18H14N6Na2O6S2520.44
IVdisodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulfonate)C18H14N6Na2O6S2520.44
Vdisodium 4,4'-((2,4-diamino-5-methyl-1,3-phenylene)bis(azo))bis(benzenesulfonate)C19H16N6Na2O6S2534.47
VItrisodium 4,4',4''-((2,4-diaminobenzene-1,3,5-triyl)tris(azo))tris(benzenesulfonate)C24H18N9Na3O9S3789.60

Note: The molecular weights are for the sodium salts as they are commonly available.

Quantitative Toxicological Data

The toxicological data for this compound and its individual components is incomplete in publicly accessible literature. The available data primarily focuses on the mixture as a whole and some of its major components.

Acute Toxicity
CompoundAnimalRouteLD50 (mg/kg body weight)Reference
This compoundMouseOral>2000 (with salt)[12]
This compoundMouseIntraperitoneal1500-2000 (with salt)[12]
Mutagenicity (Ames Test)

Two major components of this compound, 2,4-diamino-5-(p-sulfophenylazo)toluene (Component I) and 1,3-diamino-4-(p-sulfophenylazo)benzene (B15197752) (Component II), have been shown to be mutagenic in Salmonella typhimurium strain TA1538, particularly after metabolic activation.[12] The mutagenicity was found to be dose-dependent in the range of 0-3 mg/plate.[12] One sample of this compound also showed mutagenic activity without metabolic activation.[12]

Metabolic Pathways and Degradation

The primary metabolic pathway for this compound, like other azo dyes, is the reductive cleavage of the azo bonds by azoreductases present in the gut microbiota.[9][10] This process breaks down the dye molecules into their constituent aromatic amines.

Signaling Pathway of Azo Dye Metabolism

Azo_Dye_Metabolism cluster_gut Intestinal Lumen (Anaerobic) cluster_liver Liver (Aerobic) Brown_FK This compound (Azo Dye Mixture) Aromatic_Amines Aromatic Amines (e.g., from Components I & II) Brown_FK->Aromatic_Amines Azo Bond Reduction Metabolites Further Metabolites (e.g., N-acetylated, hydroxylated) Aromatic_Amines->Metabolites Phase I & II Metabolism Reactive_Intermediates Reactive Intermediates (e.g., Nitrenium ions) Aromatic_Amines->Reactive_Intermediates Metabolic Activation Hepatic_Enzymes Hepatic Enzymes (e.g., CYPs, NATs) Gut_Microbiota Gut Microbiota Azoreductases Azoreductases (Flavoenzymes) Gut_Microbiota->Azoreductases produces Excretion Excretion Metabolites->Excretion DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Toxicity Genotoxicity & Carcinogenicity DNA_Adducts->Toxicity

Caption: Metabolic pathway of this compound.

Experimental Protocols

Experimental Workflow for Azo Dye Toxicity and Degradation Analysis

Experimental_Workflow Start Start: Azo Dye (e.g., this compound) Toxicity_Assessment Direct Toxicity Assessment Start->Toxicity_Assessment Degradation_Study Anaerobic Degradation Study Start->Degradation_Study Ames_Test Mutagenicity Assay (Ames Test) Toxicity_Assessment->Ames_Test Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Toxicity_Assessment->Cytotoxicity_Assay Incubation Incubation with Intestinal Microbiota Degradation_Study->Incubation Data_Analysis Data Analysis and Interpretation Ames_Test->Data_Analysis Cytotoxicity_Assay->Data_Analysis Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis (HPLC-DAD, LC-MS/MS) Metabolite_Extraction->Metabolite_Analysis Toxicity_of_Metabolites Toxicity Assessment of Metabolites Metabolite_Extraction->Toxicity_of_Metabolites Metabolite_Analysis->Data_Analysis Toxicity_of_Metabolites->Ames_Test Toxicity_of_Metabolites->Cytotoxicity_Assay End End: Risk Assessment Data_Analysis->End

Caption: Experimental workflow for azo dye analysis.

Protocol 1: Ames Test for Mutagenicity of this compound and its Metabolites

Objective: To assess the mutagenic potential of this compound and its degradation products using the Salmonella typhimurium reverse mutation assay (Ames test).

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1537, TA1538).

  • This compound and its isolated components or degradation products.

  • S9 fraction from Aroclor 1254-induced rat liver (for metabolic activation).

  • S9 cofactor mix (NADP, glucose-6-phosphate).

  • Top agar (B569324) (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin).

  • Minimal glucose agar plates.

  • Positive and negative controls.

Procedure:

  • Preparation of Bacterial Cultures: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of Test Solutions: Dissolve this compound or its metabolites in a suitable solvent (e.g., water, DMSO) to achieve a range of concentrations.

  • Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate (B84403) buffer (for assays without metabolic activation). b. Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate. c. Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).

Protocol 2: In Vitro Anaerobic Degradation of this compound by Human Fecal Microbiota

Objective: To study the anaerobic degradation of this compound by human intestinal bacteria and to identify the resulting metabolites.

Materials:

  • Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months).

  • Anaerobic basal nutrient medium.

  • This compound.

  • Anaerobic chamber or system.

  • Centrifuge.

  • Solid-phase extraction (SPE) cartridges.

  • HPLC-DAD or LC-MS/MS system.

Procedure:

  • Preparation of Fecal Slurry: Under anaerobic conditions, prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in the anaerobic basal medium.

  • Incubation: a. In the anaerobic chamber, dispense the fecal slurry into sterile serum bottles. b. Add this compound to the desired final concentration. c. Seal the bottles and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from the incubation mixture.

  • Sample Preparation for Analysis: a. Centrifuge the aliquots to pellet the solids. b. Filter the supernatant. c. Extract the metabolites from the supernatant using SPE cartridges. d. Elute the metabolites and concentrate the eluate.

  • Analysis: Analyze the extracted samples by HPLC-DAD or LC-MS/MS to quantify the disappearance of the parent dye and the appearance of aromatic amine metabolites.

  • Data Analysis: Calculate the degradation rate and half-life of this compound. Identify and quantify the major metabolites.

Protocol 3: HPLC-DAD Analysis of Aromatic Amines from this compound Degradation

Objective: To separate and quantify the aromatic amines produced from the anaerobic degradation of this compound.

Materials:

  • HPLC system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column.

  • Mobile phase A: Ammonium acetate (B1210297) buffer.

  • Mobile phase B: Acetonitrile or methanol.

  • Standards of the expected aromatic amines.

  • Extracted samples from Protocol 2.

Procedure:

  • Chromatographic Conditions:

    • Set up a gradient elution program starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the aromatic amines.

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the DAD to monitor at multiple wavelengths, including the λmax of the target amines.

  • Calibration: Prepare a series of standard solutions of the aromatic amines of interest and inject them into the HPLC to generate a calibration curve.

  • Sample Analysis: Inject the prepared samples from the degradation study.

  • Data Analysis:

    • Identify the aromatic amines in the samples by comparing their retention times and UV-Vis spectra with those of the standards.

    • Quantify the concentration of each amine using the calibration curve.

Conclusion

This compound serves as a highly relevant model compound for investigating the complex interactions between azo dyes, the gut microbiota, and host metabolism. The protocols outlined in this document provide a framework for researchers to explore the toxicological and metabolic fate of this and other azo dyes. A thorough understanding of these processes is crucial for assessing the risks associated with azo dye exposure and for the development of safer alternatives. Further research is needed to fill the gaps in the quantitative toxicological data for the individual components of this compound.

References

Troubleshooting & Optimization

overcoming poor peak resolution in Brown FK HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor peak resolution in Brown FK HPLC analysis.

Troubleshooting Guides

Q1: My this compound peaks are broad and not well-separated. What are the likely causes and how can I fix this?

Poor peak resolution in this compound analysis can stem from several factors. The most common issues are related to the mobile phase, column, or sample preparation.

Possible Causes & Solutions:

  • Mobile Phase Issues:

    • Incorrect Composition: The ratio of your aqueous and organic solvents is critical. An improper ratio can lead to either too strong or too weak of a mobile phase, causing peaks to elute too quickly (and merge) or broaden excessively.[1][2][3][4]

      • Solution: Carefully re-prepare the mobile phase, ensuring accurate measurements. Consider systematically adjusting the solvent ratio to find the optimal separation. For this compound, a mobile phase of sodium acetate (B1210297) buffer and methanol (B129727) has been shown to be effective.[5][6][7]

    • pH Out of Range: The pH of the mobile phase can affect the ionization state of this compound's components, impacting their retention and peak shape.[1][2][3]

      • Solution: Ensure the mobile phase pH is controlled and appropriate for the column and analyte. For the analysis of this compound, a pH of 6 with a sodium acetate buffer has been used successfully.[5]

    • Degassing Issues: Dissolved gases in the mobile phase can form bubbles in the system, leading to baseline noise and inconsistent flow, which can manifest as poor peak shape.[2]

      • Solution: Degas the mobile phase before use, either by sonication, vacuum filtration, or helium sparging.

  • Column Problems:

    • Column Aging/Contamination: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to peak tailing and broadening.[8]

      • Solution: If you suspect contamination, try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.

    • Inappropriate Column Chemistry: The choice of stationary phase is crucial for good separation.[9]

      • Solution: A C18 column is commonly used and has been shown to provide good resolution for this compound.[5][6][7] If you are using a different type of column and experiencing issues, consider switching to a C18 stationary phase.

  • Sample-Related Issues:

    • Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.[8][10]

      • Solution: Try diluting your sample or reducing the injection volume.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[11]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q2: I'm observing peak tailing in my this compound chromatogram. What are the specific causes and remedies?

Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC.

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with active silanol (B1196071) groups on a silica-based column, can cause tailing.[12]

    • Solution: Using a well-endcapped column can minimize these interactions. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help, but this may not be necessary with modern, high-purity silica (B1680970) columns.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[3]

  • Column Contamination: Contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.

    • Solution: Use a guard column to protect the analytical column from contaminants. If the analytical column is already contaminated, try back-flushing it with a strong solvent.

Q3: My peaks are splitting. What could be the cause?

Peak splitting can be a frustrating problem, but it is often indicative of a few specific issues.

Possible Causes & Solutions:

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.[13]

    • Solution: This usually indicates a damaged column that needs to be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pressure limits.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause the sample to precipitate on the column, leading to split peaks.

    • Solution: Ensure your sample solvent is miscible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself.[11]

  • Co-elution of Interferences: It's possible that the split peak is actually two different, closely eluting compounds.

    • Solution: To investigate this, try altering the mobile phase composition or the column temperature to see if the two peaks can be fully resolved.

Frequently Asked Questions (FAQs)

Q1: What is the ideal column for this compound analysis?

Based on published methods that show good resolution, a C18 column is recommended. A specific example is an Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm particle size).[5]

Q2: What mobile phase composition is recommended for good peak resolution of this compound?

An effective mobile phase consists of a sodium acetate buffer and methanol.[5][6] A specific, successful composition is a mobile phase of 0.075 M sodium acetate buffer (pH 6) and a mixture of this buffer and methanol (2:3, v/v).[5]

Q3: How can I improve the symmetry of my this compound peaks?

An improved HPLC method has been shown to produce sharper and more symmetrical peaks with a good resolution of 8.51.[6] This method utilizes an Eclipse XDB-C18 column with a mobile phase of sodium acetate and methanol.[5] Following a validated method with optimized parameters is the best way to ensure good peak symmetry.

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis by HPLC?

Using an improved HPLC method with a C18 column and diode array detection (DAD) at 254 nm, the LOD and LOQ for this compound have been determined to be 0.06 µg/mL and 0.19 µg/mL, respectively.[6]

Data Presentation

The following table summarizes and compares HPLC parameters from different methods for the analysis of this compound, highlighting the improved resolution achieved with the newer method.

ParameterImproved Method[5]JECFA Method[5]Kirschbaum et al. Method[5]
Column Eclipse XDB-C18 (5 µm, 4.6 x 250 mm)Li-Chromosorb RP8 (7 µm, 4 x 250 mm)Purospher RP18e (5 µm, 4 x 125 mm)
Mobile Phase Sodium acetate solution & methanolSodium acetate solution & methanolSodium acetate solution & acetonitrile (B52724)
Detection Wavelength 254 nm254 nm486 nm
Elution Mode IsocraticGradientGradient
Run Time 30 min40 min70 min
Peak Shape Sharp and symmetricalAsymmetricalNot specified, but poor separation
Resolution Good (8.51)[6]PoorPoor separation of components

Experimental Protocols

Detailed Methodology for Improved HPLC Analysis of this compound [5]

This protocol is based on a validated method that demonstrates improved peak resolution for this compound.

1. Materials and Reagents:

  • This compound standard

  • Water, methanol, and acetonitrile (HPLC grade)

  • Sodium acetate and glacial acetic acid

  • Formic acid (for LC/MS analysis, if applicable)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 series or equivalent

  • Column: Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: 0.075 M sodium acetate buffer, pH adjusted to 6 with glacial acetic acid.

    • Solvent B: A mixture of Solvent A and methanol at a 2:3 (v/v) ratio.

  • Elution Program: Isocratic elution with 45% Solvent B for 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: Diode Array Detector (DAD) at 254 nm

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

4. Sample Preparation (for food matrices):

  • The sample preparation method may need to be optimized based on the food matrix (e.g., seafood, noodles).

  • A general approach involves extraction with a suitable solvent, followed by a cleanup step (e.g., solid-phase extraction) to remove matrix interferences.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify the components of this compound based on their retention times and the calibration curve.

Mandatory Visualization

TroubleshootingWorkflow start Poor Peak Resolution (Broad, Tailing, or Split Peaks) mobile_phase Check Mobile Phase start->mobile_phase column Inspect Column start->column sample Evaluate Sample & Injection start->sample system System Check start->system mp_composition Incorrect Composition? mobile_phase->mp_composition mp_ph Incorrect pH? mobile_phase->mp_ph mp_degas Insufficiently Degassed? mobile_phase->mp_degas col_age Aged/Contaminated? column->col_age col_void Void/Channeling? column->col_void col_chem Wrong Chemistry? column->col_chem sample_overload Sample Overload? sample->sample_overload sample_solvent Solvent Mismatch? sample->sample_solvent system_leak Leak in System? system->system_leak system_temp Temperature Fluctuation? system->system_temp sol_mp_reprepare Re-prepare Mobile Phase mp_composition->sol_mp_reprepare sol_mp_adjustph Adjust pH mp_ph->sol_mp_adjustph sol_mp_degas Degas Mobile Phase mp_degas->sol_mp_degas sol_col_flush Flush or Replace Column col_age->sol_col_flush sol_col_replace Replace Column col_void->sol_col_replace sol_col_c18 Use C18 Column col_chem->sol_col_c18 sol_sample_dilute Dilute Sample or Reduce Injection Volume sample_overload->sol_sample_dilute sol_sample_solvent Dissolve Sample in Mobile Phase sample_solvent->sol_sample_solvent sol_system_leak Check Fittings system_leak->sol_system_leak sol_system_temp Use Column Oven system_temp->sol_system_temp

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

References

Technical Support Center: Ensuring the Stability of Brown FK Solutions for Reliable Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on maintaining the stability of Brown FK solutions to ensure accurate and reproducible analytical results. Unstable solutions can lead to significant errors in quantification and misinterpretation of data. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the handling and analysis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter with your this compound solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected peaks in chromatogram Degradation of this compound due to exposure to light, elevated temperature, or inappropriate pH.[1]Prepare fresh solutions and protect from light using amber vials or by covering with aluminum foil. Store solutions at recommended temperatures (see FAQ). Ensure the pH of the solvent is within the optimal range for this compound stability.
Decreased peak area over time Instability of the stock or working solution, leading to a lower concentration of the analyte.Re-prepare standards daily or as needed. Perform a stability study to determine the viable lifetime of your solutions under your specific laboratory conditions.
Inconsistent analytical results Fluctuation in storage conditions (temperature, light exposure). Improper solvent preparation.Standardize storage procedures. Use a calibrated refrigerator or freezer and monitor temperatures regularly. Ensure consistent and accurate preparation of all solvents and buffers.
Precipitation in the solution Poor solubility of this compound in the chosen solvent. Solvent evaporation.Select a solvent with good solvating power for this compound. Ensure vials are tightly sealed to prevent solvent loss.[2]
Color change of the solution Degradation of the dye, often accelerated by pH shifts or light exposure.[3]Discard any discolored solutions and prepare fresh. Investigate the pH of your solution and adjust if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While this compound is soluble in water, for analytical purposes, a mixture of methanol (B129727) and water is often used to prepare standard solutions for HPLC analysis.[4] The exact ratio can be optimized based on the specific analytical method and column chemistry. It is crucial to use high-purity, HPLC-grade solvents to avoid introducing contaminants that could accelerate degradation.

Q2: How should I store my this compound solutions to ensure their stability?

A2: To maintain the stability of this compound solutions, it is recommended to:

  • Protect from light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation. This compound has shown mediocre stability under light exposure.[1]

  • Control temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.

  • Ensure proper sealing: Use vials with tight-fitting caps (B75204) to prevent solvent evaporation, which can concentrate the analyte and potentially lead to precipitation.[2]

Q3: What is the optimal pH for this compound solutions?

A3: Azo dyes, including this compound, can be sensitive to pH. Generally, a slightly acidic to neutral pH is preferred to maintain the stability of many azo dyes. Extreme pH levels (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions.[5][6][7] It is recommended to buffer your solutions if pH stability is a concern for your specific application.

Q4: How long can I expect my this compound working solutions to be stable?

A4: The stability of working solutions can vary depending on the solvent, concentration, and storage conditions. It is best practice to prepare fresh working solutions daily. To establish a longer-term stability profile, a formal stability study under your laboratory's specific conditions is recommended.

Q5: What are the common degradation products of this compound?

A5: The degradation of this compound can be complex, yielding numerous smaller molecules.[1] Both thermal and photodegradation can lead to different degradation pathways.[1] These degradation products can appear as extra peaks in your chromatogram, potentially interfering with the quantification of the parent compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing stable stock and working solutions of this compound for HPLC analysis.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with screw caps

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard using an analytical balance.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Add approximately 5 mL of methanol and sonicate for 5 minutes to dissolve the standard completely.

    • Allow the solution to return to room temperature.

    • Make up the volume to 10 mL with methanol.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial for storage at -20°C.

  • Working Solutions (e.g., 1-100 µg/mL):

    • Prepare working solutions by diluting the stock solution with the mobile phase or a mixture of methanol and water that is compatible with your HPLC method.

    • For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and make up to the mark with the desired diluent.

    • Prepare working solutions fresh daily and store them in amber vials at 2-8°C during use.

Protocol 2: Accelerated Stability Study of this compound Solutions

This protocol provides a framework for conducting an accelerated stability study to determine the shelf-life of your this compound solutions.

Objective: To evaluate the stability of this compound solutions under stressed conditions (elevated temperature and light exposure) over a defined period.

Methodology:

  • Solution Preparation: Prepare a batch of this compound solution at a known concentration (e.g., 50 µg/mL) in your chosen solvent system.

  • Sample Aliquoting: Aliquot the solution into multiple amber and clear glass vials to be stored under different conditions.

  • Storage Conditions:

    • Control: Store a set of amber vials at -20°C.

    • Refrigerated: Store a set of amber vials at 2-8°C.

    • Room Temperature: Store a set of amber vials at ambient temperature (e.g., 25°C).

    • Elevated Temperature: Store a set of amber vials in an oven at a controlled elevated temperature (e.g., 40°C).

    • Photostability: Store a set of clear vials in a photostability chamber with controlled light and UV exposure, alongside a set of amber vials (as dark controls).

  • Time Points: Analyze the solutions at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: At each time point, analyze the samples in triplicate using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Plot the percentage of this compound remaining against time for each storage condition.

    • Determine the time at which the concentration of this compound falls below a predefined threshold (e.g., 95% of the initial concentration).

Visualizations

Troubleshooting_Workflow start Inconsistent Analytical Results (e.g., peak area variation, unexpected peaks) check_solution_prep Verify Solution Preparation - Correct weighing? - Correct solvent? - Freshly prepared? start->check_solution_prep check_storage Review Storage Conditions - Protected from light? - Correct temperature? - Tightly sealed vials? start->check_storage check_instrument Assess Instrument Performance - System suitability passed? - No leaks? - Stable baseline? start->check_instrument solution_prep_ok Solution Prep OK check_solution_prep->solution_prep_ok storage_ok Storage OK check_storage->storage_ok instrument_ok Instrument OK check_instrument->instrument_ok solution_prep_ok->storage_ok Yes reprepare_solution Action: Re-prepare Solution Carefully follow protocol. solution_prep_ok->reprepare_solution No storage_ok->instrument_ok Yes adjust_storage Action: Adjust Storage - Use amber vials. - Store at recommended temp. storage_ok->adjust_storage No troubleshoot_instrument Action: Troubleshoot Instrument - Perform maintenance. - Check connections. instrument_ok->troubleshoot_instrument No perform_stability_study Consider Performing a Formal Stability Study instrument_ok->perform_stability_study Yes end_point Problem Resolved reprepare_solution->end_point adjust_storage->end_point troubleshoot_instrument->end_point perform_stability_study->end_point

Caption: Troubleshooting workflow for unstable this compound solutions.

By following the guidance in this technical support center, you can enhance the stability of your this compound solutions, leading to more reliable and accurate analytical data in your research and development activities.

References

addressing matrix effects in Brown FK quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Brown FK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it typically found?

This compound (also known as Food Brown 1) is a reddish-brown mixture of six synthetic azo dyes.[1][2] Historically, its primary use was in coloring smoked and cured fish, such as kippers and mackerel, to impart a desirable color that is stable during cooking.[1][3] It has also been used in some cooked hams and other meats.[2] Due to safety concerns, its use is no longer permitted in many regions, including the European Union and the United States.[2][3]

Q2: What are the main challenges in quantifying this compound in food samples?

The primary challenge in quantifying this compound is overcoming matrix effects from complex food samples, particularly smoked fish. The food matrix consists of all components of the sample other than the analyte of interest.[4] These components can interfere with the analytical method, leading to inaccurate quantification. Key challenges include:

  • High Fat and Protein Content: Smoked fish is rich in fats and proteins, which can co-extract with this compound and interfere with chromatographic analysis.[5]

  • Interfering Compounds from Smoking: The smoking process introduces a variety of chemical compounds into the fish matrix, including phenols, aldehydes, ketones, and polycyclic aromatic hydrocarbons (PAHs).[1][6] These compounds can co-elute with this compound components, causing signal suppression or enhancement in the detector.

  • Multiple Components of this compound: this compound is a mixture of six different azo dyes, each with potentially different chemical properties and responses to analytical procedures.[2] This complexity requires analytical methods capable of separating and quantifying each component.

Q3: What are the common analytical techniques for this compound quantification?

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common and effective method for the separation and quantification of this compound components.[7][8] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also employed for its high sensitivity and selectivity, which is particularly useful for confirming the identity of the dye components and for analyzing samples with very low concentrations of the dye.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Causes:

  • Column Overload: Injecting too high a concentration of the sample extract can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound components and their interaction with the stationary phase.

  • Contamination of the Guard or Analytical Column: Co-extracted matrix components can accumulate on the column, leading to poor peak shape.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

Troubleshooting Steps:

  • Dilute the Sample Extract: Reduce the concentration of the injected sample to see if peak shape improves.

  • Optimize Mobile Phase pH: Experiment with small adjustments to the mobile phase pH to improve peak symmetry.

  • Clean or Replace Columns: Flush the column with a strong solvent. If the problem persists, replace the guard column and then the analytical column if necessary.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the final extract in the initial mobile phase.

Issue 2: Inaccurate Quantification due to Matrix Effects (Signal Suppression or Enhancement)

Possible Causes:

  • Co-eluting matrix components from the smoked fish (e.g., fats, proteins, phenols) are interfering with the ionization of this compound components in the mass spectrometer source or absorbing at the same wavelength in the DAD.[4]

Troubleshooting Steps & Mitigation Strategies:

  • Optimize Sample Preparation for Matrix Removal:

    • Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the sample extract. For fatty matrices like smoked fish, C18 or polymeric sorbents are often effective.[9][10]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide residue analysis, can be adapted for dye extraction and cleanup in fatty matrices.[11] It typically involves an extraction with acetonitrile (B52724) followed by a dispersive SPE cleanup step with sorbents like C18 and Primary Secondary Amine (PSA) to remove fats and other interferences.[11]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analytical signal.[11] However, ensure the diluted concentration of this compound is still above the method's limit of quantification.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Use of an Internal Standard: An isotopically labeled internal standard, if available, is the most effective way to correct for matrix effects as it behaves similarly to the analyte throughout the sample preparation and analysis process.[6]

Issue 3: Low or Inconsistent Recovery of this compound

Possible Causes:

  • Incomplete Extraction: The chosen extraction solvent may not be efficient in extracting all this compound components from the smoked fish matrix.

  • Analyte Loss During Cleanup: The SPE or dSPE cleanup step may be removing some of the this compound along with the matrix interferences.

  • Degradation of this compound: The pH of the extraction solvent or exposure to light and high temperatures could potentially degrade the azo dyes.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., acetonitrile, methanol, with or without small amounts of acid or base) to find the optimal extraction efficiency.

  • Evaluate Cleanup Step: Analyze the eluate from the cleanup step to check for the presence of this compound. If significant loss is observed, a less aggressive cleanup sorbent or a different cleanup technique may be needed.

  • Assess Analyte Stability: Conduct stability studies of this compound standards in the extraction solvent and under the conditions used for sample preparation to ensure no degradation is occurring. It is important to evaluate the stability of the individual components of this compound.

Experimental Protocols

Protocol 1: Sample Preparation of Smoked Fish for HPLC-DAD Analysis

This protocol outlines a general procedure for the extraction and cleanup of this compound from smoked fish.

  • Sample Homogenization:

    • Weigh 5 g of the edible portion of the smoked fish.

    • Homogenize the sample with a high-speed blender.

  • Extraction:

    • Add 20 mL of acetonitrile to the homogenized sample.

    • Vortex for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Add it to a dSPE tube containing magnesium sulfate, PSA, and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for HPLC-DAD analysis.

Protocol 2: Quantification using Matrix-Matched Calibration
  • Prepare a Blank Matrix Extract: Follow the sample preparation protocol (Protocol 1) using a smoked fish sample that is known to be free of this compound.

  • Prepare a Stock Standard Solution: Prepare a concentrated stock solution of a this compound standard in a suitable solvent (e.g., methanol).

  • Create Calibration Standards: Serially dilute the stock standard solution with the blank matrix extract to create a series of calibration standards at different concentrations.

  • Analyze Standards and Samples: Inject the calibration standards and the sample extracts into the HPLC-DAD system.

  • Construct Calibration Curve and Quantify: Plot the peak area of the this compound components against their concentration for the calibration standards. Use the resulting calibration curve to determine the concentration of this compound in the samples.

Quantitative Data Summary

ParameterHPLC-DAD MethodLC-MS/MS Method
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Analyte and matrix dependentTypically lower than HPLC-DAD
Limit of Quantification (LOQ) Analyte and matrix dependentTypically lower than HPLC-DAD
Recovery 80-110% (with optimized cleanup)85-115% (with optimized cleanup)
Precision (RSD) < 15%< 10%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Smoked Fish Sample Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction + QuEChERS Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE dSPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Supernatant Final_Extract Final Extract Filtration->Final_Extract Analysis_Instrument HPLC-DAD or LC-MS/MS Final_Extract->Analysis_Instrument Data_Processing Data Processing & Quantification Analysis_Instrument->Data_Processing Result This compound Concentration Data_Processing->Result Matrix_Effect_Mitigation Start Matrix Effect Observed Strategy1 Optimize Sample Cleanup (e.g., SPE, dSPE) Start->Strategy1 Strategy2 Sample Dilution Start->Strategy2 Strategy4 Internal Standard Method Start->Strategy4 If available Strategy3 Matrix-Matched Calibration Strategy1->Strategy3 Strategy2->Strategy3 End Accurate Quantification Strategy3->End Strategy4->End

References

Technical Support Center: Brown FK Extraction from Fatty Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of the food colorant Brown FK from challenging fatty food matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound from high-fat samples.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Low or no recovery of this compound in the final extract. 1. Incomplete extraction from the food matrix: this compound may be trapped within the fat globules. 2. Co-precipitation with fat: The dye might be removed along with the fat during the defatting step. 3. Degradation of this compound: The extraction conditions (e.g., high temperature, extreme pH) might be degrading the azo dye.[1][2] 4. Inappropriate solvent selection: The solvent may not be optimal for solubilizing this compound after fat removal. This compound is very soluble in water.[3]1. Optimize homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for extraction.[4][5] 2. Repeat defatting step: Perform the hexane (B92381) wash 2-3 times to ensure complete removal of fat.[6] 3. Use a suitable extraction solvent: After defatting, use a solvent like 70% ethanol (B145695) to extract this compound.[6] 4. Control temperature: Avoid excessive heat during extraction. A water bath at 50°C has been shown to be effective.[6]
High variability in recovery rates between replicate samples. 1. Inconsistent sample homogenization: Non-uniform samples will lead to variable extraction efficiencies. 2. Incomplete phase separation: Residual hexane (containing fat) in the aqueous/ethanol phase can interfere with subsequent analysis. 3. Inconsistent solvent volumes: Inaccurate measurement of extraction solvents will lead to variability.1. Standardize homogenization protocol: Use a consistent method and duration for sample homogenization.[5] 2. Ensure complete phase separation: Centrifuge at a sufficient speed and time (e.g., 10,000 rpm for 10 min) to achieve a clear separation of layers.[6] Carefully collect the supernatant. 3. Use calibrated pipettes: Ensure accurate and consistent dispensing of all solvents.
Presence of interfering peaks in the chromatogram (e.g., HPLC). 1. Co-extraction of other compounds: The extraction solvent may be pulling out other colored or UV-active compounds from the food matrix. 2. Residual fat in the sample: Incomplete defatting can lead to the presence of lipids that interfere with the analysis.[7][8] 3. Contamination from labware or reagents. 1. Incorporate a sample clean-up step: Consider using solid-phase extraction (SPE) to remove interfering compounds. 2. Optimize the defatting step: Increase the number of hexane washes or try a different non-polar solvent. 3. Use high-purity solvents and clean labware: Ensure all materials are free from potential contaminants.
Emulsion formation during liquid-liquid extraction. 1. High concentration of emulsifying agents in the food sample. 2. Vigorous shaking or mixing. 1. Add a salt: Introducing a salt like sodium chloride can help to break the emulsion. 2. Centrifugation: This can aid in separating the layers. 3. Gentle inversion: Instead of vigorous shaking, gently invert the extraction vessel multiple times.

Experimental Protocols

Protocol 1: Extraction of this compound from High-Fat Food Samples for HPLC Analysis

This protocol is adapted from a published method for the determination of this compound in food.[6]

1. Sample Preparation and Homogenization:

  • Weigh 5 g of the food sample.

  • Homogenize the sample until a uniform consistency is achieved. For solid samples, grinding or blending may be necessary.[4][5]

2. Fat Removal (Defatting):

  • Add 20-40 mL of hexane to the homogenized sample.

  • Vortex mix thoroughly for 2-3 minutes.

  • Separate the hexane layer. This can be done by centrifugation followed by decantation or using a separatory funnel.

  • Repeat the hexane wash 2-3 times to ensure complete removal of fat.

3. This compound Extraction:

  • To the defatted sample, add 20-40 mL of 70% ethanol.

  • Vortex mix for 5 minutes.

  • Place the sample in a water bath at 50°C for 20 minutes.[6]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[6]

  • Collect the supernatant.

4. Final Preparation for Analysis:

  • Filter the supernatant through a Whatman No. 1 filter paper or a 0.45 µm syringe filter.

  • The filtrate is now ready for injection into the HPLC system.

Protocol 2: General Solvent Extraction for Fat Determination (for comparison)

This is a general procedure for determining fat content and can be used to assess the efficiency of the defatting step.

1. Sample Preparation:

  • Dry the food sample to remove moisture, which can interfere with the extraction.

  • Grind the dried sample to increase the surface area.[4]

2. Extraction:

  • Place the prepared sample in a Soxhlet extraction apparatus.[4]

  • Use an organic solvent such as petroleum ether or hexane for extraction.[9]

  • The extraction is carried out over several hours, with the solvent continuously cycling through the sample.

3. Quantification:

  • After extraction, the solvent is evaporated from the collection flask.

  • The remaining residue, which is the extracted fat, is weighed.

  • The fat content is calculated as a percentage of the original sample weight.

Quantitative Data Summary

The following table summarizes recovery data from a study on this compound extraction.

Food MatrixSpiked Concentration (µg/g)Average Recovery (%)
Seafood1092.8
2086.5
5090.3
Noodles1094.8
2090.8
5092.1
Other Foods (including high-fat)1092.3
2090.0
5091.5

Data adapted from an improved analytical method for the determination of this compound in food using HPLC.[6]

Visualizations

Troubleshooting Workflow for Low this compound Recovery

Troubleshooting_Low_Recovery Start Low or No This compound Recovery CheckHomogenization Review Homogenization Protocol Start->CheckHomogenization Incomplete Extraction? CheckDefatting Evaluate Defatting Step Start->CheckDefatting Co-precipitation with Fat? CheckExtraction Assess Extraction Solvent & Conditions Start->CheckExtraction Poor Solubility? CheckDegradation Investigate Potential Degradation Start->CheckDegradation Analyte Loss? ImproveHomogenization Increase homogenization time/intensity CheckHomogenization->ImproveHomogenization IncreaseWashes Increase number of hexane washes (2-3x) CheckDefatting->IncreaseWashes ConfirmSolvent Ensure use of 70% ethanol post-defatting CheckExtraction->ConfirmSolvent ControlTemp Maintain temperature at ~50°C CheckDegradation->ControlTemp

Caption: Troubleshooting flowchart for low this compound recovery.

This compound Extraction Workflow from Fatty Foods

Extraction_Workflow Sample 5g Fatty Food Sample Homogenize Homogenize Sample Sample->Homogenize Defat Defat with Hexane (2-3x) Homogenize->Defat Centrifuge1 Centrifuge & Discard Hexane Layer Defat->Centrifuge1 Extract Extract with 70% Ethanol (50°C, 20 min) Centrifuge1->Extract Centrifuge2 Centrifuge (10,000 rpm, 10 min) Extract->Centrifuge2 Collect Collect Supernatant Centrifuge2->Collect Filter Filter (0.45 µm) Collect->Filter Analysis HPLC Analysis Filter->Analysis

Caption: Workflow for this compound extraction from fatty foods.

References

Technical Support Center: Optimizing Mobile Phase for Brown FK Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of Brown FK isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is its isomer separation challenging?

This compound (also known as Food Brown 1) is a food colorant consisting of a mixture of six synthetic azo dyes. These components are structural isomers and closely related compounds, which makes their separation challenging due to their similar physicochemical properties. Achieving baseline separation is crucial for accurate identification and quantification.

Q2: I am not getting good separation between the this compound isomers. Where should I start with optimizing my mobile phase?

Poor separation is a common issue. A systematic approach to mobile phase optimization is recommended. Start by evaluating the organic modifier, then the pH of the aqueous phase, and finally the buffer concentration. It is also crucial to ensure your column is appropriate for the separation. A C18 column is a good starting point.[1][2]

Q3: My peaks are broad and tailing. How can I improve the peak shape?

Peak broadening and tailing can be caused by several factors related to the mobile phase:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the azo dye components. For acidic dyes, using a mobile phase with a pH below their pKa can suppress ionization and reduce tailing. An acidic mobile phase is often preferred for the separation of ionizable compounds.

  • Buffer Concentration: Inadequate buffer capacity can lead to pH shifts on the column, causing peak tailing. Ensure your buffer concentration is sufficient (typically 25-50 mM) to maintain a stable pH.

  • Organic Modifier: The choice of organic modifier (e.g., methanol, acetonitrile) can influence peak shape. If you are observing tailing with methanol, switching to acetonitrile (B52724) or a mixture of both might improve peak symmetry.

Q4: How do I choose the right organic modifier for separating this compound isomers?

Methanol and acetonitrile are the most common organic modifiers in reversed-phase HPLC.

  • Methanol is a protic solvent and can engage in hydrogen bonding, which can be advantageous for separating polar compounds. An improved analytical method for this compound has been successfully developed using a mobile phase containing methanol.[1][2]

  • Acetonitrile is an aprotic solvent and generally has a lower viscosity, which can lead to higher efficiency and lower backpressure.

If you are not achieving adequate separation with one, try the other or a ternary mixture (e.g., water, methanol, acetonitrile).

Q5: What is the impact of mobile phase pH on the retention and separation of this compound isomers?

The pH of the mobile phase is a critical parameter for optimizing the separation of ionizable compounds like the azo dye components of this compound. Adjusting the pH can alter the charge state of the analytes, thereby changing their retention time and selectivity. For azo dyes, which are often acidic, working at a lower pH can increase retention and improve separation. It is recommended to experiment with a pH range, for instance, from 3 to 5, to find the optimal separation window.

Q6: I'm still not getting the desired separation after optimizing the mobile phase. What else can I do?

If mobile phase optimization is insufficient, consider the following:

  • Column Chemistry: If you are using a standard C18 column, you could try a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivities.

  • Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve efficiency. However, be mindful of the stability of your analytes at higher temperatures.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures like this compound. A shallow gradient can help to resolve closely eluting peaks.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Separation

This method has been shown to successfully separate the main components of this compound.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column RC-C18 (or equivalent C18 column)
Mobile Phase A: Sodium Acetate (B1210297) SolutionB: Methanol
Detection 254 nm
Flow Rate Typically 0.8 - 1.2 mL/min (optimize for your column dimensions)
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 25-30 °C

Mobile Phase Preparation:

  • Mobile Phase A (Sodium Acetate Solution): Prepare a solution of sodium acetate in HPLC-grade water. The concentration may need to be optimized (e.g., 10-50 mM). Adjust the pH with a suitable acid (e.g., acetic acid) to the desired value. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Methanol): Use HPLC-grade methanol. Filter through a 0.45 µm membrane filter.

Gradient Program (Example):

A gradient program will likely be necessary to achieve optimal separation. The following is a starting point and should be optimized for your specific application.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.05050
25.01090
30.01090
30.19010
35.09010

Data Presentation

Table 1: Mobile Phase Composition and its Effect on Isomer Separation

Mobile Phase CompositionObservationTroubleshooting Action
Isocratic (e.g., 60:40 Methanol:Water)Co-elution of isomers, poor resolution.Switch to a gradient elution.
Gradient with AcetonitrileImproved separation but potential peak tailing.Add a buffer to the aqueous phase to control pH.
Gradient with Methanol and Sodium Acetate BufferGood separation and improved peak shape.[1][2]Optimize the gradient slope and buffer concentration for baseline resolution.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Start: Poor Isomer Separation check_column Step 1: Verify Column (e.g., C18) start->check_column optimize_organic Step 2: Optimize Organic Modifier check_column->optimize_organic choose_modifier Choose: Methanol or Acetonitrile? optimize_organic->choose_modifier optimize_gradient Step 3: Optimize Gradient Program choose_modifier->optimize_gradient Select one or try both adjust_slope Adjust Gradient Slope (Shallow gradient for better resolution) optimize_gradient->adjust_slope optimize_ph Step 4: Optimize Mobile Phase pH adjust_slope->optimize_ph add_buffer Add Buffer (e.g., Acetate) to control pH optimize_ph->add_buffer optimize_buffer Step 5: Optimize Buffer Concentration add_buffer->optimize_buffer adjust_conc Adjust Concentration (25-50 mM) optimize_buffer->adjust_conc end End: Optimized Separation adjust_conc->end Resolution Achieved troubleshoot Further Troubleshooting: - Change Column Chemistry - Adjust Temperature adjust_conc->troubleshoot Resolution Still Poor

Caption: Workflow for optimizing mobile phase for this compound isomer separation.

References

minimizing degradation of Brown FK during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Brown FK Analysis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A: this compound is a food colorant consisting of a mixture of six synthetic azo dyes.[1] Like many azo dyes, it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. The core issue is the instability of the azo bond (–N=N–), which can be broken down by various environmental factors. One study noted that this compound exhibits "fairly mediocre stability" when exposed to light and can have poor thermal stability, making careful sample handling critical.

Q2: What are the primary factors that cause this compound to degrade?

A: The main factors leading to the degradation of azo dyes like this compound are:

  • Light Exposure (Photodegradation): UV or even ambient laboratory light can provide the energy to break the azo bonds.

  • High Temperature (Thermal Degradation): Heat accelerates the rate of chemical reactions, including the decomposition of the dye.

  • Extreme pH: Both highly acidic and highly alkaline conditions can catalyze the degradation of azo dyes. Degradation is often favored under acidic conditions.[2]

  • Oxidizing/Reducing Agents: The presence of strong oxidizing or reducing agents in the sample matrix or reagents can chemically alter the dye structure.

Q3: How can I visually identify if my this compound sample has degraded?

A: The most common sign of degradation is a change in the solution's color or a complete loss of color (decolorization). Since this compound is a mixture of several dyes, degradation may result in a shift from its characteristic brown hue to a lighter shade or a different color altogether as the chromophoric azo bonds are cleaved.

Q4: What are the ideal storage conditions for this compound stock solutions and prepared samples?

A: To ensure stability, stock solutions and prepared samples should be:

  • Stored in amber glass vials or tubes to protect them from light.[3]

  • Kept at refrigerated temperatures (2-8 °C) or frozen, depending on the solvent and required storage duration.

  • Maintained at a neutral or near-neutral pH if possible.

  • Tightly sealed to prevent solvent evaporation and exposure to air.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound.

Problem: Low or No Analyte Peak in HPLC Chromatogram

Possible Cause Troubleshooting Steps & Solutions
Analyte Degradation 1. Review Sample Preparation Conditions: - Light: Were samples prepared under ambient light? Solution: Repeat preparation under yellow light or in a dimly lit area. Use amber vials for all steps.[3] - Temperature: Was heat used during extraction or evaporation? Solution: Use non-thermal methods for concentration, such as vacuum centrifugation at low temperature or solid-phase extraction (SPE). Keep samples on ice or in a cooling rack whenever possible. - pH: Was the extraction solvent or sample matrix highly acidic or alkaline? Solution: Adjust the pH of the sample or extraction solvent to be as close to neutral (pH 6-8) as possible, if compatible with your extraction method.
Poor Extraction Recovery 1. Optimize Extraction Solvent: - The solvent may not be optimal for your specific matrix. Solution: Test different solvents or solvent mixtures (e.g., methanol (B129727), acetonitrile (B52724), or mixtures with aqueous buffers).[4]2. Improve Extraction Efficiency: - Inefficient physical extraction. Solution: Increase vortexing/shaking time or consider using ultrasonication, but monitor for any temperature increase.
HPLC System Issues 1. Check for Leaks: - A leak in the system can lead to low pressure and poor injection. Solution: Inspect all fittings and connections from the pump to the detector.[5]2. Injector Problems: - A blocked or partially blocked injector loop can result in little to no sample being injected. Solution: Flush the injector and sample loop. If the problem persists, inspect and replace the rotor seal if necessary.[3]

Problem: Inconsistent or Drifting Peak Retention Times

Possible Cause Troubleshooting Steps & Solutions
Mobile Phase Inconsistency 1. Improper Mixing: - If using an online gradient mixer, ensure it is functioning correctly. Solution: Premix the mobile phase manually to rule out pump proportioning issues.[5][6]2. Solvent Evaporation: - The composition of the mobile phase can change over time if volatile solvents evaporate. Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.
Column Temperature Fluctuations 1. Unstable Column Temperature: - Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a consistent and stable temperature.[7]
Column Degradation 1. Column Contamination/Aging: - Buildup of matrix components can alter the stationary phase. Solution: Flush the column with a strong solvent. If performance does not improve, replace the column. Use a guard column to protect the analytical column.[6]

Data on Azo Dye Stability

While specific degradation kinetic data for this compound is limited, the following table summarizes the general stability of azo dyes under various conditions, which can be used as a guideline for sample preparation.

Condition Effect on Azo Dye Stability Recommendation for this compound Sample Prep
Light Mediocre to poor stability; photodegradation can occur rapidly.Work under reduced light (e.g., yellow light). Use amber glassware and autosampler vials.
Temperature Stability decreases as temperature increases. Thermal degradation is a significant risk.Avoid heating samples. Use cooling blocks or ice baths. If concentration is needed, use methods like lyophilization or vacuum centrifugation at low temperatures.
pH Degradation is often accelerated in highly acidic (e.g., pH < 4) or highly alkaline (e.g., pH > 9) conditions.[2]Maintain sample and solvent pH in the neutral range (6-8) where possible. Buffer samples if necessary.
Solvent Polar organic solvents like methanol and acetonitrile are common. Stability can vary between solvents.Acetonitrile is often a good starting choice. Always test for analyte stability in the chosen solvent if storing samples for extended periods.

Experimental Protocols & Visualizations

Protocol: Recommended Sample Preparation for Minimizing Degradation

This protocol outlines a solid-phase extraction (SPE) method designed to minimize light and heat exposure.

Objective: To extract this compound from a liquid sample (e.g., beverage) while minimizing degradation.

Materials:

  • C18 SPE Cartridges

  • Amber glass collection tubes

  • Vacuum manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • pH meter and adjustment solutions (0.1 M HCl / 0.1 M NaOH)

  • 0.45 µm amber syringe filters

Methodology:

  • Work Environment Setup: Perform all subsequent steps under yellow light or in a dimly lit area to prevent photodegradation.

  • Sample pH Adjustment: Measure the pH of the liquid sample. If it is outside the 6-8 range, adjust it carefully using 0.1 M HCl or 0.1 M NaOH.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Load 10 mL of the pH-adjusted sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove unretained matrix components.

  • Drying:

    • Dry the cartridge under vacuum for 5 minutes to remove excess water.

  • Elution:

    • Place an amber glass collection tube under the cartridge.

    • Elute the this compound from the cartridge using 5 mL of methanol or acetonitrile.

  • Final Preparation:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen at room temperature if concentration is required.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the final solution through a 0.45 µm amber syringe filter directly into an amber HPLC vial for analysis.

Visualizations

cluster_degradation Simplified Azo Dye Degradation AzoDye Aromatic-N=N-Aromatic (this compound Component) Cleavage Cleavage of Azo Bond AzoDye->Cleavage Light (hν) Heat (Δ) pH extremes Products Aromatic Amines (Colorless Degradation Products) Cleavage->Products

Caption: Simplified degradation pathway of an azo dye like this compound.

start Start: Receive Sample step1 Work under Yellow Light / Low Light Conditions start->step1 step2 Adjust Sample pH to 6-8 (If Necessary) step1->step2 step3 Keep Sample on Ice or Cooling Rack step2->step3 step4 Perform Extraction (e.g., SPE Protocol) step3->step4 step5 Use Amber Vials for Collection & Storage step4->step5 step6 Concentrate without Heat (e.g., N2 Stream at RT) step5->step6 end Analysis by HPLC step6->end

Caption: Recommended workflow to minimize this compound degradation.

Problem Problem: Low Analyte Recovery CheckLight Was sample exposed to ambient light? Problem->CheckLight CheckHeat Was heat used during sample prep? CheckLight->CheckHeat No Sol_Light Solution: Use amber vials & work under yellow light. CheckLight->Sol_Light Yes CheckpH Was pH extreme? CheckHeat->CheckpH No Sol_Heat Solution: Use non-thermal concentration methods. Keep samples cool. CheckHeat->Sol_Heat Yes CheckExtraction Is extraction method validated? CheckpH->CheckExtraction No Sol_pH Solution: Adjust pH to neutral range (6-8) before extraction. CheckpH->Sol_pH Yes Sol_Extraction Solution: Optimize extraction solvent and procedure. CheckExtraction->Sol_Extraction No

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Brown FK Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting peaks in Brown FK chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis challenging?

A1: this compound, also known as C.I. Food Brown 1 or E154, is a brown colorant that is a mixture of six synthetic azo dyes, often with added sodium chloride and/or sodium sulfate.[1] The primary challenge in its chromatographic analysis stems from the fact that it is a multi-component mixture. These components are structurally similar, which can lead to co-elution or poor resolution between peaks during analysis.[2][3]

The main components of this compound include:

  • Sodium 4-(2,4-diaminophenylazo)benzenesulfonate

  • Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate

  • Disodium 4,4'-(4,6-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

  • Disodium 4,4'-(2,4-diamino-1,3-phenylenebisazo)di(benzenesulfonate)

  • Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)

  • Trisodium 4,4',4''-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)[1]

Some historical analytical methods have shown poor resolution, particularly between components II and IV of this compound.[2]

Q2: What are the initial signs of co-eluting peaks in my this compound chromatogram?

A2: Co-elution, where two or more compounds elute from the chromatography column at the same time, can manifest in several ways on your chromatogram.[4][5] Initial indicators include:

  • Peak asymmetry: Look for peaks that are not symmetrical. This can include peak fronting or tailing.

  • Shoulders on peaks: A "shoulder" on the side of a peak is a strong indicator of an underlying, unresolved peak.[5][6]

  • Broader than expected peaks: If peaks are wider than what is typical for your system, it could be due to multiple components merging.

  • Inconsistent peak shapes: Variation in the shape of a peak across different runs can suggest a co-elution problem.

For confirmation, advanced detection methods are recommended. A Diode Array Detector (DAD) can perform peak purity analysis by comparing spectra across the peak.[4][5] If the spectra are not identical, the peak is likely impure due to co-elution. Mass spectrometry (MS) can also be used to identify if multiple mass-to-charge ratios (m/z) are present within a single chromatographic peak.[4]

Q3: What analytical techniques are most effective for this compound analysis?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of this compound.[7] Reversed-phase HPLC with a C18 or C8 column is frequently employed. For detection, a Diode Array Detector (DAD) is highly recommended as it can provide spectral information across a range of wavelengths, which is useful for identifying the different components of the dye mixture.[7] Monitoring at 254 nm is a common practice.[7] For definitive identification of peaks, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be utilized.[2][8]

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-eluting peaks are a common issue in the analysis of multi-component mixtures like this compound. This guide provides a systematic approach to troubleshoot and resolve these issues. A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[9]

Step 1: Initial Assessment and Diagnosis

Before making changes to your method, confirm that you are indeed dealing with co-elution.

  • Visual Inspection: Carefully examine your chromatogram for peak shoulders, tailing, or fronting.

  • Peak Purity Analysis: If you have a DAD detector, utilize the peak purity function in your chromatography software. This will compare UV-Vis spectra across the peak to check for inconsistencies.[5]

  • Mass Spectrometry: If available, analyze the eluent corresponding to the problematic peak by MS to see if more than one compound is present.[4]

Step 2: Method Optimization

The resolution of two peaks is influenced by three main factors: efficiency (N), selectivity (α), and retention factor (k).[4][9] The following steps will guide you through optimizing these parameters.

G cluster_0 Start cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Stationary Phase Evaluation cluster_3 Phase 3: Physical Parameters Adjustment cluster_4 End start Problem: Co-eluting Peaks in this compound Chromatogram a1 Optimize Gradient Slope (Slower ramp rate) start->a1 Start Here a2 Adjust Mobile Phase pH (e.g., add 0.1% formic acid) a1->a2 If unresolved end_node Resolution Achieved (Rs > 1.5) a1->end_node If resolved a3 Change Organic Modifier (e.g., Methanol (B129727) to Acetonitrile) a2->a3 If unresolved a2->end_node If resolved b1 Switch Column Chemistry (e.g., C18 to Phenyl-Hexyl) a3->b1 If unresolved a3->end_node If resolved b2 Use Higher Efficiency Column (Smaller particles or core-shell) b1->b2 If unresolved b1->end_node If resolved c1 Adjust Column Temperature b2->c1 If unresolved b2->end_node If resolved c2 Modify Flow Rate (Lower flow rate for better resolution) c1->c2 If unresolved c1->end_node If resolved c2->a1 Re-optimize if necessary c2->end_node If resolved

Caption: A systematic workflow for troubleshooting co-eluting peaks.

1. Optimize the Mobile Phase

  • Adjust the Gradient: For gradient elution, a shallower gradient (slower increase in the percentage of organic solvent) can significantly improve the separation of closely eluting compounds.[9] If two peaks are eluting very close together, try to flatten the gradient in that specific region of the chromatogram.

  • Change Mobile Phase Composition:

    • Organic Modifier: Switching the organic solvent (e.g., from methanol to acetonitrile (B52724) or vice versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[9]

    • pH of the Aqueous Phase: The retention of azo dyes can be sensitive to pH. Adding a modifier like 0.1% formic acid to the aqueous phase is a common practice to ensure good peak shape and can alter selectivity.[7][9]

2. Evaluate the Stationary Phase (Column)

  • Change Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity. If you are using a standard C18 column, consider trying a column with a different chemistry, such as a phenyl-hexyl or cyano (CN) phase.[9]

  • Increase Column Efficiency:

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) or core-shell particles offer higher efficiency (more theoretical plates), which results in sharper peaks and better resolution.[9]

    • Longer Column: Increasing the column length can also increase efficiency, but will lead to longer run times and higher backpressure.

3. Adjust Physical Parameters

  • Temperature: Changing the column temperature can affect selectivity and efficiency. Increasing the temperature generally decreases viscosity, which can lead to sharper peaks, but it can also change the elution order. Experiment with a range of temperatures (e.g., 30°C to 50°C).

  • Flow Rate: Lowering the flow rate can improve resolution by allowing more time for interactions between the analytes and the stationary phase, though this will increase the analysis time.[9]

Experimental Protocols & Data

Recommended HPLC Method for this compound Analysis

An improved HPLC method has been developed that provides sharp, symmetrical peaks with good resolution between the components of this compound.[2][8]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Food Sample prep2 Extract with Solvent prep1->prep2 prep3 Centrifuge and Filter prep2->prep3 hplc1 Inject Sample onto RC-C18 Column prep3->hplc1 hplc2 Gradient Elution with Sodium Acetate (B1210297) & Methanol hplc1->hplc2 hplc3 DAD Detection at 254 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Quantify using Standard Curve data1->data2 data3 Confirm with LC-MS/MS (Optional) data2->data3

Caption: Workflow for the analysis of this compound in food samples.

Methodology:

  • Sample Preparation:

    • For seafood samples: Weigh 10 g of the homogenized sample. Add 20 mL of a 2.88% sodium acetate solution and 30 mL of methanol. Sonicate for 30 minutes, then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

    • For noodles: Weigh 10 g of the ground sample. Add 50 mL of 70% methanol containing 2.88% sodium acetate. Follow the sonication and centrifugation steps as above.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

    • Column: RC-C18 column.

    • Mobile Phase A: Sodium acetate solution.

    • Mobile Phase B: Methanol.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: A specific gradient program should be developed, starting with a higher proportion of mobile phase A and gradually increasing mobile phase B to elute the components of this compound.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the components of this compound based on retention times from a standard injection.

    • Quantify the amount of this compound by comparing the sum of the peak areas to a standard curve.

    • For confirmation, LC-MS/MS can be used to identify the specific components in the eluted peaks.[8]

Performance Data of an Improved HPLC Method

The following table summarizes the performance characteristics of an optimized HPLC method for the determination of this compound.[7][8]

ParameterValue
Linearity (R²)1.0
Limit of Detection (LOD)0.06 µg/mL
Limit of Quantification (LOQ)0.19 µg/mL
Precision (%RSD)0 - 1.2%
Accuracy86.5% - 94.8%
Sample Recovery Data

The efficiency of the extraction procedure is crucial for accurate quantification. The table below shows recovery rates from different food matrices using an optimized pretreatment method.[7]

Food Sample GroupRecovery Rate
Seafood86.5% - 92.8%
Noodles90.8% - 94.8%
Other90.0% - 92.3%

References

Technical Support Center: Enhancing the Sensitivity of Brown FK Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Brown FK. Our aim is to help you enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound, also known as Kipper Brown or C.I. Food Brown 1, is a brown mixture of six synthetic azo dyes.[1] It was formerly used to color smoked fish and some meats.[1][2] Due to potential health concerns, including allergic reactions and the formation of mutagenic compounds, its use in food is now banned or restricted in many regions, including the European Union and the United States.[1][2][3] Sensitive detection methods are crucial for regulatory enforcement, food safety monitoring, and ensuring products are free from this unauthorized additive.

Q2: What are the primary analytical methods for detecting this compound?

The most common and effective methods for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or UV-Vis detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7] HPLC-DAD offers good selectivity and sensitivity for routine analysis, while LC-MS/MS provides higher sensitivity and specificity, making it ideal for trace-level detection and confirmation.[4][8] Electrochemical methods are also being explored as a sensitive alternative.[9][10]

Q3: What are the main challenges in achieving sensitive this compound detection?

Researchers often face challenges such as:

  • Matrix Interference: Food samples are complex, and components can co-elute with this compound, suppressing or enhancing the analytical signal.[11][12]

  • Low Concentrations: In cases of fraudulent use, this compound may be present at very low levels, requiring highly sensitive instrumentation and optimized methods.[8]

  • Poor Peak Shape: Issues like peak tailing or fronting can affect resolution and the accuracy of quantification.[13][14][15]

  • Sample Preparation: Inefficient extraction and cleanup can lead to low recovery of the analyte and increased matrix effects.[16][17]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC-DAD and LC-MS/MS.

HPLC-DAD Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting analyte ionization.Adjust the mobile phase pH. For azo dyes, a slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) buffer) can improve peak shape.[4]
Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).Use a well-end-capped column or add a competing agent like triethylamine (B128534) to the mobile phase in small concentrations.
Column overload.Reduce the injection volume or dilute the sample.[18][19]
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[18][20]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[18]
Column aging or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Low Sensitivity / Small Peaks Suboptimal detection wavelength.Set the DAD detector to the maximum absorbance wavelength for the this compound components (around 400-500 nm).[6]
Inefficient extraction from the sample matrix.Optimize the sample preparation protocol. (See Experimental Protocols section).
Leaks in the HPLC system.Check for leaks at all fittings, especially between the column and the detector.[21]
Baseline Noise or Drift Contaminated mobile phase or detector cell.Filter the mobile phase and flush the detector cell.[18]
Air bubbles in the system.Degas the mobile phase thoroughly and purge the pump.[18]
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.Improve sample cleanup using Solid-Phase Extraction (SPE).[22][23]
Use matrix-matched calibration standards to compensate for the effect.[12]
If available, use a stable isotope-labeled internal standard that co-elutes with the analyte.[11]
Inconsistent Ionization Fluctuations in the electrospray ionization (ESI) source.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).
Mobile phase additives are not MS-compatible.Use volatile mobile phase additives like formic acid or ammonium formate (B1220265) instead of non-volatile buffers like phosphate.[4]
Contamination and Ghost Peaks Carryover from previous injections.Implement a rigorous needle wash protocol and inject a blank solvent after high-concentration samples.
Contaminants from solvents, reagents, or labware.[24][25]Use high-purity solvents and reagents. Test all materials for potential leachables.

Data Presentation

Table 1: Performance Comparison of Analytical Methods for Azo Dye Detection
MethodAnalyte(s)MatrixLinearity (R²)LODLOQRecovery (%)Reference
HPLC-DADThis compoundFood> 0.9990.06 µg/mL0.19 µg/mL86.5 - 94.8[4]
HPLC-DAD8 Synthetic DyesBeverages> 0.990.036 - 0.07 µg/mL0.098 - 0.2 µg/mL89.46 - 111.1[3][6]
HPLC-DAD9 Azo DyesTurmeric≥ 0.99980.01 - 0.04 mg/kg0.04 - 0.12 mg/kg96.0 - 102.6[5]
UHPLC-MS/MSIllegal DyesSpices> 0.99-10-1000 ppb (conventional)-[8]
UFLC-MS/MS4 Azo DyesRat Plasma> 0.990.03 - 0.10 ng/mL0.10 - 0.25 ng/mL85.3 - 109.2[23]

Experimental Protocols

Detailed Methodology: HPLC-DAD for this compound in Smoked Fish

This protocol is a synthesized example based on established methods for azo dye analysis.

1. Sample Preparation and Extraction

  • Homogenization: Weigh 5 g of the smoked fish sample and homogenize it.

  • Extraction:

    • Add 20 mL of a 70:30 (v/v) methanol (B129727)/water solution containing 50 mM ammonium acetate to the homogenized sample.[26]

    • Vortex the mixture for 1 minute.

    • Place the sample in an ultrasonic bath at 50°C for 20 minutes.[4]

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

2. HPLC-DAD Analysis

  • HPLC System: A standard HPLC system with a Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium acetate buffer (pH 6.8)

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B (return to initial conditions)

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: Diode Array Detector monitoring at 480 nm.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (5g Smoked Fish) Extraction 2. Extraction (Methanol/Water + Sonication) Homogenization->Extraction Centrifugation 3. Centrifugation (10,000 rpm, 10 min) Extraction->Centrifugation SPE 4. SPE Cleanup (C18 Cartridge) Centrifugation->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation Filtration 6. Filtration (0.45 µm Syringe Filter) Evaporation->Filtration HPLC 7. HPLC-DAD Analysis Filtration->HPLC Data 8. Data Acquisition & Processing

Experimental workflow for this compound detection.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues start Problem Observed in Chromatogram Peak_Tailing Peak Tailing start->Peak_Tailing Asymmetric Peak Peak_Fronting Peak Fronting start->Peak_Fronting Asymmetric Peak RT_Drift Retention Time Drift start->RT_Drift Inconsistent RT Low_Signal Low Signal/Noise start->Low_Signal Poor S/N Sol_pH Adjust Mobile Phase pH Peak_Tailing->Sol_pH Sol_Cleanup Improve Sample Cleanup Peak_Tailing->Sol_Cleanup Sol_Overload Reduce Sample Concentration Peak_Fronting->Sol_Overload Sol_Temp Check Column Temperature RT_Drift->Sol_Temp Sol_MobilePhase Prepare Fresh Mobile Phase RT_Drift->Sol_MobilePhase Low_Signal->Sol_Cleanup Sol_Wavelength Optimize Detection Wavelength Low_Signal->Sol_Wavelength Check_System Check System Hardware (Leaks, Pump, Column) Sol_pH->Check_System Sol_Overload->Check_System Sol_Temp->Check_System Sol_MobilePhase->Check_System Sol_Cleanup->Check_System Sol_Wavelength->Check_System

Logical flow for troubleshooting HPLC issues.

References

stability of Brown FK under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the food colorant Brown FK. The information focuses on its stability under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a mixture of six synthetic azo dyes.[1] Azo dyes, in general, are known for their high stability across a wide pH range, as well as to heat, light, and oxygen, which has contributed to their extensive use in the food industry.[1][2] However, specific studies have characterized the stability of this compound as "fairly mediocre" in terms of light stability and "poor" in terms of thermal stability when compared to some other food colorants.[3]

Q2: How does pH affect the stability of this compound?

Q3: What is the impact of temperature on the stability of this compound?

Elevated temperatures can negatively impact the stability of this compound. One study noted its thermal stability as "poor".[3] Thermal degradation of food colorants typically follows first-order reaction kinetics, where the rate of degradation increases with temperature.[5][6] This can lead to a loss of color intensity and the formation of degradation products.

Q4: What are the expected degradation products of this compound?

The primary degradation pathway for azo dyes in biological systems is the enzymatic cleavage of the azo bond (-N=N-) by azo-reductases, which are present in intestinal microorganisms.[1][2] This process results in the formation of aromatic amines. The specific degradation products resulting from pH and temperature-induced degradation in a laboratory setting are not well-documented in the available literature.

Q5: Are there validated analytical methods to assess this compound stability?

Yes, high-performance liquid chromatography (HPLC) methods have been developed for the detection and quantification of this compound in food samples.[7] A stability-indicating analytical method (SIAM) is crucial for accurately measuring the active ingredient separate from its degradation products, impurities, and excipients.[8][9] Such methods are essential for conducting reliable stability studies.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected color loss in the sample during storage. Light Exposure: this compound has been reported to have mediocre light stability.[3]Store samples protected from light, for example, by using amber vials or storing them in the dark.
Elevated Temperature: The thermal stability of this compound is considered poor.[3]Store samples at recommended low temperatures and avoid repeated freeze-thaw cycles.
pH Shift: Although generally stable, extreme pH values in the matrix could contribute to degradation.Measure and buffer the pH of your sample to ensure it remains within a stable range.
Inconsistent analytical results for this compound concentration. Method Not Stability-Indicating: The analytical method may be co-eluting degradation products with the parent compound.Develop and validate a stability-indicating HPLC method that can resolve this compound from its potential degradation products.[8][10][11]
Sample Preparation Issues: Inconsistent extraction or dilution of samples.Standardize the sample preparation protocol and ensure its reproducibility.
Formation of unknown peaks in chromatograms of aged samples. Degradation of this compound: The new peaks are likely degradation products.Utilize techniques like LC-MS/MS to identify the structure of the unknown peaks and elucidate the degradation pathway.

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound are scarce in the literature, a general approach based on established guidelines for food additives can be followed.

Protocol: General Stability Testing of this compound Solution

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable solvent (e.g., deionized water) to prepare a stock solution of known concentration.

  • pH Stability Assessment:

    • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).

    • Dilute the this compound stock solution with each buffer to a final target concentration.

    • Store aliquots of each pH sample at a constant temperature (e.g., 25°C and 40°C) and protected from light.

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each pH condition.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Thermal Stability Assessment:

    • Prepare a solution of this compound in a buffer of a specific pH (e.g., pH 7).

    • Distribute aliquots of the solution into sealed vials.

    • Expose the vials to a range of temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven or water bath.

    • At specified time points, remove a vial from each temperature, cool it to room temperature, and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the natural logarithm of the remaining concentration versus time to determine if the degradation follows first-order kinetics.

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

Data Presentation

Due to the lack of specific quantitative data for this compound in the available literature, the following tables are presented as templates for how to structure experimental results.

Table 1: Hypothetical Stability of this compound at Different pH Values at 40°C

Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7)% Remaining (pH 9)
0100100100100
2498979592
4896949085
7294918578

Table 2: Hypothetical Thermal Degradation of this compound at pH 7

Time (hours)% Remaining (40°C)% Remaining (60°C)% Remaining (80°C)
0100100100
1989275
2968556
4927231
8855210

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution pH_Adjust Adjust pH with Buffers Prep->pH_Adjust Aliquots Create Aliquots pH_Adjust->Aliquots Temp_Stress Incubate at Different Temperatures Aliquots->Temp_Stress pH_Stress Store at Different pH Aliquots->pH_Stress Sampling Sample at Time Intervals Temp_Stress->Sampling pH_Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Kinetics Determine Degradation Kinetics & Half-life HPLC->Kinetics

Caption: Experimental workflow for assessing the stability of this compound.

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes BrownFK This compound Stability Degradation Degradation BrownFK->Degradation Temperature Temperature Temperature->BrownFK pH pH pH->BrownFK Light Light Exposure Light->BrownFK Matrix Food Matrix Components Matrix->BrownFK Color_Loss Color Loss Degradation->Color_Loss Byproducts Formation of Byproducts Degradation->Byproducts

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Preventing Brown FK Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of Brown FK to laboratory ware. Adsorption can lead to inaccurate concentration measurements and loss of valuable compounds. The following sections offer practical solutions and detailed protocols to mitigate these issues.

Troubleshooting Guide

This guide addresses common problems encountered due to this compound adsorption and provides step-by-step solutions.

Problem: Inconsistent or lower-than-expected this compound concentrations in aqueous solutions.

This is often a primary indicator of adsorption to labware, such as microplates, tubes, and pipette tips.

  • Visual Confirmation: A faint brown tint on plastic surfaces after rinsing may indicate significant adsorption.

  • Quantitative Analysis: Compare the absorbance or fluorescence of your stock solution in a low-binding plate versus your standard polystyrene or polypropylene (B1209903) plate to estimate the extent of loss.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Inconsistent this compound Concentration check_labware 1. Evaluate Labware Material start->check_labware Initial Observation pre_treat 2. Implement Pre-Treatment/Blocking check_labware->pre_treat If using standard polystyrene/polypropylene end End: Consistent this compound Concentration check_labware->end Using low-binding labware solves issue modify_solution 3. Modify Solution Composition pre_treat->modify_solution If adsorption persists pre_treat->end Problem Solved passivate 4. Consider Surface Passivation modify_solution->passivate For highly sensitive assays modify_solution->end Problem Solved passivate->end Optimal solution

Caption: A logical workflow for troubleshooting inconsistent this compound concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it adsorb to labware?

This compound is a reddish-brown mixture of six synthetic azo dyes and is highly soluble in water.[1] Like many organic dyes, its molecular structure can lead to non-specific binding to surfaces, especially hydrophobic plastics like polystyrene and polypropylene, through van der Waals forces and hydrophobic interactions.

Q2: What types of labware are most susceptible to this compound adsorption?

Standard, untreated polystyrene and polypropylene labware, including microplates, centrifuge tubes, and pipette tips, are most likely to adsorb this compound. The extent of adsorption can vary between different manufacturers and even different batches of the same product.

Q3: How can I quickly reduce this compound adsorption without complex procedures?

For a straightforward approach, consider the following:

  • Use Low-Binding Labware: Commercially available low-retention or low-binding tubes and plates are manufactured with modified surfaces to reduce the binding of molecules.

  • Add a Detergent: Including a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, in your this compound solutions can be very effective.

Q4: What are the most common methods to prevent this compound adsorption?

The most effective methods involve either blocking the binding sites on the labware surface or modifying the solution to reduce the interaction between the dye and the plastic. The table below summarizes common approaches.

MethodMechanismPrimary Labware
Blocking with BSA Bovine Serum Albumin (BSA) is a protein that coats the plastic surface, preventing the dye from binding.Polystyrene, Polypropylene
Using Detergents Non-ionic detergents like Tween-20 reduce surface tension and block hydrophobic interactions.Polystyrene, Polypropylene
Surface Passivation (PEG) Polyethylene glycol (PEG) can be used to create a hydrophilic layer on the surface that repels organic molecules.Glass, Plastics

Q5: Will these prevention methods interfere with my downstream applications?

It is crucial to consider the compatibility of these methods with your specific assay.

  • BSA: May interfere with protein quantification assays or experiments involving protein-dye interactions.

  • Detergents: Can affect cell viability in cell-based assays and may interfere with certain enzymatic reactions.

  • PEG: Generally considered inert but should be validated for your specific application.

Experimental Protocols

Below are detailed protocols for common methods to prevent this compound adsorption.

Protocol 1: BSA Blocking of Microplates and Tubes

This protocol is effective for polystyrene and polypropylene surfaces.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4

  • Labware to be blocked (e.g., 96-well polystyrene plates, polypropylene tubes)

Procedure:

  • Prepare a 1% (w/v) BSA solution: Dissolve 1 gram of BSA in 100 mL of PBS or TBS.

  • Coat the labware:

    • For 96-well plates, add 200-300 µL of 1% BSA solution to each well.

    • For tubes, add enough 1% BSA solution to coat the entire surface that will be in contact with your sample.

  • Incubate: Cover the labware and incubate for 1-2 hours at room temperature or overnight at 4°C. Gentle agitation can improve coating efficiency.

  • Wash: Aspirate the BSA solution. Wash the wells/tubes 2-3 times with your experimental buffer or sterile water to remove any unbound BSA.

  • Dry (Optional): For storage, plates can be dried in a desiccator before use.

  • Use: The blocked labware is now ready for your experiment with this compound.

BSA_Blocking_Workflow prep_bsa Prepare 1% BSA in PBS/TBS coat_labware Coat Labware with BSA Solution prep_bsa->coat_labware incubate Incubate 1-2h at RT or overnight at 4°C coat_labware->incubate wash Wash 2-3x with Buffer/Water incubate->wash use_labware Use Blocked Labware wash->use_labware

Caption: Workflow for BSA blocking of labware.

Protocol 2: Using Tween-20 to Prevent Adsorption

This is a simple method where a detergent is added directly to the dye solution.

Materials:

  • Tween-20 (Polysorbate 20)

  • This compound solution

Procedure:

  • Prepare a stock solution of Tween-20: A 10% (v/v) solution in sterile water is convenient.

  • Add Tween-20 to your this compound solution: Add the 10% Tween-20 stock to your final this compound solution to achieve a final concentration of 0.05% (v/v). For example, add 5 µL of 10% Tween-20 to 10 mL of your this compound solution.

  • Mix thoroughly: Gently vortex or invert the solution to ensure the detergent is evenly distributed.

  • Use: The this compound solution containing Tween-20 can now be used in your experiments.

Note: The optimal concentration of Tween-20 may vary depending on the application and should be determined empirically (typically between 0.01% and 0.1%).

Quantitative Analysis of Prevention Methods

To determine the most effective method for your specific labware and experimental conditions, a quantitative comparison is recommended.

Experimental Design:

  • Prepare a stock solution of this compound in your experimental buffer.

  • Aliquot the stock solution into different types of tubes or microplate wells:

    • Untreated polypropylene

    • Untreated polystyrene

    • BSA-blocked polypropylene

    • BSA-blocked polystyrene

    • Untreated polypropylene with 0.05% Tween-20 in the this compound solution

    • Untreated polystyrene with 0.05% Tween-20 in the this compound solution

  • Incubate for a duration that mimics your typical experimental time.

  • Transfer the solutions to a fresh, low-binding plate.

  • Measure the absorbance of this compound at its maximum absorbance wavelength.

  • Calculate the percentage of dye recovered for each condition compared to a control (e.g., the initial stock solution measured in a low-binding cuvette).

Hypothetical Data Summary:

Treatment ConditionLabware Type% this compound Recovered (Hypothetical)
None (Control)Polypropylene75%
None (Control)Polystyrene68%
BSA Blocking Polypropylene95%
BSA Blocking Polystyrene97%
0.05% Tween-20 Polypropylene92%
0.05% Tween-20 Polystyrene94%

This data can help you select the most effective and compatible method for your research.

References

Technical Support Center: Improving Recovery Rates of Brown FK from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery rates of Brown FK from complex matrices during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a synthetic brown mixture of azo dyes. Its analysis is challenging due to its complex composition and the presence of interfering substances in complex sample matrices like food products. These interferences can lead to low recovery rates and inaccurate quantification.

Q2: Which analytical techniques are most commonly used for this compound analysis?

High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is a predominant technique for the analysis of this compound.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also used for confirmation and identification.[2][3]

Q3: What are "matrix effects" and how do they affect this compound analysis?

Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the analytical signal.[4][5] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification of this compound.[6] Matrix effects are a significant challenge in LC-MS analysis and can negatively impact reproducibility, linearity, selectivity, accuracy, and sensitivity.[7]

Q4: What is a typical recovery rate for this compound from food matrices?

With an optimized pretreatment and HPLC method, recovery rates for this compound can be quite high. For example, one study reported recoveries of 86.5-92.8% in seafood, 90.8-94.8% in noodles, and 90.0-92.3% in other food types.[1][2][3]

Troubleshooting Guide

Problem 1: Low Recovery of this compound

Possible Cause Suggested Solution
Inefficient Extraction Optimize the extraction solvent and procedure based on the sample matrix. For seafood, water can be effective, while a 70% ethanol (B145695) solution is often used for noodles and other low-fat foods.[3] For high-fat foods, a pre-extraction step with hexane (B92381) to remove fat is recommended.[3] Ensure thorough homogenization and vortexing of the sample with the solvent.[3]
Analyte Adsorption This compound may adsorb to active sites on glassware or within the HPLC system. Silanize glassware to reduce active sites. Include a small percentage of a competitive agent in the mobile phase.
Degradation of this compound This compound, like many azo dyes, can be sensitive to light and high temperatures. Protect samples from light by using amber vials or covering them with aluminum foil. Avoid prolonged exposure to high temperatures during sample preparation.
Poor Chromatographic Peak Shape Poor peak shape (e.g., tailing or fronting) can lead to inaccurate integration and calculation of recovery. Adjust the mobile phase composition and pH. Ensure the column is properly conditioned and not overloaded. An improved HPLC method suggests using an RC-C18 column with sodium acetate (B1210297) solution and methanol (B129727) as mobile phases.[1][2][3]

Problem 2: High Signal Suppression or Enhancement (Matrix Effects) in LC-MS

Possible Cause Suggested Solution
Co-elution of Matrix Components Modify the chromatographic gradient to better separate this compound from interfering matrix components.[7]
Ionization Competition in the MS Source Dilute the sample extract to reduce the concentration of interfering matrix components.[6] However, ensure the analyte concentration remains above the limit of quantification.
Insufficient Sample Cleanup Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering substances before LC-MS analysis.[8]
Use of an Inappropriate Internal Standard Use a stable isotope-labeled internal standard for this compound if available, as it can effectively compensate for matrix effects.[6]

Quantitative Data Summary

The following table summarizes the recovery rates of this compound from various food matrices using an optimized HPLC method.

MatrixRecovery Rate (%)
Seafood86.5 - 92.8
Noodles90.8 - 94.8
Other Foods90.0 - 92.3

Experimental Protocols

Optimized Protocol for this compound Extraction and HPLC Analysis from Food Matrices

This protocol is based on an improved analytical method for the determination of this compound in food using HPLC.[2][3]

1. Sample Preparation

  • For Seafood:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 20-40 mL of deionized water.

    • Vortex mix thoroughly.

  • For Noodles and Low-Fat Foods:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 20-40 mL of 70% ethanol.

    • Vortex mix thoroughly.

  • For High-Fat Foods:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of hexane, vortex, and centrifuge. Discard the hexane layer. Repeat 2-3 times to remove fat.

    • Add 20-40 mL of 70% ethanol to the remaining solid and vortex mix.

2. Extraction

  • Place the sample mixture in a water bath at 50°C for 20 minutes.[3]

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.[3]

  • Collect the supernatant and filter it through a Whatman No. 1 filter paper.[3]

  • Further filter the extract through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Analysis

  • HPLC System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: RC-C18 column.[2][3]

  • Mobile Phase: Sodium acetate solution and methanol.[2][3]

  • Detection Wavelength: 254 nm.[2][3]

  • Injection Volume: 20 µL.

Visualizations

TroubleshootingWorkflow Start Start: Low this compound Recovery CheckExtraction 1. Review Extraction Protocol Start->CheckExtraction ExtractionOK Extraction Protocol Correct? CheckExtraction->ExtractionOK OptimizeExtraction Optimize Solvent & Conditions (e.g., 70% Ethanol, 50°C) ExtractionOK->OptimizeExtraction No CheckChromatography 2. Evaluate Chromatography ExtractionOK->CheckChromatography Yes OptimizeExtraction->CheckChromatography PeakShapeGood Good Peak Shape? CheckChromatography->PeakShapeGood OptimizeHPLC Adjust Mobile Phase/Gradient Check Column Health PeakShapeGood->OptimizeHPLC No ConsiderDegradation 3. Investigate Sample Degradation PeakShapeGood->ConsiderDegradation Yes OptimizeHPLC->ConsiderDegradation ProtectFromLight Protect Samples from Light & Heat ConsiderDegradation->ProtectFromLight End Improved Recovery ProtectFromLight->End

Caption: Troubleshooting workflow for low this compound recovery.

ExperimentalWorkflow Start Start: Sample Homogenization SamplePrep Sample Preparation (Matrix-specific solvent addition) Start->SamplePrep FatRemoval Fat Removal (if applicable) (Hexane Extraction) SamplePrep->FatRemoval High-fat matrix Extraction Extraction (50°C Water Bath, 20 min) SamplePrep->Extraction Low-fat/Seafood matrix FatRemoval->Extraction Centrifugation Centrifugation (10,000 rpm, 10 min) Extraction->Centrifugation Filtration Filtration (Whatman No. 1 & 0.45 µm Syringe Filter) Centrifugation->Filtration HPLC HPLC-DAD Analysis (RC-C18 Column, 254 nm) Filtration->HPLC End Data Analysis HPLC->End

References

Technical Support Center: Troubleshooting Inconsistent Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Brown FK Assays"

The term "this compound assay" does not correspond to a standard, widely recognized biochemical or biological assay in scientific literature. This compound is a brown-colored mixture of azo dyes primarily used as a food colorant. It is plausible that this query refers to a common laboratory assay that involves a brown colorimetric reagent or endpoint and is prone to inconsistent results. A prime example of such a method is the Bradford protein assay, where the Coomassie dye reagent is reddish-brown in its acidic form.[1][2][3] This guide will focus on troubleshooting the Bradford assay as a representative model for colorimetric assays, providing principles that are broadly applicable to other similar methods.

General Troubleshooting for Colorimetric Assays

This section provides answers to frequently asked questions applicable to various colorimetric assays.

Q1: My replicate wells show high variability. What are the common causes?

High variability between replicates is a frequent issue in colorimetric assays.[4] The primary causes often relate to inconsistencies in technique and sample handling.

  • Pipetting Errors: Inconsistent pipetting is a major source of variability.[4][5] Ensure your pipettes are properly calibrated and use a consistent technique for all samples and standards. For viscous solutions, consider using reverse pipetting.

  • Uneven Mixing: Inadequate mixing of reagents and samples within the wells can lead to non-uniform color development. Ensure thorough but gentle mixing after adding each component.

  • Inconsistent Incubation Times: The timing of reagent addition and absorbance reading is critical, especially for reactions that are not at equilibrium.[6] Stagger the addition of reagents to plates to ensure consistent incubation times for all wells.[6]

  • Temperature Fluctuations: Temperature can affect the rate of color development.[7] Avoid placing assay plates on cold or warm surfaces, and ensure all components are at the recommended assay temperature before starting.

Q2: I'm observing high background noise in my assay. How can I reduce it?

High background can mask the true signal from your sample.[4]

  • Reagent Quality: Use high-quality, fresh reagents. Old or improperly stored reagents can degrade, leading to increased background.[4][7]

  • Contaminated Glassware/Plasticware: Ensure all cuvettes, tubes, and plates are clean and free of contaminants that might react with your assay reagents.[8]

  • Sample Turbidity: Particulate matter in your samples can scatter light and increase absorbance readings.[6] Centrifuge your samples to pellet any debris before performing the assay.[6]

  • Proper Blanking: Ensure you are using the correct blank. The blank should contain everything your sample wells contain, except for the analyte being measured.

Troubleshooting Guide: The Bradford Protein Assay

The Bradford protein assay is a rapid and sensitive method for protein quantification.[1] It relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a color change from brown to blue.[9][10] However, it is susceptible to various interferences and procedural errors that can lead to inconsistent results.

Q3: Why are my Bradford assay results inconsistent from one experiment to the next?

Inconsistency across different experiments can be frustrating. Here are the key areas to investigate:

  • Reagent Preparation and Age: The Bradford reagent can degrade over time, leading to a loss of sensitivity.[7][8] It is recommended to use fresh reagent or commercially prepared solutions with a defined shelf life. If preparing your own, store it in a dark bottle at 4°C.[9]

  • Standard Curve Accuracy: The accuracy of your results is entirely dependent on your standard curve.

    • Standard Protein Choice: Bovine Serum Albumin (BSA) is the most common standard, but it may not be appropriate for all proteins.[6] The assay response is dependent on the amino acid composition, particularly the content of basic and aromatic residues.[7][11] If possible, use a standard that is similar in composition to your protein of interest.[6]

    • Standard Preparation: Prepare fresh dilutions of your protein standard for each assay. Avoid repeated freeze-thaw cycles of the stock solution.

  • Pipetting and Mixing: As with any assay, consistent pipetting and thorough mixing are crucial for reproducibility.[6]

  • Incubation Time and Temperature: While the color develops quickly, it can change over time.[6] Standardize the incubation time (typically 5-10 minutes) and ensure all samples and standards are incubated for the same duration before reading the absorbance.[6][9]

Q4: My absorbance readings are either too low or too high. What should I do?

  • Low Absorbance:

    • Low Protein Concentration: Your sample may be too dilute. Consider concentrating your sample or loading a larger volume if the protocol allows.

    • Incorrect Wavelength: Ensure the spectrophotometer is set to read at 595 nm.[7][9]

    • Low Molecular Weight Proteins: The Bradford assay is less sensitive for proteins smaller than 3,000-5,000 Daltons.[7]

  • High Absorbance:

    • High Protein Concentration: Your sample is likely too concentrated and falls outside the linear range of the assay.[1] Dilute your sample and re-assay.

    • Precipitate Formation: High concentrations of certain substances can cause the dye reagent to precipitate.[6] This can be observed as turbidity in the sample. Diluting the sample may resolve this issue.

Q5: Could substances in my sample buffer be interfering with the assay?

Yes, this is a very common cause of inaccurate results.[7] The Bradford assay is sensitive to certain chemicals.

  • Detergents: High concentrations of detergents, especially SDS, can interfere with the dye-protein interaction.[1][10]

  • Basic Conditions: The assay is performed under acidic conditions.[1] Buffers with a high pH can alter the pH of the reagent and interfere with the assay.

  • Other Interfering Substances: A variety of compounds can affect the accuracy of the Bradford assay. Refer to the table below for common interfering substances and their compatible concentrations.

Data Presentation

Table 1: Compatibility of Common Reagents with the Bradford Assay

This table summarizes the maximum compatible concentrations of various substances in a protein sample for a standard Bradford assay protocol. Note that these concentrations may vary slightly depending on the specific assay kit and protocol used.

Substance Category Reagent Maximum Compatible Concentration
Detergents SDS (Sodium dodecyl sulfate)< 0.0033% (w/v)[1]
Triton X-100< 0.1%
Tween 20< 0.1%
Reducing Agents Dithiothreitol (DTT)5 mM[12]
β-Mercaptoethanol1.0 M[12]
Salts Sodium Chloride (NaCl)5.0 M[13]
Ammonium Sulfate1.0 M[13]
Buffers Tris2.0 M[13]
HEPES100 mM[13]
Guanidine HCl3.5 M[13]
Other Glycerol10%[13]
DMSO10%[14]
Ethanol10%[14]

Note: If an interfering substance is present, you may need to dilute the sample, perform a buffer exchange via dialysis or desalting column, or use an alternative protein quantification assay like the BCA assay.[7]

Experimental Protocols

Detailed Protocol for a Standard Bradford Protein Assay (Microplate Format)

This protocol provides a general guideline. You may need to optimize it for your specific samples and protein concentration range.

Materials:

  • Bradford dye reagent (commercially available or prepared in-house)

  • Protein standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)

  • Dilution buffer (the same buffer your samples are in)

  • 96-well clear flat-bottom microplate

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 595 nm

Procedure:

  • Prepare Protein Standards:

    • Label a series of microcentrifuge tubes for your standards (e.g., 2000, 1500, 1000, 750, 500, 250, 125, 0 µg/mL).

    • Perform serial dilutions of the 2 mg/mL BSA stock solution with the dilution buffer to create your standard curve points. The "0" µg/mL standard will be your blank and should contain only the dilution buffer.

  • Prepare Unknown Samples:

    • Dilute your unknown protein samples with the dilution buffer to ensure their concentrations fall within the linear range of your standard curve. It may be necessary to test several dilutions for a new sample type.[15]

  • Assay Execution:

    • Pipette 10 µL of each standard and each diluted unknown sample into separate wells of the 96-well plate. It is highly recommended to run all standards and samples in triplicate.[15]

    • Add 200 µL of the Bradford dye reagent to each well.[15] It is best to use a multichannel pipette for this step to ensure the reaction starts at approximately the same time for all wells.

    • Mix the contents of the wells gently by tapping the side of the plate or using a plate shaker for a few seconds. Avoid introducing bubbles.

  • Incubation:

    • Incubate the plate at room temperature for 5 minutes.[9][16] The incubation time should be consistent for all assays.

  • Measurement:

    • Measure the absorbance of each well at 595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance readings of all other standards and samples.

    • Plot the blank-corrected absorbance values for the standards against their known concentrations to generate a standard curve.

    • Use the equation of the line from a linear regression of your standard curve (y = mx + c) to calculate the protein concentration of your unknown samples.[2] Remember to account for the dilution factor used for your samples.

Mandatory Visualization

G start Inconsistent Results Observed check_replicates High Variability in Replicates? start->check_replicates check_assay_to_assay High Variability Between Assays? check_replicates->check_assay_to_assay No pipetting Review Pipetting Technique Ensure Proper Mixing check_replicates->pipetting Yes reagents Check Reagent Age & Storage Use Fresh Standards check_assay_to_assay->reagents Yes interference Check for Interfering Substances in Buffer check_assay_to_assay->interference No incubation Standardize Incubation Time and Temperature pipetting->incubation end Consistent Results incubation->end standard_curve Evaluate Standard Curve (Linearity, R²) reagents->standard_curve standard_curve->interference dilute Dilute Sample or Perform Buffer Exchange interference->dilute Yes no_interference No Obvious Interference interference->no_interference No dilute->end no_interference->end

Caption: Troubleshooting workflow for inconsistent assay results.

G cluster_0 Acidic Conditions cluster_1 Protein Binding dye_brown Coomassie Dye (Cationic) Reddish-Brown Abs max ~465 nm dye_blue Dye-Protein Complex (Anionic) Blue Abs max ~595 nm dye_brown->dye_blue + Protein protein Protein (Basic & Aromatic Amino Acids) spectrophotometer Measure Absorbance at 595 nm dye_blue->spectrophotometer Color intensity is proportional to protein concentration

Caption: Principle of the Bradford protein assay.

References

Technical Support: Optimizing Injection Volume for Brown FK Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of injection volume for the High-Performance Liquid Chromatography (HPLC) analysis of Brown FK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound, also known as E154, is a brown mixture of six synthetic azo dyes and other compounds.[1] It was previously used as a food colorant, particularly in products like smoked and cured fish, to impart a stable color.[1] Due to safety concerns and insufficient toxicity data, its use is now restricted or banned in many regions, including the European Union and the United States.[1][2] Accurate analytical methods are crucial for regulatory monitoring in food products to ensure compliance and public safety.

Q2: What is a typical starting injection volume for this compound analysis via HPLC?

A2: For a standard analytical HPLC column (e.g., 4.6 mm I.D. x 150 mm length), a good starting injection volume is typically in the range of 5-20 μL. A common practice is to start with a low volume, such as 10 μL, and adjust based on the resulting chromatogram.[3] The optimal volume balances signal intensity with peak shape and resolution.

Q3: Can I increase the injection volume to improve the detection of low-concentration this compound samples?

A3: Yes, increasing the injection volume is a common strategy to enhance the signal for low-concentration analytes, as it introduces more mass onto the column. However, this approach has limits. Excessive volume can lead to issues like peak broadening and fronting, which can compromise resolution and accuracy.[4][5] This is known as volume overload.

Troubleshooting Guide

Issue 1: My peaks are broad and show fronting after increasing the injection volume.

  • Cause: This is a classic sign of volume overload . Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause the sample band to spread excessively at the head of the column.[5][6]

  • Solution:

    • Reduce the Injection Volume: Decrease the volume incrementally until the peak shape becomes symmetrical. A general guideline is to keep the injection volume between 1-5% of the total column volume.[6]

    • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a strong solvent prevents the sample from focusing properly on the column, leading to poor peak shape.[5]

    • Dilute the Sample: If sensitivity is not an issue, diluting the sample and injecting a smaller volume can resolve overload problems.[4]

Issue 2: Peak tailing is observed for all this compound components.

  • Cause: Peak tailing, where the back half of the peak is drawn out, can be caused by several factors. Common causes include interactions between basic analytes and active sites (silanols) on the column packing, or a mismatch between the mobile phase pH and the analyte's pKa.[7][8]

  • Solution:

    • Adjust Mobile Phase pH: this compound components are azo dyes containing sulfonic acid groups, making them acidic.[9] Ensure the mobile phase pH is appropriate to keep the analytes in a single ionic state.

    • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix that might cause active sites and peak tailing.[4]

    • Check for Column Degradation: If the column is old or has been used with aggressive mobile phases, the stationary phase may be degraded. Replacing the column may be necessary.[4]

Issue 3: The peak area is not proportional to the increase in injection volume.

  • Cause: Ideally, doubling the injection volume should double the peak area.[5] If this relationship is not linear, it could indicate detector overload or mass overload on the column. Detector overload happens when the analyte concentration is too high for the detector's linear range. Mass overload occurs when the stationary phase becomes saturated with the sample.[4]

  • Solution:

    • Dilute the Sample: Prepare a dilution series of your sample and inject a fixed volume. Plot a calibration curve of concentration versus peak area. If the curve is not linear at higher concentrations, you are likely outside the optimal working range.

    • Reduce Injection Volume: Lowering the injection volume can bring the analyte concentration back into the linear range of both the column and the detector.[10]

Experimental Protocol: Optimization of Injection Volume

This protocol outlines a systematic approach to determine the optimal injection volume for this compound analysis.

Objective: To find the maximum injection volume that provides a sufficient signal-to-noise ratio without compromising peak shape (symmetry and width) and resolution.

Materials:

  • This compound standard solution (e.g., 10 µg/mL in mobile phase A)

  • HPLC system with a suitable detector (e.g., DAD at 254 nm)[11][12]

  • Reversed-phase C18 column

  • Mobile Phase (e.g., Sodium acetate (B1210297) solution and Methanol)[11][13]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Initial Low-Volume Injection: Start by injecting a small volume (e.g., 2 µL) of the this compound standard.

  • Data Evaluation: Record the peak area, peak height, USP tailing factor, and resolution between the main this compound components.[13] A good peak should have a tailing factor between 0.9 and 1.2.

  • Incremental Volume Increase: Gradually increase the injection volume (e.g., 2, 5, 10, 15, 20, 30 µL).

  • Monitor Chromatographic Parameters: For each injection, record the same parameters as in step 3.

  • Data Analysis: Summarize the results in a table to observe the trends.

Data Presentation: Effect of Injection Volume on Peak Characteristics

Injection Volume (µL)Peak Area (Arbitrary Units)Peak Height (Arbitrary Units)USP Tailing Factor (for major peak)Resolution (between components II & IV)Observations
250,0008,0001.052.1Sharp, symmetrical peak
5125,00020,0001.082.0Good peak shape
10250,00039,5001.151.9Acceptable peak shape
15374,00055,0001.351.7Noticeable peak tailing begins
20450,00061,0000.90 (Fronting)1.5Significant peak fronting/broadening
30550,00063,0000.82 (Fronting)1.2Severe overload, loss of resolution

Visual Guides

Injection_Volume_Optimization_Workflow cluster_prep Preparation cluster_loop Optimization Loop cluster_result Finalization start Prepare this compound Standard equilibrate Equilibrate HPLC System start->equilibrate inject Inject Sample Volume (Start Low, e.g., 2 µL) equilibrate->inject decision Peak Shape & Resolution OK? inject->decision increase_vol Increase Injection Volume decision->increase_vol  Yes optimal Optimal Volume Determined decision->optimal  No (Overload Observed) increase_vol->inject analyze Analyze Data & Document optimal->analyze Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Shape cause1 Peak Fronting / Broadening problem->cause1 cause2 Peak Tailing problem->cause2 sol1a Reduce Injection Volume cause1->sol1a sol1b Match Sample Solvent to Mobile Phase cause1->sol1b sol2a Adjust Mobile Phase pH cause2->sol2a sol2b Use Guard Column cause2->sol2b sol2c Replace Column cause2->sol2c

References

Technical Support Center: HPLC Analysis of Brown FK

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the appropriate HPLC column and troubleshooting common issues encountered during the analysis of Brown FK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis challenging?

This compound, also known as Food Brown 1, is a food additive consisting of a mixture of six synthetic azo dyes.[1] Its high water solubility and the presence of multiple, structurally similar components can make achieving optimal separation and peak shape challenging in reversed-phase HPLC.

Q2: What is the recommended type of HPLC column for this compound analysis?

Reversed-phase C18 columns are the most commonly recommended and successfully used columns for the analysis of this compound and other water-soluble azo dyes.[2] Previously, C8 columns have been used, but they may offer poor resolution for the components of this compound.

Q3: Can I use an isocratic or a gradient elution method for this compound analysis?

Both isocratic and gradient elution methods can be employed for the analysis of this compound. An isocratic method can provide good separation of the main components, while a gradient method may be necessary for resolving all six components or for analyzing complex sample matrices. Gradient elution can also help in achieving better peak shapes and eluting a wide range of analytes in a reasonable time.[3]

HPLC Column Selection Guide

Selecting the right HPLC column is critical for the successful separation of this compound's components. Reversed-phase C18 columns are the industry standard for this application. Below is a comparison of two C18 columns that have been successfully used for the analysis of this compound and similar azo dyes.

Column Specifications
FeatureAgilent Eclipse XDB-C18Thermo Scientific Hypersil GOLD C18
Stationary Phase eXtra Dense Bonding (XDB) C18High-purity silica (B1680970) with C18 modification
Particle Size 1.8 µm, 3.5 µm, 5 µm1.9 µm, 3 µm, 5 µm
Pore Size 80 Å175 Å
Carbon Load 10%Information not readily available
Endcapping Double endcappedProprietary endcapping
pH Range 2 - 92 - 9
Key Features Excellent for polar compounds, high stability.[4][5]High peak capacity and resolution.

Column Selection Workflow

G Analyte This compound (Highly Polar, Multi-component) SeparationMode Reversed-Phase HPLC Analyte->SeparationMode ColumnType C18 Column SeparationMode->ColumnType ColumnChoice1 Agilent Eclipse XDB-C18 (Good for polar compounds) ColumnType->ColumnChoice1 ColumnChoice2 Thermo Hypersil GOLD C18 (High resolution) ColumnType->ColumnChoice2 MethodType Isocratic or Gradient Elution ColumnType->MethodType

Caption: Logical workflow for selecting an appropriate HPLC column for this compound analysis.

Experimental Protocols

Below are detailed experimental protocols for the HPLC analysis of this compound using both isocratic and gradient elution methods.

Isocratic HPLC-UV Method

This method is suitable for the routine analysis of the main components of this compound.

ParameterValue
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.075 M Sodium Acetate Buffer (pH 6)
Mobile Phase B Methanol (B129727)
Elution Isocratic at 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 254 nm
Gradient LC-MS/MS Method

This method is suitable for the separation of all components of this compound and provides higher sensitivity.

ParameterValue
Column Thermo Scientific Hypersil GOLD C18 (2.1 x 100 mm, 1.9 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-8 min: 10% to 80% B8-13 min: 80% to 10% B13-15 min: 10% B
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Detection Mass Spectrometry (MS)
Sample Preparation for Smoked Fish

A general procedure for extracting this compound from smoked fish is as follows:

  • Homogenize 5-10 g of the edible portion of the smoked fish.

  • Extract the homogenate with a suitable solvent mixture. Due to the high water solubility of this compound, an initial extraction with a polar solvent like methanol or a mixture of methanol and water is recommended.

  • Centrifuge the mixture and collect the supernatant.

  • Perform a clean-up step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.

  • Elute the this compound from the SPE cartridge with a suitable solvent.

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase before injection into the HPLC system.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound.

Troubleshooting Workflow

G Start Problem Observed PeakShape Poor Peak Shape (Tailing, Splitting) Start->PeakShape RetentionTime Retention Time Shift Start->RetentionTime Pressure High Back Pressure Start->Pressure Solution1 Adjust Mobile Phase pH Check for Column Void Use Guard Column PeakShape->Solution1 Solution2 Check Mobile Phase Composition Ensure System Equilibration Check for Leaks RetentionTime->Solution2 Solution3 Check for Blockages (frit, guard column) Filter Sample and Mobile Phase Pressure->Solution3

Caption: A logical workflow for troubleshooting common HPLC issues.

Common Problems and Solutions
ProblemPossible Causes Specific to this compoundRecommended Solutions
Peak Tailing - Secondary interactions between the polar azo dye molecules and residual silanols on the column packing.[2]- this compound is a salt, and its components can interact with the stationary phase in multiple ways.- Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically pH 2.5-3.5).- Use a well-endcapped C18 column like the Agilent Eclipse XDB-C18.[4][5]- Add a competing base or an ion-pairing reagent to the mobile phase.
Peak Splitting or Broadening - The presence of multiple, closely eluting components of the this compound mixture.- High concentration of organic solvent in the sample diluent compared to the initial mobile phase.- Optimize the gradient profile to improve the separation of individual components.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Ensure the column is not overloaded by injecting a smaller sample volume.
Shifting Retention Times - Inconsistent mobile phase composition, especially in gradient elution.- Poor column equilibration between runs.- Prepare fresh mobile phase and ensure proper mixing and degassing.[6]- Allow sufficient time for the column to re-equilibrate to the initial gradient conditions.- Use a column oven to maintain a stable temperature.
High Back Pressure - Precipitation of this compound salts in the mobile phase, especially if the organic content is too high.- Blockage of the column inlet frit by particulate matter from the sample matrix.- Ensure the mobile phase components are miscible and the buffer is fully dissolved.[7]- Filter all samples and mobile phases through a 0.45 µm filter.- Use a guard column to protect the analytical column.[8]

References

Technical Support Center: Reducing Solvent Consumption in Brown FK Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of the food colorant Brown FK. This resource provides researchers, scientists, and drug development professionals with practical guidance on minimizing environmental impact by reducing solvent consumption during analytical procedures. Here you will find answers to frequently asked questions and troubleshooting guides for implementing greener analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A: this compound is a synthetic food dye, a mixture of six different azo dyes. Its use in food products is regulated due to potential health concerns. Accurate and efficient analysis is crucial for food safety, quality control, and regulatory compliance to ensure that its levels in foodstuffs do not exceed the established limits.[1] A common analytical method for its detection is High-Performance Liquid Chromatography (HPLC).[1][2]

Q2: What are the primary sources of solvent waste in traditional this compound analysis?

A: The main sources of solvent consumption in conventional HPLC analysis of this compound are:

  • Mobile Phase: HPLC systems continuously pump liquid mobile phases (often mixtures of water with organic solvents like methanol (B129727) or acetonitrile) through the column. This accounts for the vast majority of solvent waste.[3]

  • Sample Preparation: The extraction of this compound from complex food matrices often requires significant volumes of organic solvents to ensure complete recovery of the analytes.[4][5]

  • System Priming and Equilibration: Preparing the HPLC system for a batch of analyses involves flushing the pumps and column with the mobile phase, which consumes additional solvent.

Q3: What is "Green Analytical Chemistry" and how does it apply to this compound analysis?

A: Green Analytical Chemistry (GAC) applies the principles of green chemistry to analytical practices. The primary goal is to minimize the environmental impact of chemical analysis without compromising data quality.[6] For this compound analysis, this involves adopting methods that reduce or eliminate hazardous solvents, decrease energy consumption, and minimize waste generation.[4][6][7] Key strategies include miniaturization, using alternative solvents, and employing more efficient extraction techniques.[3][5][8]

Q4: What are the main alternative techniques to reduce solvent use in chromatographic analysis?

A: Two leading techniques for reducing solvent consumption are Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC).

  • UHPLC: This technique uses columns packed with smaller particles (typically sub-2 µm), which allows for faster analysis and requires significantly lower volumes of mobile phase compared to traditional HPLC.[9][10]

  • SFC: SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[11][12] Since CO2 is non-toxic, non-flammable, and readily available, SFC drastically reduces the need for hazardous organic solvents.[11][12][13]

Troubleshooting Guides

Issue 1: I switched from HPLC to UHPLC to save solvent, but now I'm experiencing high backpressure and noisy baselines.

  • Possible Cause 1: Particulate Contamination. UHPLC systems are highly sensitive to particulates due to the smaller particle size of the column packing and narrower tubing.

    • Solution: Always filter your samples and mobile phases through a 0.22 µm filter. Use an in-line filter before the column to catch any particulates from the system or sample.

  • Possible Cause 2: Improper Mobile Phase Preparation. The solvents used for UHPLC must be of the highest purity (MS-grade) and properly degassed.

    • Solution: Use MS-grade solvents and ensure your system's degasser is functioning correctly. Poorly degassed solvents can cause bubble formation, leading to pressure fluctuations and baseline noise.

  • Possible Cause 3: Extra-Column Volume. The efficiency gains of UHPLC can be lost if there is excessive volume in the system between the injector and the detector (extra-column band broadening).

    • Solution: Ensure you are using tubing with the smallest possible internal diameter (e.g., < 0.1 mm) and that all connections are made with zero-dead-volume fittings. Keep tubing lengths as short as possible.

Issue 2: I am trying to develop an SFC method for this compound, but I am getting poor peak shapes.

  • Possible Cause 1: Insufficient Mobile Phase Strength. Supercritical CO2 is non-polar. A co-solvent (modifier), typically an alcohol like methanol, is needed to elute more polar compounds like azo dyes.

    • Solution: Increase the percentage of your co-solvent (e.g., methanol) in the mobile phase. For highly polar analytes, adding a small amount of an additive (e.g., formic acid or ammonium (B1175870) acetate) to the co-solvent can significantly improve peak shape.[14]

  • Possible Cause 2: Water Contamination. Water from the sample or system can interfere with the supercritical fluid and cause peak tailing or splitting.

    • Solution: Ensure your CO2 and co-solvents are dry. If analyzing aqueous extracts, employ a sample preparation technique like solid-phase extraction (SPE) to both concentrate the analyte and perform a solvent exchange to a non-aqueous solvent compatible with SFC.

Data Presentation: Solvent Consumption Comparison

The table below summarizes typical solvent consumption for the analysis of a single sample using different chromatographic techniques.

TechniqueTypical Flow Rate (mL/min)Typical Run Time (min)Organic Solvent per Run (mL)Primary Organic Solvent
Conventional HPLC 1.020~15-20Acetonitrile/Methanol
UHPLC 0.45~1.5-2.0Acetonitrile/Methanol
SFC 2.0 (Total Flow)4~0.4 (as co-solvent)Methanol

Note: Data are illustrative estimates to show relative differences.

Experimental Protocols

Protocol 1: Greener this compound Analysis using UHPLC

This protocol provides a methodology for the rapid and solvent-efficient analysis of this compound using UHPLC.

1. Sample Preparation (Ultrasound-Assisted Extraction) a. Weigh 1 gram of the homogenized food sample into a 15 mL centrifuge tube. b. Add 5 mL of a 50:50 (v/v) ethanol/water solution. c. Place the tube in an ultrasonic bath and sonicate for 15 minutes.[15] This technique reduces extraction time and solvent volume compared to conventional shaking or soaking methods. d. Centrifuge the sample at 5000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial.

2. UHPLC-UV System and Conditions

  • Column: C18, 1.7 µm particle size, 2.1 x 50 mm
  • Mobile Phase A: 10 mM Ammonium Acetate in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 5% B to 70% B over 3 minutes, hold at 70% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 1 µL
  • Column Temperature: 40 °C
  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.[2]

Visualizations

Workflow Comparison

The diagram below illustrates the reduction in time and solvent waste when transitioning from a traditional HPLC workflow to a modern, greener UHPLC workflow.

G cluster_0 Traditional HPLC Workflow cluster_1 Green UHPLC Workflow cluster_2 Benefits a1 Sample Prep (30-60 min) a2 HPLC Analysis (20 min run) a1->a2 a3 Solvent Waste (~20 mL/run) a2->a3 b3 Solvent Waste (~2 mL/run) b1 Green Sample Prep (UAE, 15 min) b2 UHPLC Analysis (5 min run) b1->b2 b2->a2 b2->b3 b3->a3 c1 >75% Time Reduction c2 ~90% Solvent Reduction

Caption: Comparison of traditional and green analytical workflows.
Decision Pathway for Solvent Reduction

This diagram helps a researcher choose an appropriate strategy for reducing solvent consumption based on their laboratory's capabilities.

G start Goal: Reduce Solvent Consumption q1 Do you have access to a UHPLC system? start->q1 q2 Is your analyte compatible with SFC? q1->q2 No opt1 Adopt UHPLC Method (Miniaturization) q1->opt1 Yes opt2 Optimize Existing HPLC (Shorter columns, smaller ID) q2->opt2 No opt3 Adopt SFC Method (Solvent Elimination) q2->opt3 Yes opt4 Focus on Greener Sample Preparation opt2->opt4

Caption: Decision tree for selecting a solvent reduction strategy.

References

Validation & Comparative

A Comparative Guide to Validated HPLC and Alternative Methods for the Analysis of Brown FK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of food additives such as Brown FK is paramount for ensuring product safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a detailed comparison of a validated HPLC method for this compound analysis with alternative analytical techniques, supported by experimental data and detailed protocols.

This compound, a complex mixture of six azo dyes, requires robust analytical methods for its determination in various food matrices. While HPLC is a widely accepted method, other techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Thin-Layer Chromatography (TLC), and UV-Visible Spectrophotometry offer alternative approaches with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) Methods: A Head-to-Head Comparison

A notable advancement in the analysis of this compound is an improved HPLC method that offers significant advantages over previously established procedures, such as the one by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

A study published in the Journal of Chromatographic Science details a validated HPLC method that demonstrates superior performance in terms of resolution, linearity, and sensitivity. The key parameters of this improved method and a comparison with the JECFA method are summarized below.

ParameterImproved HPLC MethodJECFA HPLC Method
Stationary Phase Eclipse XDB-C18 column (5 μm, 4.6 × 250 mm)Li-Chromosorb RP8 column (7 μm, 4 × 250 mm)
Mobile Phase Sodium acetate (B1210297) solution & methanol (B129727)Sodium acetate solution & methanol (gradient)
Detection Diode Array Detector (DAD) at 254 nm254 nm
**Linearity (R²) **1.0000Not explicitly stated, but lower resolution suggests potential linearity issues.
Limit of Detection (LOD) 0.063 μg/mL0.175 μg/mL
Limit of Quantification (LOQ) 0.191 μg/mL0.532 μg/mL
Precision (%RSD) 0–1.2%Not explicitly stated.
Accuracy (% Recovery) 86.5%–94.8%Not explicitly stated.
Resolution 8.51 (between key components)Poor resolution between components II and IV.[1]

Key advantages of the improved HPLC method include its excellent resolution, allowing for the clear separation of the main components of this compound, and its significantly lower limits of detection and quantification, indicating higher sensitivity. [1]

Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can be employed for the analysis of this compound, each with its own set of strengths and weaknesses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective analysis, LC-MS/MS is an invaluable tool. It is particularly useful for the unambiguous identification of analytes in complex matrices.

Performance Characteristics (for identification of this compound):

  • High Specificity: Provides structural information, confirming the identity of the this compound components.

  • High Sensitivity: Capable of detecting trace amounts of the analyte.

While a fully validated quantitative LC-MS/MS method for this compound was not detailed in the reviewed literature, its application in identifying the dye's components underscores its potential for ultra-sensitive quantification.[1]

Thin-Layer Chromatography (TLC)

TLC is a simpler, more cost-effective chromatographic technique that can be used for the separation and identification of substances. The JECFA provides a TLC method for the qualitative analysis of the coloring matters in this compound.[2]

Performance Characteristics (Qualitative):

  • Cost-Effective: Requires less expensive equipment compared to HPLC and LC-MS/MS.

  • Simplicity: The procedure is relatively straightforward to perform.

For quantitative analysis, TLC coupled with densitometry can be utilized. While a specific validated method for this compound was not found, methods for other azo dyes have shown good performance. It is important to note that a TLC-densitometry method would require full validation for the analysis of this compound.[1][3]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a rapid and simple technique for the quantitative analysis of colored compounds. Its primary limitation is the potential for interference from other components in the sample that absorb light at the same wavelength.

Potential Performance Characteristics (based on similar azo dyes):

  • Rapidity: Analysis time is very short.

  • Cost-Effective: The instrumentation is widely available and relatively inexpensive.

  • Susceptible to Interference: The accuracy can be affected by other colored or UV-absorbing compounds in the sample matrix.

A validated UV-Vis spectrophotometric method for the routine quantification of this compound would need to be developed and would likely involve a robust sample preparation procedure to minimize interferences.

Experimental Protocols

Improved HPLC Method for this compound
  • Instrumentation: HPLC system with a Diode Array Detector.

  • Column: Eclipse XDB-C18 (5 μm, 4.6 × 250 mm).

  • Mobile Phase: A mixture of sodium acetate solution and methanol.

  • Detection: 254 nm.

  • Sample Preparation: A detailed extraction procedure using water or ethanol (B145695) is employed, optimized for different food matrices like seafood and noodles to ensure good recovery rates.[1]

LC-MS/MS for Identification of this compound
  • Instrumentation: LC system coupled to a tandem mass spectrometer.

  • Column: Thermo Scientific Hypersil GOLD C18 column (1.9 μm, 2.1 × 100 mm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Ionization: Negative-ion electrospray ionization (ESI).[1]

JECFA TLC Method for this compound Components
  • Stationary Phase: Kieselgel G TLC plate (0.5 mm thick).

  • Mobile Phase: Phenol/water mixture.

  • Procedure: A solution containing a known amount of this compound is applied to the plate. The chromatogram is developed, and the separated bands corresponding to the different components are visualized. For quantification of individual components, each band is scraped from the plate, the color is extracted, and the absorbance is measured.[2]

Visualizing the HPLC Validation Workflow

To ensure the reliability and accuracy of an analytical method, a thorough validation process is essential. The following diagram illustrates the key stages in the validation of an HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Optimization Method Optimization (Column, Mobile Phase, etc.) Linearity Linearity & Range Method_Optimization->Linearity Proceed to Validation Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD Limit of Detection Specificity->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Logical Relationships in Method Selection

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, cost, and available instrumentation.

Method_Selection_Logic Analytical_Need Analytical Requirement High_Sensitivity_Specificity High Sensitivity & Specificity Needed? Analytical_Need->High_Sensitivity_Specificity Routine_QC Routine QC & Cost-Effective? Analytical_Need->Routine_QC LC_MSMS LC-MS/MS High_Sensitivity_Specificity->LC_MSMS Yes Improved_HPLC Improved HPLC High_Sensitivity_Specificity->Improved_HPLC No Routine_QC->Improved_HPLC Yes TLC_UVVis TLC or UV-Vis (Method development & validation required) Routine_QC->TLC_UVVis Limited Budget

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Analytical Methods for the Determination of Brown FK

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantitative determination of Brown FK, a synthetic brown azo dye used as a food colorant. The focus is on the key validation parameters of linearity, limit of detection (LOD), and limit of quantitation (LOQ). This document is intended for researchers, scientists, and drug development professionals involved in food safety and quality control.

Introduction to this compound Analysis

This compound (E154) is a mixture of six synthetic azo dyes. Due to potential health concerns, its use in food products is restricted in many countries. Accurate and reliable analytical methods are therefore essential for monitoring its presence in foodstuffs to ensure regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound. This guide compares an improved HPLC method with the older Joint FAO/WHO Expert Committee on Food Additives (JECFA) HPLC method and discusses the potential application of UV-Vis spectrophotometry.

Comparison of Analytical Methods

The performance of different analytical methods for the determination of this compound is summarized in the table below. The key parameters for comparison are linearity (represented by the coefficient of determination, R²), the Limit of Detection (LOD), and the Limit of Quantitation (LOQ).

Parameter Improved HPLC Method (2018) [1][2]JECFA HPLC Method [2]Spectrophotometric Method (for Brown HT - as a proxy) [1]
Linearity (R²) 1.0000Not explicitly stated, but noted to have issues.Linear in the range of 0.06-2.60 mg L⁻¹
LOD 0.063 µg/mL0.175 µg/mL0.04 mg L⁻¹ (or 0.04 µg/mL)
LOQ 0.191 µg/mL0.532 µg/mLNot explicitly stated

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the preferred method for the analysis of this compound due to its high sensitivity and specificity, allowing for the separation of the different components of the this compound mixture.

Improved HPLC Method (2018)

A recent study published in 2018 detailed an improved HPLC method for the determination of this compound in food samples.[1][2][3] This method demonstrates excellent linearity and significantly lower LOD and LOQ values compared to the previously established JECFA method.[2]

Experimental Protocol:

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: RC-C18 column.[1][3]

  • Mobile Phase: A mixture of sodium acetate (B1210297) solution and methanol.[1][3]

  • Detection: 254 nm.[1][3]

  • Linearity Determination: A matrix-based standard curve was generated using six concentrations of this compound standard solutions (5, 10, 20, 50, 100, and 300 µg/mL).[2]

  • LOD and LOQ Calculation: Determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. This was achieved by preparing a calibration curve with three low concentrations (5, 10, and 20 µg/mL), with the intermediate concentration (10 µg/mL) being measured seven times.[2]

JECFA HPLC Method

The method described by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has been the standard for some time. However, it is known to have limitations, particularly poor resolution between components II and IV of the this compound mixture.[2]

Experimental Protocol:

  • Instrumentation: High-Performance Liquid Chromatograph.

  • Column: C8 reversed-phase column.[2]

  • Mobile Phase: Not detailed in the compared literature, but would be a suitable solvent system for reversed-phase chromatography.

  • Detection: UV-Vis detector.

  • Linearity, LOD, and LOQ Determination: While the exact protocol for the JECFA method's validation is not detailed in the comparative study, the reported LOD and LOQ values are significantly higher than those of the improved method, indicating lower sensitivity.[2]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible, and cost-effective technique than HPLC. However, it is generally less specific and may be prone to interference from other components in the food matrix. While a specific validated method for the quantitative determination of this compound using UV-Vis spectrophotometry was not identified in the reviewed literature, a method for a similar dye, Brown HT, provides an indication of the potential performance of such a method.

General Experimental Protocol (Adaptable for this compound):

  • Instrumentation: UV-Vis Spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): This would first need to be determined for this compound by scanning a standard solution across the UV-Vis spectrum. For Brown HT, a related dye, analysis has been performed after cloud point extraction.[1]

  • Sample Preparation: A suitable extraction method would be required to isolate this compound from the food matrix.

  • Linearity Determination: A calibration curve would be constructed by preparing a series of standard solutions of this compound and measuring their absorbance at the predetermined λmax.

  • LOD and LOQ Calculation: These would be calculated based on the standard deviation of the blank or the standard deviation of the y-intercept of the regression line of the calibration curve, in accordance with ICH guidelines.

Workflow Diagrams

The following diagrams illustrate the typical workflows for analytical method validation and the HPLC analysis of this compound.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis a Define Analytical Requirements b Select Analytical Technique (e.g., HPLC, Spectrophotometry) a->b c Optimize Method Parameters b->c d Determine Linearity & Range c->d e Calculate LOD & LOQ d->e f Assess Accuracy & Precision e->f g Evaluate Specificity & Selectivity f->g h Assess Robustness g->h i Sample Preparation h->i j Instrumental Analysis i->j k Data Processing & Reporting j->k

Caption: A logical workflow for the development and validation of an analytical method.

G HPLC Analysis Workflow for this compound a Sample Collection (e.g., Kippers, Smoked Fish) b Homogenization & Extraction of this compound from food matrix a->b c Filtration & Dilution of the extract b->c d Injection into HPLC System c->d e Chromatographic Separation (C18 or C8 column) d->e f Detection by DAD (at 254 nm) e->f g Data Acquisition & Integration of Chromatographic Peaks f->g h Quantification using Calibration Curve g->h i Reporting of Results (µg/mL or mg/kg) h->i

References

A Comparative Guide to the Accurate and Precise Quantification of Brown FK and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of food colorants is paramount for safety, quality control, and regulatory compliance. This guide provides an objective comparison of analytical methods for the quantification of the synthetic azo dye Brown FK and its alternatives, including the synthetic dye Brown HT, caramel (B1170704) color, and natural brown colorants derived from sources like anthocyanins and betalains.

Quantitative Performance of Analytical Methods

The accuracy and precision of various quantification methods are summarized below. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV-Vis is the most common technique for synthetic dyes, while natural colorants are often analyzed by a combination of chromatographic and spectrophotometric methods.

ColorantAnalytical MethodLinearity (R²)Accuracy (Recovery %)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)Reference
This compound HPLC-DAD1.086.5 - 94.80 - 1.20.060.19[1]
Brown HT HPLC-DAD>0.99983.7 - 107.50.30 - 2.470.026 - 0.0860.077 - 0.262[2]
Caramel Color (byproduct 4-MeI) UPLC-MS/MS>0.9975.4 - 112.41.5 - 150.003 (in solution)0.005 (in solution)[3][4]
Natural Brown (Anthocyanin-based) HPLC-DAD>0.99995 - 101< 41.16 - 3.00 (mg/kg)3.86 - 10.02 (mg/kg)[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to allow for replication and critical evaluation.

Quantification of this compound by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is based on the improved analytical procedure for the detection of this compound in food samples.[1]

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).

  • Chromatographic Column: RC-C18 column.

  • Mobile Phase: A gradient of sodium acetate (B1210297) solution and methanol.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Homogenize the food sample.

    • Perform solid-phase extraction (SPE) to clean up the sample and isolate the colorant.

    • Elute the colorant from the SPE cartridge.

    • Inject the eluate into the HPLC system.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared from certified this compound reference material. The analysis typically identifies two main components of this compound.[1]

Quantification of Brown HT by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the simultaneous determination of several synthetic food dyes, including Brown HT.[2]

  • Instrumentation: HPLC system with a DAD.

  • Chromatographic Column: C18 column.

  • Mobile Phase: A gradient elution using a mixture of ammonium (B1175870) acetate buffer and acetonitrile/methanol.

  • Detection Wavelength: The optimal wavelength for Brown HT is determined, typically around 460 nm.[6]

  • Sample Preparation:

    • For liquid samples (beverages), perform solid-phase extraction.

    • For solid samples, use ultrasound-assisted solvent extraction.

    • Filter the extract before injection into the HPLC system.

  • Quantification: Brown HT concentration is calculated based on a calibration curve generated from standards of known concentrations.

Analysis of Caramel Color

The quantification of caramel color as a single entity is complex due to its nature as a mixture. Analysis often focuses on specific byproducts or overall color characteristics.

  • Byproduct Analysis (e.g., 4-Methylimidazole - 4-MeI) by UPLC-MS/MS:

    • Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).[4]

    • Sample Preparation: Sample enrichment and clean-up using strong cation solid-phase extraction.[4]

    • Quantification: Based on a calibration curve of the specific byproduct.

  • Spectrophotometric Analysis (Hue Index):

    • Instrumentation: UV-Vis Spectrophotometer.

    • Method: The color hue or red characteristics of the caramel color are quantified using the Hue Index. This is often measured as a ratio of absorbance values at different wavelengths. This method provides information on the color properties rather than a direct concentration of the caramel colorant itself.

Quantification of Natural Brown Colorants (Anthocyanin-based)

This protocol is a general approach for the quantification of anthocyanins, which can be components of natural brown colorants, in powdered drink samples.[5]

  • Instrumentation: HPLC with DAD.

  • Mobile Phase: A gradient program using a phosphate (B84403) buffer and methanol.[5]

  • Sample Preparation:

    • Dissolve the sample in an appropriate solvent.

    • Filter the solution to remove particulate matter.

    • Inject the filtrate into the HPLC system.

  • Quantification: The concentration of individual or total anthocyanins is determined by comparing peak areas to those of known standards.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound and its alternatives.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis sample Food Sample homogenize Homogenization sample->homogenize spe Solid-Phase Extraction (SPE) homogenize->spe elution Elution spe->elution filtration Filtration elution->filtration hplc HPLC System filtration->hplc column C18 Column hplc->column detection DAD Detector column->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Standard Curve integration->quantification result Concentration Result quantification->result

Workflow for HPLC-DAD Quantification of this compound.

cluster_synthetic Synthetic Colorants cluster_natural Natural Colorants A Brown Food Colorants B This compound (Azo Dye) A->B C Brown HT (Azo Dye) A->C D Caramel Color (E150a-d) A->D H Anthocyanin-based (e.g., from fruit extracts) A->H I Betalain-based (e.g., from beet extracts) A->I E Chromatographic Quantification B->E HPLC-DAD C->E HPLC-DAD F Spectrophotometric Analysis D->F Spectrophotometry (Hue Index) G Mass Spectrometry Analysis D->G UPLC-MS/MS (Byproducts) H->E HPLC-DAD I->E HPLC-DAD

Classification and Analysis of Brown Food Colorants.

cluster_methods Quantification Methods A Analytical Method Performance B High Accuracy (Recovery ~95-105%) A->B C Moderate Accuracy (Recovery ~85-95%) A->C D Variable Accuracy A->D E High Precision (RSD < 2%) A->E F Good Precision (RSD < 5%) A->F G Variable Precision (RSD > 5%) A->G H Low LOD/LOQ (High Sensitivity) A->H I Higher LOD/LOQ (Lower Sensitivity) A->I M1 This compound (HPLC-DAD) M1->C M1->E M1->H M2 Brown HT (HPLC-DAD) M2->B M2->F M2->H M3 Caramel Color (byproduct UPLC-MS/MS) M3->B M3->G M3->H M4 Natural Brown (Anthocyanin HPLC-DAD) M4->B M4->F M4->I

Comparison of Analytical Method Performance.

References

comparing Brown FK with other synthetic brown food dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Brown FK and Brown HT for Research Applications

This guide provides a detailed comparison of two synthetic brown food dyes, this compound (E154) and Brown HT (E155), tailored for researchers, scientists, and professionals in drug development. The focus is on the chemical composition, regulatory status, toxicological profiles, and analytical methodologies pertinent to scientific applications.

Introduction and Overview

Synthetic food colorants are utilized for their high stability, color uniformity, and cost-effectiveness compared to natural alternatives.[1] this compound and Brown HT are two such synthetic azo dyes historically used to impart a brown color to various foodstuffs. However, their chemical nature, composition, and regulatory acceptance differ significantly, impacting their suitability and availability for research and use.

This compound (E154) , also known as Kipper Brown, is not a single entity but a complex mixture of six distinct azo dyes .[2][3][4] It was traditionally used to color smoked and cured fish, such as kippers, providing a stable color that does not fade or leach during cooking.[2][5]

Brown HT (E155) , also known as Chocolate Brown HT, is a single bis-azo dye substance .[6][7] It is primarily used as a colorant in confectionery, bakery, and dairy products to simulate the color of cocoa or caramel.[8][9]

Chemical and Physical Properties

The fundamental difference between the two dyes lies in their composition. This compound's nature as a mixture complicates its analysis and toxicological assessment, whereas Brown HT is a single, well-defined chemical compound.

Table 1: General and Chemical Specifications
PropertyThis compound (E154)Brown HT (E155)
Common Names Kipper Brown, C.I. Food Brown 1[2][5]Chocolate Brown HT, C.I. Food Brown 3[8][10]
E Number E154[2]E155[10]
INS Number 154[11]155[12]
CAS Number 8062-14-4 (for the mixture)[4]4553-89-3[12]
Chemical Class Azo dye mixture (mono-, bis-, and trisazo)[3]Bis-azo dye[6]
Composition A mixture of six primary azo dyes with sodium chloride/sulfate.[2][3]Disodium (B8443419) 4,4'-(2,4-dihydroxy-5-hydroxymethyl-1,3-phenylene-bisazo) di-1-naphthalene-sulfonate.[6][12]
Chemical Formula Mixture of 6 compounds (See JECFA specs)[3]C₂₇H₁₈N₄Na₂O₉S₂[12]
Molecular Weight Mixture of 6 compounds (e.g., 314.30 to 726.59 g/mol )[3]652.57 g/mol [12]
Appearance Red-brown powder or granules[3]Brown powder or granules[12]
Solubility Soluble in water; sparingly soluble in ethanol.[3]Soluble in water; insoluble in ethanol.[12]
Purity (Assay) Not less than 70% total colouring matters.[3]Not less than 70% total colouring matters.[12]

Performance and Stability Data

Direct, side-by-side comparative studies on the performance of this compound and Brown HT are limited. The available data, drawn from various sources, indicates differences in their stability.

Table 2: Performance and Stability Characteristics
ParameterThis compound (E154)Brown HT (E155)
Light Stability Described as "fairly mediocre".[13]Conflicting reports: Described as having "very good stability in light"[7] and also as "fairly mediocre".[13]
Heat Stability Data not available in searched documents.Conflicting reports: Described as having "very good stability in... heat"[7] and being stable up to 280°C,[14] but also as having "poor" thermal stability.[13]
Maximum Absorption Data not available for the mixture.Two absorption bands observed, with maxima at 492.31 nm and 628.88 nm .[14]

Note: The conflicting stability data for Brown HT highlights the need for standardized, comparative experimental analysis.

Regulatory and Toxicological Summary

The most significant divergence between this compound and Brown HT is their safety assessment and resulting regulatory status. This compound is largely unapproved globally due to insufficient toxicological data, while Brown HT holds limited approval.

Table 3: Regulatory and Toxicological Comparison
AspectThis compound (E154)Brown HT (E155)
Acceptable Daily Intake (ADI) No ADI allocated .[11] JECFA withdrew its temporary ADI in 1987.[8]0-1.5 mg/kg body weight/day (JECFA, 1984; EFSA, 2010).[6][15]
Key Toxicological Findings Deficiencies in chronic toxicity and carcinogenicity studies; some metabolites found to be cardiotoxic in animal studies.[8][16]Negative results in bacterial genotoxicity tests.[7] High-level dietary exposure may exceed the ADI in some population groups.[2][17]
Regulatory Status (EU) Not permitted . EFSA could not conclude on its safety.[4][8]Permitted in specific food categories with maximum permitted levels (MPLs).[1][6]
Regulatory Status (USA) Not permitted .[4]Not permitted .[6][7]

Metabolic Pathway

Both this compound and Brown HT are azo dyes and share a common initial metabolic pathway in the gut. The azo bond (–N=N–) is reductively cleaved by azoreductase enzymes produced by the intestinal microbiota.[5][18] This process breaks the dye molecules into smaller aromatic amines, which are then absorbed. The specific nature of these resulting amines dictates the toxicological profile of the parent dye.

For this compound, its six components degrade into a complex mixture of aromatic amines, including sulfanilic acid and various diamines.[16] For Brown HT, reductive cleavage yields two molecules of 4-aminonaphthalene-1-sulfonic acid and 2,4-dihydroxy-5-hydroxymethyl-1,3-phenylenediamine. The potential toxicity of these metabolites is the primary focus of safety assessments.

Azo_Dye_Metabolism cluster_fk This compound (E154) cluster_ht Brown HT (E155) fk_c1 Component I ingestion Oral Ingestion fk_c2 Component II fk_c3 Component III fk_c4 Component IV fk_c5 Component V fk_c6 Component VI ht Single bis-azo dye gut Intestinal Microbiota (Low Oxygen Environment) ingestion->gut reductase Azoreductase Enzymes gut->reductase produce amines_fk Complex Mixture of Aromatic Amines (e.g., Sulfanilic Acid, Diamines) reductase->amines_fk cleaves this compound components into amines_ht Specific Aromatic Amines (e.g., 4-aminonaphthalene-1-sulfonic acid) reductase->amines_ht cleaves Brown HT into absorption Systemic Absorption & Further Metabolism amines_fk->absorption amines_ht->absorption

Fig. 1: Generalized metabolic pathway for azo food dyes in the gut.

Experimental Protocols

Protocol: Analysis of Brown HT by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of synthetic food dyes.[7][9][19] It is suitable for the quantification of Brown HT in aqueous solutions or extracted from a food matrix.

Objective: To determine the concentration of Brown HT using a reverse-phase HPLC system with a diode-array detector (DAD).

Materials and Instrumentation:

  • HPLC system with gradient elution capability and DAD

  • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 μm particle size)[20]

  • Brown HT analytical standard

  • Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 100 mM) or a phosphate (B84403) buffer (e.g., 0.575g monoammonium phosphate and 0.7g disodium hydrogen phosphate in 500mL water, mixed with 500mL methanol, pH 6.9).[7][19]

  • Mobile Phase B: Acetonitrile or Methanol[7][19]

  • Volumetric flasks, pipettes, and syringes

  • 0.45 μm syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of Brown HT (e.g., 100 mg/L) in deionized water. From the stock, create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 mg/L).

  • Sample Preparation: Dilute aqueous samples to fall within the calibration range. For solid matrices, perform a suitable extraction (e.g., solid-phase extraction) to isolate the dye. Filter all standards and samples through a 0.45 μm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Injection Volume: 10-20 μL

    • Column Temperature: 35-40°C[20]

    • Mobile Phase Flow Rate: 1.0 mL/min

    • Gradient Elution: Develop a gradient program to ensure adequate separation of the analyte from other matrix components. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over 15-20 minutes.

    • Detection: Monitor using DAD. The primary wavelength for quantification of Brown HT should be set to its absorption maximum, approximately 492 nm .[14] A full spectrum scan (e.g., 200-700 nm) can be used for peak purity analysis.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Brown HT in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow start Start: Sample/Standard prep 1. Sample/Standard Preparation & Filtration start->prep inject 2. HPLC Injection (10-20 µL) prep->inject separation 3. Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection 4. Diode-Array Detection (λ = 492 nm) separation->detection analysis 5. Data Analysis (Peak Integration, Calibration Curve) detection->analysis result Result: Concentration of Brown HT analysis->result

Fig. 2: Experimental workflow for HPLC analysis of Brown HT.

Conclusion

This compound and Brown HT are chemically and regulatorily distinct substances.

  • This compound is a poorly defined mixture with an inadequate toxicological database, leading to its widespread prohibition in food. Its use in research is limited by its complex composition and lack of a safety profile.

  • Brown HT is a single, well-characterized compound with a defined ADI and limited regulatory approval in jurisdictions like the EU. Its known chemical structure and available analytical methods make it a more suitable, albeit still restricted, subject for scientific study compared to this compound.

For researchers in toxicology and drug development, the key takeaway is the importance of understanding the specific components and metabolic fate of azo dyes. The case of this compound illustrates the challenges posed by complex mixtures in safety assessments, while Brown HT serves as an example of a single compound for which a risk assessment has been established, though not without concerns about potential exposure levels.

References

A Comparative Guide to the Stability of Brown FK and Natural Brown Food Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of the synthetic azo dye Brown FK against natural brown food colorants, including caramel (B1170704) color, malt (B15192052) extract, and chestnut shell extract. The information is compiled from various scientific sources to offer an objective overview of their performance under different environmental conditions.

Executive Summary

Natural brown food colorants are gaining favor over synthetic counterparts like this compound due to consumer demand for clean-label ingredients. This guide reveals that while this compound exhibits mediocre to poor stability when exposed to light and heat, natural alternatives such as caramel color and malt extract generally demonstrate superior stability.[1] Quantitative data for chestnut shell extract further supports the viability of natural brown colorants. However, direct comparative studies under identical conditions are limited, and the stability of natural colorants can be influenced by their source and processing methods.

Data Presentation: Stability Comparison

The following tables summarize the stability of this compound and selected natural brown food colorants under light, heat, and varying pH conditions. Please note that the data is compiled from different studies and direct quantitative comparisons should be made with caution.

Table 1: Light Stability

ColorantDescription of Light StabilityQuantitative Data (if available)Source(s)
This compound Fairly mediocre stability.No specific percentage of degradation found.[2]
Caramel Color Generally good light stability.No specific percentage of degradation found.
Malt Extract Excellent light stability.[1][3]No specific percentage of degradation found.[1][3]
Chestnut Shell Extract Stable to light.A study on chestnut shell pigments concluded they were stable to light, with no significant difference in absorbance compared to a control group after light exposure.[4]

Table 2: Thermal Stability

ColorantDescription of Thermal StabilityQuantitative Data (if available)Source(s)
This compound Poor thermal stability.No specific degradation kinetics data found.
Caramel Color Highly heat stable.[5]Stable at both 4 and 22°C within 7 days. Another study showed that at 20, 35, 45, and 55 °C, caramel coloring increased the degradation rate of another compound.[6][7][5][6][7]
Malt Extract High color stability.[1]Antioxidant activity and color change were monitored during heating up to 120°C.[8][1][8]
Chestnut Shell Extract Unstable to heat.Absorbance of the pigment solution gradually increased with increasing temperature from 20 to 100°C over 2 hours, indicating color deepening.[4]

Table 3: pH Stability

ColorantDescription of pH StabilityQuantitative Data (if available)Source(s)
This compound Data not available.No specific data found.
Caramel Color Stable over a wide pH range (typically pH 2-10). Some Class IV caramels are stable at low pHs.[9]Color is stable and consistent at a given pH.[5][5][9]
Malt Extract Excellent pH stability.[3]No specific data found.[3]
Chestnut Shell Extract Stable at pH 3 and 5. The solution color changes from yellow at acidic pH to reddish-brown at alkaline pH.Absorbance at 400 nm: pH 3.0 (0.546), pH 5.0 (0.521), pH 7.0 (0.601), pH 9.16 (0.766), pH 10.83 (0.974).[4]

Experimental Protocols

The stability of food colorants is assessed through various methodologies that simulate storage and processing conditions.

Light Stability Testing

Objective: To evaluate the color degradation upon exposure to a controlled light source.

Methodology:

  • Sample Preparation: A solution of the colorant is prepared in a relevant solvent (e.g., deionized water, buffer solution) at a known concentration.

  • Light Exposure: The sample solutions are placed in a photostability chamber equipped with a light source that mimics daylight (e.g., Xenon lamp or a combination of fluorescent and UV lamps). The light intensity is controlled and monitored (e.g., in lux or W/m²).

  • Control: A control sample is kept in the dark at the same temperature to account for any thermal degradation.

  • Analysis: At specified time intervals, the absorbance of the solutions is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. The color change can also be quantified using a colorimeter to measure CIE Lab* values.

  • Data Interpretation: The percentage of color loss or the change in color parameters (ΔE*) is calculated over time to determine the photostability. The degradation kinetics can be modeled to determine the rate constant and half-life.

Thermal Stability Testing

Objective: To assess the colorant's stability when subjected to elevated temperatures.

Methodology:

  • Sample Preparation: A solution of the colorant is prepared in a suitable solvent or food matrix.

  • Heat Treatment: The samples are placed in a temperature-controlled environment, such as a water bath or an oven, at various temperatures (e.g., 60, 80, 100°C) for specific durations.

  • Cooling: After the heat treatment, the samples are rapidly cooled in an ice bath to stop any further degradation.

  • Analysis: The absorbance or color parameters are measured as described in the light stability testing protocol.

  • Data Interpretation: The extent of color degradation is determined by comparing the treated samples with an untreated control. Kinetic modeling can be applied to understand the temperature dependence of the degradation.

pH Stability Testing

Objective: To determine the effect of pH on the color and stability of the colorant.

Methodology:

  • Sample Preparation: A series of buffer solutions with a range of pH values (e.g., pH 2 to 10) are prepared. The colorant is then dissolved in each buffer solution to a specific concentration.

  • Incubation: The solutions are stored at a constant temperature for a defined period.

  • Analysis: The color of each solution is observed visually, and the absorbance spectra and CIE Lab* values are measured.

  • Data Interpretation: The changes in color and absorbance at different pH values indicate the pH stability of the colorant.

Mandatory Visualization

Degradation Pathway of Azo Dyes (e.g., this compound)

This compound is a mixture of several azo dyes. The degradation of azo dyes typically proceeds via the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the color. This process leads to the formation of colorless aromatic amines.

Azo_Dye_Degradation AzoDye Azo Dye (e.g., this compound) AromaticAmines Aromatic Amines (Colorless) AzoDye->AromaticAmines Reductive Cleavage of Azo Bond FurtherDegradation Further Degradation Products AromaticAmines->FurtherDegradation Oxidation

Azo Dye Degradation Pathway
Caramelization Reaction Pathway

Caramel color is produced through the controlled heating of carbohydrates in a process called caramelization. This complex series of reactions involves dehydration, fragmentation, and polymerization of sugars, leading to the formation of brown-colored polymers.

Caramelization_Pathway Carbohydrates Carbohydrates (e.g., Glucose, Fructose) Dehydration Dehydration & Fragmentation (Formation of Furans, etc.) Carbohydrates->Dehydration Heat Polymerization Polymerization & Condensation Dehydration->Polymerization CaramelPolymers Caramel Polymers (Brown Color) Polymerization->CaramelPolymers

Caramelization Reaction Pathway

References

Navigating the Spectrum: A Guide to Natural Alternatives for Coloring Smoked Fish

Author: BenchChem Technical Support Team. Date: December 2025

The phasing out of Brown FK, a synthetic azo dye traditionally used to impart a rich, smoky hue to fish, has prompted a critical need for viable, natural alternatives within the food industry. This guide provides a comparative analysis of promising natural colorants—annatto (B74696), curcumin, and paprika—evaluated for their performance, stability, and sensory impact on smoked fish products. This objective overview is intended for researchers, scientists, and food development professionals seeking to reformulate products while maintaining consumer appeal and adhering to evolving regulatory landscapes.

The ideal alternative to this compound must not only replicate its desired color profile but also exhibit stability throughout processing, storage, and preparation. Furthermore, it must not impart any undesirable off-flavors or textures that could detract from the sensory experience of the final product. This guide synthesizes available experimental data to facilitate an informed selection process.

Performance Comparison of Natural Colorants

The efficacy of natural colorants is contingent on their chemical composition and interaction with the fish matrix. Annatto, curcumin, and paprika, all of carotenoid origin, offer a spectrum of yellow, orange, and red shades, making them suitable candidates for replacing the brownish tones of this compound.

ColorantActive Compound(s)Typical Color ImpartedSolubilityKey StrengthsPotential Limitations
Annatto Bixin (oil-soluble), Norbixin (water-soluble)Yellow to reddish-orangeOil and waterGood stability in protein-rich applications.Can be sensitive to light and oxidation, potentially leading to color fading over time.[1]
Curcumin (from Turmeric) CurcuminoidsBright yellowOil and water (with emulsifiers)Provides a vibrant yellow hue.Can be sensitive to pH changes and light, which may alter the color.
Paprika Capsanthin, CapsorubinDeep red to orange-redOil-solubleExcellent heat stability.The inherent flavor of paprika may be perceptible in lightly smoked products.

Experimental Data Summary

While direct, published, side-by-side quantitative comparisons of this compound with these natural alternatives in smoked fish are limited, the following tables summarize key performance indicators based on available research on the natural colorants themselves.

Color Stability (Lab* Values)

Colorimetric data is crucial for objectively assessing the color of the final product. The CIE Lab* color space is a standard for this measurement, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

No direct comparative Lab data for this compound was found in the reviewed literature.*

Table 1: Representative Lab* Values for Annatto-Colored Products

Product MatrixL* (Lightness)a* (Redness)b* (Yellowness)Reference
Annatto Seeds (average)29.5521.8313.66[2][3]
Annatto Seeds (high bixin)-25.06-[2][3]
Annatto Seeds (low bixin)-17.93-[2][3]

Note: These values are for annatto seeds and are indicative of the pigment's color. The final color in smoked fish will vary based on concentration, application method, and the initial color of the fish.

Sensory Evaluation

Sensory panels are essential for determining the consumer acceptability of new formulations. Key parameters include appearance, aroma, flavor, texture, and overall liking.

No direct comparative sensory data between this compound and natural alternatives in smoked fish was found in the reviewed literature.

Table 2: General Sensory Attributes of Smoked Fish for Consumer Preference

Sensory AttributeDesired Characteristic
Appearance/Color Appealing and uniform color, indicative of a quality smoking process.[4]
Aroma A pleasant balance of smoky and natural fish aroma.[4]
Flavor A well-balanced taste of smokiness and the natural flavor of the fish, without excessive saltiness or off-flavors.[4]
Texture Firm and moist, not overly dry or mushy.
Overall Acceptability High scores indicating a positive consumer experience.[4]

Experimental Protocols

Standardized methodologies are critical for the valid comparison of different colorants. The following protocols outline a general framework for application and evaluation.

Protocol 1: Application of Colorants to Fish Fillets
  • Preparation of Fish: Use fresh or frozen-thawed fish fillets of uniform size and thickness.

  • Brining: Immerse the fillets in a standardized brine solution (e.g., 10% NaCl) for a predetermined time to ensure consistent salt uptake and moisture content.

  • Colorant Application:

    • Dipping: Immerse the brined fillets in a colorant solution (prepared with either water or oil, depending on the colorant's solubility) for a specified duration. The concentration of the colorant should be carefully controlled.

    • Injection: Inject the colorant solution directly into the fish muscle at multiple points for a more uniform distribution.

  • Draining and Drying: Allow the fillets to drain and then dry under controlled temperature and humidity to form a pellicle, which aids in smoke adhesion and color development.

  • Smoking: Cold or hot smoke the fish fillets using a standardized smoking procedure (wood type, temperature, time, and humidity).

Protocol 2: Colorimetric Evaluation
  • Instrumentation: Use a calibrated colorimeter to measure the L, a, and b* values of the smoked fish surface.

  • Measurement: Take multiple readings from different locations on each fillet to ensure representative data.

  • Data Analysis: Calculate the average L, a, and b* values for each treatment group. The total color difference (ΔE*) can be calculated to quantify the overall color change between different samples.

Protocol 3: Sensory Evaluation
  • Panelist Selection: Recruit and train a panel of sensory assessors (typically 8-12 individuals) on the specific attributes of smoked fish.

  • Sample Preparation: Code and present the smoked fish samples to the panelists in a controlled environment with uniform lighting and temperature.

  • Evaluation: Use a structured scoring sheet (e.g., a 9-point hedonic scale) for panelists to rate the intensity of attributes such as color uniformity, color intensity, smoky aroma, off-aroma, smoky flavor, off-flavor, saltiness, texture, and overall acceptability.

  • Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the samples.

Signaling Pathways and Logical Relationships

The process of coloring smoked fish and evaluating the alternatives can be visualized as a structured workflow.

G cluster_prep Fish Preparation cluster_coloring Colorant Application cluster_processing Processing cluster_evaluation Performance Evaluation Fish_Selection Fish Selection (Uniform Size/Thickness) Brining Brining (Standardized NaCl Solution) Fish_Selection->Brining Application Application Method (Dipping or Injection) Brining->Application Colorant_Prep Colorant Preparation (Annatto, Curcumin, Paprika) Colorant_Prep->Application Drying Drying/Pellicle Formation Application->Drying Smoking Smoking (Cold or Hot) Drying->Smoking Colorimetric Colorimetric Analysis (Lab* values) Smoking->Colorimetric Sensory Sensory Analysis (Panel Evaluation) Smoking->Sensory Stability Storage Stability Study Colorimetric->Stability Sensory->Stability Final_Product Final Product Assessment Stability->Final_Product

Workflow for Coloring and Evaluating Smoked Fish

Conclusion

The transition from synthetic to natural colorants in smoked fish presents both challenges and opportunities. Annatto, curcumin, and paprika are all viable alternatives to this compound, each with a unique set of characteristics. While this guide provides a foundational comparison based on available scientific literature, it is evident that more direct comparative studies are needed to provide the industry with definitive quantitative data on the performance of these natural colorants against this compound.

For food development professionals, the optimal choice of a natural colorant will depend on the specific type of fish, the desired final color, the processing conditions, and the target market. It is recommended that in-house experimental trials following the outlined protocols are conducted to determine the most suitable alternative for a specific product formulation. The continued exploration of these natural colorants will be crucial in meeting the growing consumer demand for clean-label food products without compromising on sensory quality.

References

comparative analysis of different extraction methods for Brown FK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of food additives like Brown FK from various matrices is a critical first step in analysis and safety assessment. This compound, a mixture of six synthetic azo dyes, has been used as a food colorant (E154) and its detection requires robust extraction methodologies.[1] This guide provides a comparative analysis of different extraction methods for this compound, presenting quantitative data where available and detailing experimental protocols.

Comparative Performance of Extraction Methods

While several advanced extraction techniques exist, detailed quantitative performance data specifically for this compound is most readily available for solvent extraction methods. The following table summarizes the performance of a validated solvent extraction method coupled with High-Performance Liquid Chromatography (HPLC).

Extraction MethodMatrixRecovery Rate (%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Solvent ExtractionSeafood86.5 - 92.80.060.19[2][3]
Solvent ExtractionNoodles90.8 - 94.80.060.19[2][3]
Solvent ExtractionOther Low-Fat Foods90.0 - 92.30.060.19[2][3]
  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the sample matrix and enhancing solvent penetration. It is known for improving extraction efficiency and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to rapid cell disruption and enhanced mass transfer of the target analyte into the solvent. This method significantly shortens extraction times compared to conventional methods.

  • Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. This method is considered a green technology due to the use of non-toxic solvents.

  • Solid-Phase Extraction (SPE): SPE is a sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is often used for the cleanup and concentration of analytes from complex matrices like beverages before chromatographic analysis.

Experimental Protocols

Solvent Extraction of this compound from Food Samples

This protocol is adapted from a validated HPLC method for the determination of this compound in various food matrices.[2]

1. Sample Preparation:

  • Seafood: Homogenize 5 g of the sample and mix with 20-40 mL of water.

  • Noodles and Low-Fat Foods: Homogenize 5 g of the sample and mix with 20-40 mL of 70% ethanol.

  • High-Fat Foods: Remove fat by mixing 5 g of the homogenized sample with hexane (B92381) (2-3 times). Further extract the residue with 70% ethanol.

2. Extraction:

  • Heat the sample mixture in a water bath at 50°C for 20 minutes.

  • Centrifuge the aliquot at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a Whatman filter paper (No. 4).

  • The filtrate is then ready for HPLC analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis seafood Seafood (5g) homogenize_water Homogenize with Water (20-40mL) seafood->homogenize_water noodles Noodles/Low-Fat (5g) homogenize_ethanol Homogenize with 70% Ethanol (20-40mL) noodles->homogenize_ethanol high_fat High-Fat Food (5g) hexane_extraction Hexane Extraction high_fat->hexane_extraction heat Heat (50°C, 20 min) homogenize_water->heat homogenize_ethanol->heat ethanol_extraction 70% Ethanol Extraction hexane_extraction->ethanol_extraction ethanol_extraction->heat centrifuge Centrifuge (10,000 rpm, 10 min) heat->centrifuge collect Collect Supernatant centrifuge->collect filter Filter collect->filter hplc HPLC Analysis filter->hplc metabolic_pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_excretion Excretion brown_fk This compound (Azo Dyes) gut Gastrointestinal Tract brown_fk->gut azoreductase Azoreductases (Gut Microbiota & Liver) gut->azoreductase Metabolism aromatic_amines Aromatic Amines azoreductase->aromatic_amines urine_feces Excretion (Urine/Feces) aromatic_amines->urine_feces

References

Inter-Laboratory Validation of Analytical Methods for Brown FK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the determination of Brown FK, a food colorant, with a focus on inter-laboratory validation. The primary focus is a modern High-Performance Liquid Chromatography (HPLC) method, which is compared to an older method described by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). This guide is intended for researchers, scientists, and professionals in the food safety and drug development sectors.

Comparison of Analytical Method Performance

An improved HPLC method demonstrates superior performance in terms of linearity, sensitivity, precision, and accuracy when compared to the previously established JECFA method. The key performance indicators from a single-laboratory validation and an inter-laboratory study of the improved method are summarized below.

Performance ParameterImproved HPLC-DAD MethodJECFA Method (as reported)
**Linearity (R²) **1.0[1][2]No data available[1]
Limit of Detection (LOD) 0.06 µg/mL[1][2]No data available[1]
Limit of Quantification (LOQ) 0.19 µg/mL[1][2]No data available[1]
Precision (RSD) Intra-day: 0.1–0.3% Inter-day: 0.0–1.2%[1]No data available[1]
Accuracy (Recovery) 86.5–94.8%[1][2]No data available[1]
Resolution Good resolution (8.51) between components II and IV[1]Poor resolution between components II and IV[1]

An inter-laboratory study involving five laboratories was conducted to assess the precision of the improved HPLC method. The study highlighted the robustness and reliability of the method across different laboratory settings.[1]

Detailed Experimental Protocols

Improved HPLC-DAD Method

This method utilizes a reversed-phase C18 column with diode-array detection (DAD) for the quantification of this compound.

Sample Preparation:

A method was developed to efficiently extract this compound from various food matrices. Samples were categorized into three groups: seafood, noodles, and others. The extraction efficiency was determined by spiking samples at three different concentrations (10, 20, and 50 μg/mL). The recovery rates were as follows:

  • Seafood: 86.8–92.8%[1]

  • Noodle products: 90.9–94.8%[1]

  • Candy and other foods: 90.1–92.3%[1]

Chromatographic Conditions:

  • Column: RC-C18[1][2]

  • Mobile Phase: Sodium acetate (B1210297) solution and methanol[1][2]

  • Detection: Diode Array Detector (DAD) at 254 nm[1][2]

  • Retention Times: The two main components of this compound (II and IV) are detected at approximately 6 and 9 minutes.[1]

Confirmatory Analysis by LC-MS/MS:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to confirm the identity of the this compound peaks.

  • System: LTQ-Velos LC-MS/MS with electrospray ionization (ESI)[1]

  • Column: Thermo Scientific Hypersil GOLD C18 (2.1 × 100 mm, 1.9 μm)[1]

  • Mobile Phase: A: water with 0.1% formic acid; B: acetonitrile (B52724) with 0.1% formic acid[1]

  • Flow Rate: 200 μL/min[1]

  • Gradient: 10% to 80% B over 8 minutes[1]

JECFA Method

The method described by JECFA in 2006 for the analysis of this compound in foods employed an HPLC system with a C8 reversed-phase column.[1] A significant drawback of this method was the poor resolution of the HPLC chromatogram between the two major components of this compound, II and IV.[1] Furthermore, detailed information regarding sample preparation and method validation parameters such as linearity, LOD, LOQ, precision, and accuracy were not provided.[1] In a reproduced analysis, this method showed two peaks at retention times of 10 and 13 minutes during a 40-minute run, but the peaks were not symmetrical, and a large solvent peak was observed.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound in food samples using the improved HPLC method with LC-MS/MS confirmation.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Food Sample extraction Extraction with Water or Ethanol start->extraction spiking Spike with this compound Standard (for recovery) extraction->spiking centrifugation Centrifugation spiking->centrifugation filtration Filtration centrifugation->filtration hplc HPLC-DAD Analysis (Quantification) filtration->hplc Inject lcms LC-MS/MS Analysis (Confirmation) filtration->lcms Inject quant Quantification of this compound hplc->quant confirm Confirmation of Peak Identity lcms->confirm report Final Report quant->report confirm->report

Caption: Workflow for this compound analysis in food.

References

A Comparative Toxicological Analysis of Brown FK and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the toxicological profiles of the food colorant Brown FK and its potential natural and synthetic alternatives, supported by experimental data.

This guide provides a comprehensive overview of the toxicological effects of this compound, a synthetic brown azo dye mixture, and compares them with several alternatives. The aim is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the use of these colorants in their respective fields. This comparison includes quantitative toxicological data, detailed experimental protocols for key assays, and visualizations of relevant metabolic and signaling pathways.

Introduction: The Concern Surrounding this compound

This compound, also known as E154, is a mixture of six synthetic azo dyes.[1] Historically used to color kippers and other smoked fish, its application has been increasingly restricted due to significant safety concerns. The European Food Safety Authority (EFSA) has been unable to conclude on its safety due to deficiencies in the available toxicological data, leading to its exclusion from the Union list of approved food additives.[2] This has prompted a search for safer alternatives, both synthetic and natural.

The primary toxicological concern with this compound, as with many azo dyes, stems from its metabolism. Gut microbiota can cleave the azo bonds, releasing aromatic amines.[3] These metabolites can then be absorbed and further metabolized in the liver, potentially leading to genotoxic and carcinogenic effects.[3] Indeed, studies have shown that two of the major constituents of this compound are mutagenic in the Ames test after metabolic activation.[4]

This guide will delve into the specific toxicological data for this compound and compare it with the following alternatives:

Comparative Toxicological Data

The following table summarizes the key quantitative toxicological data for this compound and its alternatives. It is important to note that a direct comparison of Acceptable Daily Intake (ADI) values is challenging as the ADI for this compound has been withdrawn.

ColorantLD50 (Oral, Rat)No-Observed-Adverse-Effect Level (NOAEL)Acceptable Daily Intake (ADI)Key Toxicological Findings
This compound >2000 mg/kg bw0.1% in the diet (rat, 150 days)WithdrawnMyocardial lesions, kidney degeneration, liver changes, mutagenicity of components after metabolic activation.[4]
Brown HT >2000 mg/kg bw250 mg/kg bw/day (rat, three-generation study)0-1.5 mg/kg bwReduced body weight gain at high doses, increased kidney weights. No evidence of carcinogenicity.[5][6]
Caramel Colors (Class IV) Not specified10 g/kg bw/day (rat, long-term)Not specifiedGenerally considered non-toxic and non-carcinogenic. Concern over the contaminant 4-methylimidazole (B133652) (4-MEI).[7]
Annatto Extracts (as bixin/norbixin) Not specified69 mg/kg bw/day (males), 76 mg/kg bw/day (females) (rat, 13 weeks)0-6 mg/kg bw (bixin), 0-0.3 mg/kg bw (norbixin)Increased liver weights and hepatocyte hypertrophy at high doses.
Grape Skin Extract >5 g/kg bw1.0% in the diet (rat, 13 weeks)Not establishedGenerally considered safe. High antioxidant capacity.
Lycopene >3000 mg/kg bw50 mg/kg bw/day (rat, 52 weeks)0-0.5 mg/kg bwGenerally considered safe with antioxidant properties.

Metabolic and Toxicological Pathways

The potential toxicity of many food colorants is not due to the parent compound itself but rather its metabolic byproducts. The following diagrams illustrate the key metabolic and signaling pathways associated with the toxicological effects of this compound and its alternatives.

This compound: Azo Bond Reduction and Metabolic Activation

This compound, being a mixture of azo dyes, undergoes reductive cleavage of its azo bonds primarily by the gut microbiota. This process releases various aromatic amines. These amines can be absorbed and subsequently undergo metabolic activation in the liver, primarily by Cytochrome P450 enzymes, to form reactive intermediates that can bind to DNA, leading to mutations and potential carcinogenicity.

Brown_FK_Metabolism cluster_gut Gut Lumen cluster_liver Hepatocyte This compound This compound Aromatic Amines Aromatic Amines This compound->Aromatic Amines Azo Reductase (Microbiota) Absorbed Aromatic Amines Absorbed Aromatic Amines Aromatic Amines->Absorbed Aromatic Amines Absorption Reactive Intermediates Reactive Intermediates Absorbed Aromatic Amines->Reactive Intermediates CYP450 (Metabolic Activation) DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Mutation Mutation DNA Adducts->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Metabolic pathway of this compound.
Caramel Color and 4-Methylimidazole (4-MEI) Formation

Caramel colors, particularly Class III and IV, are produced by heating carbohydrates with ammonium (B1175870) compounds. This process can lead to the formation of 4-methylimidazole (4-MEI) as a byproduct. 4-MEI has been classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) based on evidence from animal studies.[7] The exact mechanism of its carcinogenicity is still under investigation.

Caramel_Color_Formation Carbohydrates Carbohydrates Caramel Color Caramel Color Carbohydrates->Caramel Color Heat Ammonium Compounds Ammonium Compounds Ammonium Compounds->Caramel Color Heat 4-MEI 4-MEI Caramel Color->4-MEI Byproduct Carcinogenicity (in mice) Carcinogenicity (in mice) 4-MEI->Carcinogenicity (in mice)

Formation of 4-MEI in Caramel Color production.
Lycopene: Antioxidant Signaling Pathway

Lycopene, a carotenoid found in tomatoes and other red fruits, is known for its antioxidant properties. It can quench reactive oxygen species (ROS) and modulate signaling pathways involved in the cellular antioxidant response, such as the Nrf2-Keap1 pathway. Upon oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes, thereby protecting the cell from damage.

Lycopene_Antioxidant_Pathway cluster_nucleus Nucleus Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS Lycopene Lycopene Lycopene->ROS Quenches Nrf2-Keap1 Complex Nrf2-Keap1 Complex ROS->Nrf2-Keap1 Complex Induces dissociation Nrf2 Nrf2 Nrf2-Keap1 Complex->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Activates transcription of Cellular Protection Cellular Protection Antioxidant Enzymes->Cellular Protection

Antioxidant signaling pathway of Lycopene.

Experimental Protocols

The assessment of the toxicological properties of food colorants relies on a battery of standardized tests. Below are the methodologies for two key genotoxicity assays frequently cited in the evaluation of these substances.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test chemical is incubated with the bacteria in a histidine-limited medium. If the chemical is a mutagen, it will cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on the histidine-free medium.

Experimental Workflow:

Ames_Test_Workflow Start Start Prepare Bacterial Culture\n(His- auxotroph) Prepare Bacterial Culture (His- auxotroph) Start->Prepare Bacterial Culture\n(His- auxotroph) Mix Bacteria, Test Compound,\nand S9 mix (optional) Mix Bacteria, Test Compound, and S9 mix (optional) Prepare Bacterial Culture\n(His- auxotroph)->Mix Bacteria, Test Compound,\nand S9 mix (optional) Prepare Test Compound dilutions Prepare Test Compound dilutions Prepare Test Compound dilutions->Mix Bacteria, Test Compound,\nand S9 mix (optional) Pour onto minimal glucose agar (B569324) plates Pour onto minimal glucose agar plates Mix Bacteria, Test Compound,\nand S9 mix (optional)->Pour onto minimal glucose agar plates Incubate at 37°C for 48-72h Incubate at 37°C for 48-72h Pour onto minimal glucose agar plates->Incubate at 37°C for 48-72h Count Revertant Colonies Count Revertant Colonies Incubate at 37°C for 48-72h->Count Revertant Colonies Analyze Results Analyze Results Count Revertant Colonies->Analyze Results End End Analyze Results->End

Workflow for the Ames Test.

Key Steps:

  • Preparation of Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium are cultured overnight.

  • Metabolic Activation: For indirect-acting mutagens, a rat liver extract (S9 fraction) is added to the test system to mimic mammalian metabolism.

  • Exposure: The bacterial culture is exposed to various concentrations of the test substance, with and without the S9 mix.

  • Plating: The mixture is plated on a minimal glucose agar medium containing a trace amount of histidine to allow for a few cell divisions.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.

Experimental Workflow:

Micronucleus_Test_Workflow Start Start Culture Mammalian Cells Culture Mammalian Cells Start->Culture Mammalian Cells Expose cells to Test Compound Expose cells to Test Compound Culture Mammalian Cells->Expose cells to Test Compound Add Cytochalasin B (optional) Add Cytochalasin B (optional) Expose cells to Test Compound->Add Cytochalasin B (optional) Harvest and Fix Cells Harvest and Fix Cells Add Cytochalasin B (optional)->Harvest and Fix Cells Stain Cells Stain Cells Harvest and Fix Cells->Stain Cells Score Micronuclei under Microscope Score Micronuclei under Microscope Stain Cells->Score Micronuclei under Microscope Analyze Results Analyze Results Score Micronuclei under Microscope->Analyze Results End End Analyze Results->End

Workflow for the In Vitro Micronucleus Test.

Key Steps:

  • Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, V79) is cultured.

  • Exposure: The cells are treated with various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block (Optional): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division during or after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic potential.

Conclusion

The toxicological profile of this compound raises significant concerns, primarily due to the mutagenic potential of its metabolic byproducts. The withdrawal of its ADI by regulatory bodies underscores these concerns. In contrast, the alternatives presented in this guide, both synthetic and natural, generally exhibit more favorable toxicological profiles. Brown HT, while also an azo dye, has an established ADI and no evidence of carcinogenicity from the available studies. Caramel colors are largely considered safe, with the main concern being the level of the contaminant 4-MEI, which can be controlled during manufacturing. Natural alternatives such as annatto extracts, grape skin extract, and lycopene not only serve as colorants but may also offer health benefits due to their antioxidant and other bioactive properties.

For researchers and professionals in drug development, the choice of a colorant should be guided by a thorough risk assessment. This guide provides a foundational comparison, but it is crucial to consult the latest toxicological data and regulatory statuses for any specific application. The experimental protocols and pathway diagrams included herein offer a deeper understanding of the mechanisms underlying the toxicological effects of these substances, aiding in the selection of safer and more suitable alternatives to this compound.

References

A Comparative Guide to the Validation of Brown FK Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the validation of Brown FK, a synthetic brown azo dye mixture also known as E154. The focus is on a highly efficient High-Performance Liquid Chromatography (HPLC) method, with supporting experimental data and detailed protocols for researchers, scientists, and professionals in drug development and food safety.

Performance Comparison of Analytical Methods for this compound

The validation of analytical standards for this compound is crucial for ensuring the safety and quality of food products. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. Below is a summary of performance data from a validated, improved HPLC method compared to older or alternative techniques.

ParameterImproved HPLC MethodJECFA Reported Method (Prior Art)General Azo Dye HPLC Methods
Linearity (R²)
1.0[1][2][3]Not specifiedTypically >0.99
Limit of Detection (LOD) 0.06 µg/mL[1][2][3]Not specified0.032 to 0.07 µg/mL[4]
Limit of Quantification (LOQ) 0.19 µg/mL[1][2][3]Not specified0.098 to 0.2 µg/mL[4]
Precision (RSD %) 0–1.2%[1][2][3]Not specified< 3.66%[4]
Accuracy (Recovery %) 86.5–94.8%[1][2][3]Not specified61.96 to 111.1%[4]
Resolution Good (8.51)[2]Poor[2]Variable
Analysis Time < 30 minutes[2]Up to 70 minutes[2]Variable

Experimental Protocols

Improved HPLC Method for this compound Analysis

This method demonstrates enhanced resolution, sensitivity, and speed for the determination of this compound in food samples.

1. Sample Preparation (for food matrices):

  • Seafood, Noodles, and Other Foods: A pretreatment method is optimized for each food group to ensure high recovery rates.[1][3] The specific extraction process involves homogenizing the sample, followed by a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[4]

2. Chromatographic Conditions:

  • Column: RC-C18[1][2][3]

  • Mobile Phase: A gradient of sodium acetate (B1210297) solution and methanol.[1][2][3]

  • Detection: Diode Array Detector (DAD) at 254 nm.[1][2][3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[5]

3. Confirmatory Analysis (LC-MS/MS):

  • To definitively identify this compound peaks, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[1][3][5]

  • Ionization: Electrospray Ionization (ESI)[5]

  • Mobile Phase Additive: Formic acid is used to facilitate the separation of azo dyes.[2][5]

Method Validation Workflow

The following diagram illustrates the key steps in the validation of an analytical method for this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters StandardPrep Prepare Standard Solutions (5-300 µg/mL) HPLC HPLC-DAD Analysis (RC-C18, 254 nm) StandardPrep->HPLC SamplePrep Prepare Spiked Food Samples (Seafood, Noodles, etc.) SamplePrep->HPLC LCMS LC-MS/MS Confirmation HPLC->LCMS Linearity Linearity (R² = 1.0) HPLC->Linearity LOD_LOQ LOD & LOQ (0.06 & 0.19 µg/mL) HPLC->LOD_LOQ Precision Precision (0-1.2% RSD) HPLC->Precision Accuracy Accuracy (86.5-94.8% Recovery) HPLC->Accuracy Specificity Specificity & Resolution HPLC->Specificity

Workflow for the validation of the this compound analytical method.

Alternatives to this compound

Growing consumer demand for "clean-label" products has led to the exploration of natural alternatives to synthetic food colorants like this compound.[6][7] These alternatives are often derived from plant and fruit extracts.

Natural Brown Colorant Alternatives:

  • Caramelized Sugar and Carrots: Produced by heating sugars or carrots, these provide brown hues and can be labeled as natural ingredients.[6]

  • Malt Extracts: Offer authentic brown colors and are a gluten-free option.[6]

  • Blends of Natural Colors: Brown shades can be created by blending other natural colorants such as black carrot, beta carotene, paprika, red beet, spirulina, and turmeric.[6]

The analytical validation for these natural colorants presents a different set of challenges due to their complex composition and potential for variability. Methods like HPLC and LC-MS are still employed, but standard development and validation must account for the inherent diversity of the natural source material.

References

Degradation of Brown FK: A Comparative Analysis with Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the degradation rates and mechanisms of the azo dye mixture Brown FK compared to other significant azo dyes. This report synthesizes available experimental data, details degradation methodologies, and provides a visual representation of a key degradation pathway.

This compound, also known as Kipper Brown or Food Brown 1, is a mixture of six synthetic sulfonated azo dyes.[1] Historically used as a food colorant, particularly for smoked fish, its application has been restricted in many regions due to safety concerns.[1] Understanding the degradation of this compound and other azo dyes is crucial for environmental remediation and toxicological studies. Azo dyes are notoriously resistant to degradation due to their complex aromatic structures and stable azo bonds (-N=N-).[2] Their degradation, whether through microbial, chemical, or physical processes, is a key area of research in environmental science and toxicology.

Comparative Degradation Rates of Azo Dyes

The degradation efficiency of azo dyes is highly dependent on their chemical structure, the degradation method employed, and the environmental conditions. Factors such as the number of azo bonds, the presence of substituent groups like sulfonate (-SO3-), and the overall molecular weight play a significant role.[3]

While specific quantitative degradation data for the individual components of this compound is scarce in publicly available literature, we can infer their behavior by comparing them with other well-studied azo dyes with similar structural features (monoazo, diazo, and triazo structures with sulfonate groups).

The following table summarizes the degradation performance of various azo dyes under different conditions, providing a comparative context for the likely degradation behavior of this compound's components.

Dye NameDye ClassDegradation MethodDegradation EfficiencyTimeKey Conditions
This compound Mixture of mono-, di-, and tri-azo dyesPhotodegradation (Light) & ThermalFairly mediocre stabilityNot SpecifiedAqueous solution
Methyl Orange MonoazoMicrobial (Serratia marcescens)80.83% decolorization7 dayspH 7, 37°C
Congo Red DiazoMicrobial (Serratia marcescens)92.7% decolorization7 dayspH 7, 37°C
Acid Orange 7 MonoazoAnaerobic Microbial Consortium98% decolorizationNot Specified50 mg/L initial concentration, 0.05 L·m⁻²·h⁻¹ permeate flux
Reactive Black 5 DiazoAnaerobic Microbial Consortium82% decolorizationNot Specified50 mg/L initial concentration, 0.05 L·m⁻²·h⁻¹ permeate flux
Direct Blue 71 TriazoAnaerobic Microbial Consortium72% decolorizationNot Specified50 mg/L initial concentration, 0.05 L·m⁻²·h⁻¹ permeate flux
Navy Blue HE2R AzoPhotocatalytic (γ-Fe2O3:TiO2)~95% degradation15 minutesUV exposure

From the table, it is evident that the structural complexity of the azo dye influences its degradability. For instance, under anaerobic microbial conditions, the monoazo dye Acid Orange 7 shows a higher decolorization percentage compared to the diazo dye Reactive Black 5 and the triazo dye Direct Blue 71.[3] This suggests that the components of this compound with a higher number of azo bonds would likely exhibit lower degradation rates under similar conditions.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing degradation studies. Below are representative protocols for two common degradation techniques.

Microbial Degradation of Azo Dyes

This protocol outlines a general procedure for assessing the microbial degradation of azo dyes.

1. Microorganism and Culture Conditions:

  • Isolate or obtain a bacterial strain known for azo dye degradation (e.g., Serratia marcescens, Pseudomonas aeruginosa).

  • Prepare a nutrient broth medium (e.g., Luria-Bertani broth) and sterilize by autoclaving.

  • Inoculate the broth with the selected bacterial strain and incubate at an optimal temperature (e.g., 37°C) with shaking until a desired cell density is reached.

2. Decolorization Assay:

  • Prepare a mineral salt medium with the target azo dye as the sole carbon source at a specific concentration (e.g., 100 mg/L).

  • Inoculate the dye-containing medium with the bacterial culture.

  • Incubate the cultures under static (anaerobic) or shaking (aerobic) conditions at a controlled temperature.

  • At regular time intervals, withdraw aliquots of the culture.

  • Centrifuge the aliquots to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer.

  • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

3. Analysis of Degradation Products:

  • Extract the degradation products from the supernatant using a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extracted compounds using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Fourier-Transform Infrared Spectroscopy (FTIR) to identify the metabolites.

Photocatalytic Degradation of Azo Dyes

This protocol describes a typical experimental setup for the photocatalytic degradation of azo dyes using a semiconductor catalyst.

1. Catalyst and Reagents:

  • Select a photocatalyst (e.g., Titanium dioxide (TiO2), Zinc oxide (ZnO)).

  • Prepare an aqueous solution of the target azo dye at a known concentration.

2. Photoreactor Setup:

  • Use a photoreactor equipped with a UV lamp (e.g., mercury lamp) or a solar simulator.

  • Add the photocatalyst to the azo dye solution in the reactor vessel.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

3. Photocatalytic Reaction:

  • Turn on the light source to initiate the photocatalytic reaction.

  • Maintain constant stirring and temperature throughout the experiment.

  • Collect samples at specific time intervals.

4. Sample Analysis:

  • Immediately filter the collected samples to remove the photocatalyst particles.

  • Analyze the filtrate using a UV-Vis spectrophotometer to determine the concentration of the remaining dye.

  • Calculate the degradation efficiency as a percentage.

  • Further analysis of intermediates can be performed using chromatographic and spectroscopic techniques as described in the microbial degradation protocol.

Degradation Pathway and Visualization

The degradation of azo dyes, whether microbial or photocatalytic, typically involves the cleavage of the azo bond as the initial and rate-determining step. This results in the formation of aromatic amines, which are often colorless but can be more toxic than the parent dye.[2] Subsequent reactions can lead to the further breakdown of these amines into simpler, less harmful compounds.

The following diagram illustrates a generalized workflow for a microbial azo dye degradation experiment.

Microbial_Azo_Dye_Degradation_Workflow cluster_preparation Preparation cluster_experiment Degradation Experiment cluster_analysis Analysis cluster_results Results start Start culture Prepare Bacterial Culture start->culture medium Prepare Azo Dye Medium start->medium inoculate Inoculate Dye Medium culture->inoculate medium->inoculate incubate Incubate (Anaerobic/Aerobic) inoculate->incubate sampling Collect Samples at Intervals incubate->sampling centrifuge Centrifuge Samples sampling->centrifuge measure Measure Absorbance (UV-Vis) centrifuge->measure analyze_products Analyze Degradation Products (HPLC, GC-MS) centrifuge->analyze_products calculate Calculate % Decolorization measure->calculate end End calculate->end analyze_products->end

Caption: Workflow for Microbial Azo Dye Degradation.

Conclusion

The degradation of this compound and other azo dyes is a complex process influenced by the dye's molecular structure and the chosen degradation method. While direct comparative data for this compound is limited, analysis of structurally similar azo dyes indicates that components with more azo bonds are likely to be more resistant to degradation. Both microbial and photocatalytic methods have shown effectiveness in degrading various azo dyes, with the primary mechanism involving the cleavage of the azo bond. The provided experimental protocols and workflow diagram offer a foundational understanding for researchers and professionals working on the degradation and remediation of these synthetic colorants. Further research focusing on the individual components of this compound is necessary to provide a more definitive comparison of their degradation rates.

References

evaluating the performance of different HPLC columns for Brown FK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of the food colorant Brown FK. The selection of an appropriate HPLC column is critical for achieving accurate and reliable separation and quantification of this compound's components. This document summarizes key performance data from various studies and provides detailed experimental protocols to assist researchers in selecting the optimal column for their specific analytical needs.

Introduction to this compound Analysis

This compound is a complex mixture of six individual azo dyes. Due to its multicomponent nature, achieving adequate separation of these components presents an analytical challenge.[1] High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the analysis of food colorants like this compound.[1] The choice of the stationary phase, or the HPLC column, is a crucial parameter that significantly influences the resolution, peak shape, and overall efficiency of the separation. This guide focuses on the comparative performance of commonly used reversed-phase columns for this application.

Data Summary: Performance of Different HPLC Columns

The following table summarizes the performance of various HPLC columns used for the analysis of this compound and other similar azo dyes, based on data from published studies.

Column TypeDimensionsParticle SizeMobile PhaseKey Performance MetricsReference
Eclipse XDB-C18 4.6 x 250 mm5 µmA: 0.075 M sodium acetate (B1210297) (pH 6) B: Solvent A/methanol (B129727) (2:3, v/v)Resolution: 8.51. Two main components of this compound were successfully detected at retention times of 6 and 9 minutes within a 30-minute analysis. The method demonstrated good linearity (R² = 1.0), with LOD and LOQ of 0.06 and 0.19 µg/mL, respectively.[2]Park, J. H., & Kim, Y. W. (2018).[2]
Li-Chromosorb RP-8 (C8) 4 x 250 mm7 µmSodium acetate solution & methanol (gradient)Showed two peaks with retention times of 10 and 13 minutes in a 40-minute run. However, the peak shapes were not symmetrical, and a large solvent peak was observed.[2]JECFA (as cited in Park & Kim, 2018).[2]
Purospher RP-18e 4 x 125 mm5 µmSodium acetate solution & acetonitrile (B52724) (gradient)Two peaks were detected at 19.41 and 19.79 minutes in a 70-minute analysis, but they were not fully separated.[2]Kirschbaum et al. (2003) (as cited in Park & Kim, 2018).[2]
Ultracarb ODS (C18) 4.6 x 250 mm5 µmPhosphate buffer & acetonitrile (gradient)A large, tailed peak was detected at 14 minutes in a 55-minute run, without separation of this compound components II and IV.[2]Zhao, X., & Hardin, I. R. (2007) (as cited in Park & Kim, 2018).[2]
Hypersil GOLD C18 2.1 x 100 mm1.9 µmA: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acidUsed for LC-MS/MS identification of this compound components.[2] Formic acid helps in the separation of azo dyes.[1]Park, J. H., & Kim, Y. W. (2018).[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Method 1: Improved Separation using Eclipse XDB-C18 [2]

  • HPLC System: Agilent infinity 1260 equipped with a vacuum degasser, binary pump, column oven, and diode array detector (DAD).

  • Column: Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.075 M sodium acetate buffer, pH adjusted to 6 with glacial acetic acid.

    • Solvent B: A mixture of Solvent A and methanol at a 2:3 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 254 nm.

  • Column Temperature: Not specified in the provided abstract.

Method 2: JECFA Method using Li-Chromosorb RP-8 [2]

  • Column: Li-Chromosorb RP-8 (4 x 250 mm, 7 µm particle size).

  • Mobile Phase: Sodium acetate solution and methanol with a gradient system.

  • Detection: 254 nm.

  • Run Time: 40 minutes.

Method 3: Analysis using Purospher RP-18e [2]

  • Column: Purospher RP-18e (4 x 125 mm, 5 µm particle size).

  • Mobile Phase: Sodium acetate solution and acetonitrile with a gradient system.

  • Detection: 486 nm.

  • Run Time: 70 minutes.

Method 4: Analysis using Ultracarb ODS [2]

  • Column: A stainless steel Ultracarb ODS Phenomenex column (4.6 x 250 mm, 5 µm particle size) with an RP-C18 guard pre-column.

  • Mobile Phase: Phosphate buffer and acetonitrile with a gradient system.

  • Detection: 254 nm.

  • Run Time: 55 minutes.

Method 5: LC-MS/MS Identification using Hypersil GOLD C18 [2]

  • LC-MS/MS System: LTQ-Velos (Thermo Fisher Scientific) with electrospray ionization (ESI) and an Accela HPLC system.

  • Column: Thermo Scientific Hypersil GOLD C18 column (2.1 x 100 mm, 1.9 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in HPLC analysis.

HPLC_Workflow Sample Sample Preparation (e.g., Extraction, Filtration) Injector Autosampler/ Manual Injector Sample->Injector Inject Sample MobilePhase Mobile Phase Preparation HPLC_System HPLC System MobilePhase->HPLC_System Pump HPLC_System->Injector Column HPLC Column (Stationary Phase) Injector->Column Separation Detector Detector (e.g., DAD) Column->Detector Detection DataSystem Data Acquisition and Processing Detector->DataSystem Report Results/ Chromatogram DataSystem->Report

Caption: General experimental workflow for HPLC analysis.

Column_Performance cluster_Column HPLC Column Properties cluster_Method Method Parameters cluster_Performance Separation Performance StationaryPhase Stationary Phase (e.g., C18, C8) Resolution Resolution StationaryPhase->Resolution ParticleSize Particle Size (e.g., 5 µm, 1.9 µm) Efficiency Efficiency (Plate Count) ParticleSize->Efficiency Dimensions Column Dimensions (Length x ID) RetentionTime Retention Time Dimensions->RetentionTime MobilePhase Mobile Phase Composition MobilePhase->Resolution MobilePhase->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->RetentionTime PeakShape Peak Shape Efficiency->Resolution

Caption: Factors influencing HPLC separation performance.

Conclusion

Based on the available data, the Eclipse XDB-C18 column demonstrated superior performance for the analysis of this compound, providing excellent resolution and symmetrical peak shapes in a relatively short analysis time.[2] In contrast, the C8 column and other C18 columns evaluated showed challenges in achieving complete separation of the this compound components.[2] The choice of a modern, high-purity silica-based C18 column with appropriate particle size and dimensions, coupled with an optimized mobile phase, is crucial for the successful separation of the complex dye mixture in this compound. For identification purposes, a smaller particle size column, such as the Hypersil GOLD C18, can be effectively utilized in LC-MS/MS analysis.[2] Researchers should consider these factors when developing and validating their analytical methods for this compound.

References

A Comparative Analysis of the Genotoxic Mechanisms of Brown FK and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanisms of action, genotoxicity, and DNA damage potential of Brown FK in comparison to other notable azo dyes, including Sudan I, Tartrazine, and Methyl Red.

Introduction

Azo dyes are a significant class of synthetic organic compounds characterized by the presence of one or more azo bonds (–N=N–). While widely used in the food, textile, and cosmetic industries, concerns regarding their safety have persisted due to their potential to form carcinogenic aromatic amines upon metabolic reduction. This guide provides a comparative toxicological assessment of this compound against other well-studied azo dyes: Sudan I, a lipid-soluble dye; Tartrazine, a water-soluble food colorant; and Methyl Red, a common pH indicator. The focus is on their mechanisms of action, supported by quantitative data from key genotoxicity assays and detailed experimental protocols.

Mechanism of Action: A Shared Pathway of Metabolic Activation

The primary mechanism underlying the genotoxicity of most azo dyes involves a two-step metabolic activation process. Initially, the azo bond is cleaved by azoreductase enzymes, which are present in the liver and, significantly, in the gut microbiota.[1][2] This reductive cleavage breaks the dye into its constituent aromatic amines.[1][2] These aromatic amines can then undergo further metabolic activation, primarily through oxidation by cytochrome P450 enzymes in the liver, to form highly reactive electrophilic species, such as nitrenium ions.[3] These reactive intermediates can then covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts.[3][4] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.[4]

dot

Caption: Generalized metabolic activation pathway of azo dyes.

Comparative Genotoxicity Data

To quantitatively compare the genotoxic potential of this compound, Sudan I, Tartrazine, and Methyl Red, data from two standard genotoxicity assays are presented: the Ames test (bacterial reverse mutation assay) and the comet assay (single-cell gel electrophoresis).

Ames Test Data

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies indicates mutagenic activity.

Azo DyeSalmonella Strain(s)Metabolic Activation (S9)ResultRevertant Colonies/Plate (Representative Data)
This compound TA1538RequiredMutagenicData not available in a comparable format
Sudan I TA98, TA100RequiredMutagenicSignificant increase over background
Tartrazine TA98, TA100Not RequiredNon-mutagenicNo significant increase over background
Methyl Red TA98, TA100RequiredMutagenicSignificant increase over background
Comet Assay Data

The comet assay is a sensitive technique for detecting DNA damage in individual cells. The extent of DNA strand breaks is visualized as a "comet" with a tail of fragmented DNA. The percentage of DNA in the tail and the tail moment are common metrics used to quantify the level of DNA damage.

Azo DyeCell LineConcentration% DNA in Tail (Mean ± SD)
This compound --Data not available
Sudan I HepG210 µMSignificant increase compared to control
Tartrazine Human peripheral blood cells7.5 mg/kg (in vivo, rat)25.3 ± 2.1 (vs. 4.8 ± 0.9 in control)[2]
Methyl Red --Data not available

Note: Quantitative comet assay data for this compound and Methyl Red were not available in a directly comparable format in the reviewed literature.

DNA Adduct Formation

The ultimate step in the genotoxic mechanism of many azo dyes is the formation of covalent adducts with DNA. The specific types and levels of these adducts can vary depending on the chemical structure of the dye and its metabolites.

  • This compound : Upon metabolic reduction, this compound yields several aromatic amines, including sulfanilic acid and various diaminotoluenes and diaminobenzenes.[5] Some of its major constituents, such as 2,4-diamino-5-(p-sulfophenylazo)toluene and 1,3-diamino-4-(p-sulfophenylazo)benzene, have been shown to be mutagenic.[5] These metabolites are expected to form DNA adducts after further activation, though specific quantitative data on adduct levels are limited.

  • Sudan I : Metabolites of Sudan I have been shown to form adducts with DNA, primarily at the C8 and N2 positions of guanine.[3] These adducts can distort the DNA helix and interfere with DNA replication and repair processes.[3]

  • Tartrazine : While some studies have shown Tartrazine to induce DNA damage in the comet assay, information on the specific DNA adducts formed is less clear. Its genotoxicity may be mediated through oxidative stress mechanisms rather than direct covalent binding of its metabolites to DNA.

  • Methyl Red : The metabolic reduction of Methyl Red yields N,N-dimethyl-p-phenylenediamine, which can be further activated to form DNA adducts.[6]

dot

DNA_Adduct_Formation cluster_dyes Azo Dyes cluster_metabolites Metabolites This compound This compound Aromatic Amines\n(e.g., Diaminotoluenes) Aromatic Amines (e.g., Diaminotoluenes) This compound->Aromatic Amines\n(e.g., Diaminotoluenes) Azo Reduction Sudan I Sudan I Aniline & 1-amino-2-naphthol Aniline & 1-amino-2-naphthol Sudan I->Aniline & 1-amino-2-naphthol Azo Reduction Tartrazine Tartrazine Sulfanilic Acid & Amines Sulfanilic Acid & Amines Tartrazine->Sulfanilic Acid & Amines Azo Reduction Methyl Red Methyl Red N,N-dimethyl-p-phenylenediamine N,N-dimethyl-p-phenylenediamine Methyl Red->N,N-dimethyl-p-phenylenediamine Azo Reduction DNA Adducts DNA Adducts Aromatic Amines\n(e.g., Diaminotoluenes)->DNA Adducts Metabolic Activation Aniline & 1-amino-2-naphthol->DNA Adducts Metabolic Activation N,N-dimethyl-p-phenylenediamine->DNA Adducts Metabolic Activation

Caption: Metabolic pathways leading to potential DNA adducts.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use at least two strains, typically TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Plate Incorporation Method:

    • To 2.0 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance at various concentrations, and 0.5 mL of S9 mix or buffer.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the spontaneous background, is considered a positive result.

dot

Ames_Test_Workflow start Start culture Overnight culture of S. typhimurium start->culture mix Mix bacteria, test compound, and S9 mix (or buffer) in molten top agar culture->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data for dose-response relationship count->analyze end End analyze->end

Caption: Workflow for the Ames test plate incorporation method.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA strand breaks in individual eukaryotic cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt, detergent-containing lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters such as % DNA in the tail and tail moment.

Conclusion

The genotoxicity of this compound and other azo dyes is primarily driven by their metabolic conversion to reactive aromatic amines that can form DNA adducts. While this compound, Sudan I, and Methyl Red have demonstrated mutagenic potential, largely dependent on metabolic activation, Tartrazine appears to be non-mutagenic in the Ames test but can induce DNA damage, possibly through indirect mechanisms like oxidative stress.

The quantitative data presented in this guide highlight the varying genotoxic potencies of these dyes. However, a significant data gap exists for this compound regarding quantitative measures of mutagenicity and DNA damage in standard assays. This underscores the need for further research to conduct direct comparative studies under standardized conditions to better assess the relative risks posed by this and other azo dyes. Such data are crucial for informed regulatory decisions and for guiding the development of safer alternatives in various industries.

References

Comparative Guide to the Removal of Brown FK and Related Azo Dyes from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Current Methodologies for the aAatement of Brown Azo Dye Contamination.

The effective removal of azo dyes, such as Brown FK and its counterparts, from industrial wastewater is a critical challenge in environmental remediation. These compounds are often recalcitrant to conventional treatment methods, necessitating the development and validation of advanced and efficient removal technologies. This guide provides a comparative analysis of three prominent methods for the removal of brown azo dyes: Biodegradation, Advanced Oxidation Processes (AOPs), and Adsorption. The data presented is a synthesis of findings from various studies on brown azo dyes, offering a comprehensive overview for researchers and professionals in the field.

Comparative Performance of Removal Technologies

The following table summarizes the performance of different methods for the removal of various brown azo dyes from wastewater under specified experimental conditions.

DyeTreatment MethodAdsorbent/Catalyst/MicroorganismInitial Dye Concentration (mg/L)Treatment TimepHTemperature (°C)Removal Efficiency (%)Reference
Brown 706 BiodegradationPseudomonas aeruginosa2072 hours73773.91 (Decolorization)[1][2][3]
Brown 703 BiodegradationPseudomonas aeruginosa2072 hours73871.36 (Degradation)[4]
Brown HT Advanced Oxidation (Photo-Electro-Fenton)Boron-Doped Diamond (BDD) electrode, Fe²⁺50 - 8060 minutes3Not Specified100 (Discoloration), 80 (COD)[5][6]
Acid Brown 14 AdsorptionSelf-nitrogen-doped porous activated carbonNot SpecifiedNot Specified1.5Not Specified63.29[7]
Acid Brown 14 AdsorptionMesoporous activated carbon from Azolla PinnateNot SpecifiedNot Specified>pHzpcNot SpecifiedHigh Affinity[8]
Acid Brown 354 AdsorptionAminized cellulose (B213188) acetate (B1210297) nanofibers10Not Specified22582.2[9]
Reactive Brown 9 AdsorptionNyex 1000Not Specified30 minutesNot SpecifiedNot Specified>90 (Regeneration Efficiency)[10]
Bismarck Brown G Photocatalytic DegradationZinc Oxide (ZnO)Not Specified50 minutesNot Specified20.1595.76[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key removal techniques discussed.

Biodegradation of Brown 706/703 using Pseudomonas aeruginosa

Objective: To determine the efficacy of Pseudomonas aeruginosa in degrading Brown 706 and Brown 703 dyes.

Materials:

  • Pseudomonas aeruginosa culture

  • Nutrient broth medium

  • Brown 706 or Brown 703 dye stock solution

  • Spectrophotometer

  • Incubator

  • Centrifuge

  • pH meter

Procedure:

  • Inoculum Preparation: A pure culture of Pseudomonas aeruginosa is grown in a nutrient broth at 37°C for 24 hours to achieve a desirable cell density.

  • Experimental Setup: A defined concentration of Brown 706 or Brown 703 dye (e.g., 20 mg/L) is added to flasks containing sterile nutrient broth.[1][4]

  • Inoculation: The flasks are inoculated with the prepared Pseudomonas aeruginosa culture.

  • Incubation: The inoculated flasks are incubated at a specific temperature (37°C for Brown 706, 38°C for Brown 703) and pH (7) for a designated period (72 hours).[1][2][3][4]

  • Decolorization/Degradation Analysis: At regular intervals, aliquots of the culture medium are withdrawn, centrifuged to remove bacterial cells, and the supernatant is analyzed using a spectrophotometer at the maximum absorbance wavelength of the dye to determine the percentage of decolorization or degradation.[1][2][3]

Advanced Oxidation (Photo-Electro-Fenton) of Brown HT

Objective: To evaluate the efficiency of the Photo-Electro-Fenton (PEF) process for the discoloration and mineralization of Brown HT dye.

Materials:

  • Electrochemical reactor with a Boron-Doped Diamond (BDD) anode and a suitable cathode

  • DC power supply

  • Brown HT dye solution

  • FeSO₄·7H₂O (as a source of Fe²⁺ catalyst)

  • H₂SO₄ and NaOH for pH adjustment

  • UV lamp

  • Total Organic Carbon (TOC) analyzer or Chemical Oxygen Demand (COD) vials and reactor

Procedure:

  • Electrolyte Preparation: An aqueous solution of Brown HT (e.g., 50-80 mg/L) is prepared, and a supporting electrolyte (e.g., Na₂SO₄) is added.[5][6]

  • pH Adjustment: The pH of the solution is adjusted to 3.0 using H₂SO₄.[5][6]

  • Catalyst Addition: A specific concentration of Fe²⁺ (e.g., 0.5 mM) is added to the solution.[5][6]

  • Electrochemical Treatment: The solution is placed in the electrochemical reactor, and a constant current density is applied using the DC power supply.

  • Photo-assistance: Simultaneously, the solution is irradiated with a UV lamp.

  • Analysis: Samples are taken at different time intervals to measure the discoloration using a spectrophotometer and the mineralization by measuring the decrease in COD or TOC.[5][6]

Adsorption of Acid Brown 14 using Activated Carbon

Objective: To assess the adsorption capacity of a specific activated carbon for the removal of Acid Brown 14 from an aqueous solution.

Materials:

  • Self-nitrogen-doped porous activated carbon (or other specified adsorbent)

  • Acid Brown 14 dye stock solution

  • Shaker

  • pH meter

  • Spectrophotometer

  • Filtration system

Procedure:

  • Adsorbent Preparation: The activated carbon is washed with deionized water to remove any impurities and dried in an oven.

  • Batch Adsorption Studies: A known mass of the adsorbent is added to a series of flasks containing a fixed volume of Acid Brown 14 solution with varying initial concentrations.

  • pH Adjustment: The initial pH of the dye solutions is adjusted to the desired value (e.g., pH 1.5) using HCl or NaOH.[7]

  • Equilibrium Studies: The flasks are agitated in a shaker at a constant temperature for a sufficient time to reach equilibrium.

  • Analysis: After equilibrium, the solutions are filtered, and the final concentration of the dye in the filtrate is determined using a spectrophotometer. The amount of dye adsorbed per unit mass of the adsorbent is then calculated.

Visualization of Wastewater Treatment Validation Workflow

The following diagram illustrates a generalized workflow for validating a method for the removal of dyes like this compound from wastewater.

Wastewater Treatment Validation Workflow cluster_0 Phase 1: Method Selection & Optimization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Validation & Reporting Start Identify Contaminant (e.g., this compound) Method_Selection Select Treatment Method (Biodegradation, AOP, Adsorption) Start->Method_Selection Param_Optimization Optimize Parameters (pH, Temp, Conc., Time) Method_Selection->Param_Optimization Lab_Scale Laboratory-Scale Experiments Param_Optimization->Lab_Scale Data_Analysis Analyze Removal Efficiency & Kinetics Lab_Scale->Data_Analysis Toxicity_Assessment Assess Effluent Toxicity (Optional) Data_Analysis->Toxicity_Assessment Comparative_Analysis Compare with Alternative Methods Toxicity_Assessment->Comparative_Analysis Protocol_Documentation Document Experimental Protocols Comparative_Analysis->Protocol_Documentation Publish_Guide Publish Comparison Guide Protocol_Documentation->Publish_Guide

Caption: A generalized workflow for validating wastewater treatment methods.

References

Safety Operating Guide

Proper Disposal of Brown FK: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Brown FK, a reddish-brown powder comprised of a mixture of six synthetic azo dyes, requires careful handling and disposal due to its potential health and environmental risks.[1][2] This guide provides essential information and step-by-step procedures for the safe and compliant disposal of this compound from a laboratory setting.

Immediate Safety and Hazard Information

This compound is classified as an azo dye, a group of chemicals that warrants cautious handling. Some components of this compound have been shown to be mutagenic, and the substance can cause allergic skin reactions, such as rashes and hives, in sensitive individuals.[1] In animal studies, exposure to this compound has been linked to organ damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations of this compound powder should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Summary of this compound Hazards
Hazard TypeDescription
Health Hazards May cause allergic skin reactions (e.g., rash, eczema, hives).[1] Some components have shown mutagenic properties in studies.[4] Ingestion may lead to adverse health effects; animal studies have indicated potential for organ damage.[3]
Physical Hazards This compound is a reddish-brown powder or granules.[1]
Environmental Hazards As with many synthetic dyes, discharge into the environment should be avoided to prevent water contamination.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound and associated waste is through a licensed hazardous waste management company. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Isolate all waste materials containing this compound. This includes:

      • Pure this compound powder.

      • Contaminated labware (e.g., weighing boats, filter paper, pipette tips).

      • Aqueous solutions containing this compound.

      • Contaminated personal protective equipment (PPE).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Packaging and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and its CAS Number (8062-14-4).

    • Indicate the approximate quantity of the waste and the date of accumulation. If the waste is a solution, list all components and their approximate percentages.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste coordinator to schedule a pickup for the this compound waste.

    • Provide them with all the necessary information regarding the waste stream as indicated on the label.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Brown_FK_Disposal_Workflow cluster_prep Waste Generation & Collection cluster_label Labeling cluster_storage Storage cluster_disposal Disposal start Generate this compound Waste (Solid, Liquid, Contaminated Materials) collect Collect in a dedicated, leak-proof, compatible container start->collect label_waste Label container: 'Hazardous Waste' 'this compound' (CAS: 8062-14-4) List all components & percentages Date collect->label_waste store Store sealed container in a designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs disposal Disposal by licensed hazardous waste contractor contact_ehs->disposal

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.

References

Essential Safety and Logistical Guidance for Handling Brown FK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds with limited publicly available safety information. Brown FK, a brown mixture of six synthetic azo dyes, falls into this category. While historically used as a food coloring (E154), its use is now restricted or banned in many regions, including the European Union and the United States, due to toxicological concerns. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe laboratory handling of this compound.

Chemical and Toxicological Profile

This compound is a complex mixture that is highly soluble in water.[1][2] Toxicological studies in animal models have indicated potential health risks. In rats and mice, exposure has been linked to damage to cardiac and skeletal muscle, as well as adverse effects on the liver and kidneys.[3][4] Furthermore, two of the primary components of this compound have demonstrated mutagenic properties in bacterial assays.[3] Since it is an azo dye, it may also cause intolerance in individuals sensitive to salicylates and can act as a histamine (B1213489) liberator, potentially exacerbating asthma symptoms.[5]

Quantitative Toxicological Data

A summary of the available quantitative toxicological data for this compound is presented in the table below. It is important to note that specific Permissible Exposure Limits (PELs) from bodies such as OSHA, Cal/OSHA, NIOSH, or ACGIH have not been established for this compound.

ParameterSpeciesRoute of AdministrationValueReference
LD50MouseOral>2000 mg/kg (with salt)Grasso et al., 1968[3]
LD50MouseOral1100-2250 mg/kg (with salt)Edwards and Wilson, 1966[3]
LD50MouseOral960-1140 mg/kg (no salt)Edwards and Wilson, 1966[3]
LD50MouseIntraperitoneal1500-2000 mg/kg (with salt)Grasso et al., 1968[3]
LD50MouseIntraperitoneal960-1720 mg/kg (with salt)Edwards and Wilson, 1966[3]
LD50MouseIntraperitoneal840-880 mg/kg (no salt)Edwards and Wilson, 1966[3]

Personal Protective Equipment (PPE)

Due to the potential hazards associated with this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique to avoid skin contact.
Body Protection Impervious clothing/Lab coatTo be worn at all times when handling the substance.
Eye and Face Protection Safety glasses with side shields or gogglesMust be tested and approved under appropriate government standards (e.g., NIOSH or EN 166).

Experimental Protocol: General Handling Procedure

The following is a general standard operating procedure for handling this compound in a laboratory setting. This should be adapted to specific experimental needs while adhering to the core safety principles.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form or creating solutions.
  • Ensure that a safety shower and eyewash station are readily accessible.
  • Assemble all necessary equipment and reagents before commencing work.

2. Handling:

  • Wear the appropriate personal protective equipment (PPE) as detailed in the table above.
  • Avoid inhalation of dust and contact with skin and eyes.
  • When weighing the solid, do so in a fume hood or on a balance with a draft shield.
  • For creating solutions, slowly add the this compound powder to the solvent (e.g., water) to minimize dust generation.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.
  • Keep the container in a cool, dry, and well-ventilated area.
  • Store away from incompatible materials.

4. Decontamination:

  • Clean all spills immediately, following your institution's established procedures for chemical spills.
  • Decontaminate all work surfaces and equipment after use.
  • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.

Operational and Disposal Plans

A systematic approach to the use and disposal of this compound is crucial for maintaining a safe working environment and ensuring environmental protection.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal Receipt Receive this compound Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkArea Prepare Work Area in Fume Hood DonPPE->PrepareWorkArea Handle Weigh and Handle this compound PrepareWorkArea->Handle Experiment Perform Experiment Handle->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate SegregateWaste Segregate Contaminated Waste Decontaminate->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste Dispose Dispose via Controlled Incineration StoreWaste->Dispose

Safe Handling Workflow for this compound
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment, must be segregated as chemical waste.

  • Packaging and Labeling: Use a dedicated, leak-proof container for this compound waste. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional requirements.

  • Disposal Method: The recommended method for the disposal of this compound is through controlled incineration with flue gas scrubbing. Do not discharge this compound or its solutions into sewer systems.

  • Institutional Guidelines: Always follow your institution's specific hazardous waste management procedures. Contact your Environmental Health and Safety (EHS) department for guidance on disposal.

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

cluster_disposal_workflow Disposal Workflow Start Material Contaminated with this compound Assess Assess Waste Type Start->Assess SolidWaste Solid Waste (e.g., unused powder, contaminated PPE) Assess->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) Assess->LiquidWaste Liquid PackageSolid Package in Labeled, Sealed Container SolidWaste->PackageSolid PackageLiquid Package in Labeled, Leak-Proof Container LiquidWaste->PackageLiquid Store Store in Designated Hazardous Waste Area PackageSolid->Store PackageLiquid->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration Controlled Incineration ContactEHS->Incineration

Disposal Decision Workflow for this compound

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.